4-Ethyl-5-fluoro-2-methoxyphenol
Description
The exact mass of the compound 4-Ethyl-5-fluoro-2-methoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethyl-5-fluoro-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-5-fluoro-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-5-fluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-3-6-4-9(12-2)8(11)5-7(6)10/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKDEXSEEDJRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672872 | |
| Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065076-45-0 | |
| Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-fluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
4-Ethyl-5-fluoro-2-methoxyphenol is a substituted phenol derivative that stands at the intersection of natural product motifs and modern medicinal chemistry strategies. Its core structure is analogous to 4-ethylguaiacol, a naturally occurring phenolic compound found in various essential oils and a key aroma component in beverages like beer and wine[1][2]. The strategic introduction of a fluorine atom onto this scaffold significantly alters its electronic and physicochemical properties, making it a molecule of considerable interest for drug discovery and development.
Fluorination is a cornerstone of contemporary drug design, with approximately 20% of all pharmaceuticals containing fluorine[3]. The inclusion of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability[4][5]. This guide provides a detailed examination of the chemical properties of 4-Ethyl-5-fluoro-2-methoxyphenol, offering insights into its structure, reactivity, and potential applications for professionals in the field.
Core Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in harnessing its potential. 4-Ethyl-5-fluoro-2-methoxyphenol is identified by a unique set of identifiers and possesses distinct computed physicochemical properties that guide its handling and application.
Chemical Identity
-
IUPAC Name: 4-ethyl-5-fluoro-2-methoxyphenol[6]
-
Canonical SMILES: CCC1=CC(=C(C=C1F)O)OC[6]
-
InChI Key: KJKDEXSEEDJRNQ-UHFFFAOYSA-N[6]
Physicochemical Data Summary
The introduction of fluorine distinguishes this molecule from its non-fluorinated counterpart, 4-ethylguaiacol (C₉H₁₂O₂). The following table summarizes the key computed properties for 4-Ethyl-5-fluoro-2-methoxyphenol and provides a comparison with 4-ethylguaiacol for context.
| Property | 4-Ethyl-5-fluoro-2-methoxyphenol | 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) | Reference |
| Molecular Weight | 170.18 g/mol | 152.19 g/mol | [6][9] |
| XLogP3 | 2.4 | 1.7 | [6][10] |
| Hydrogen Bond Donor Count | 1 | 1 | [6][10] |
| Hydrogen Bond Acceptor Count | 3 | 2 | [6][10] |
| Rotatable Bond Count | 2 | 2 | [6][10] |
| Polar Surface Area | 29.46 Ų | 29.46 Ų | [11] |
| pKa (Strongest Acidic) | Predicted ~10 | 10.3 | [11] |
Note: The increased XLogP3 value for the fluorinated compound suggests higher lipophilicity, a common and often desirable effect of fluorination in drug design that can enhance membrane permeability[3][4].
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the phenolic hydroxyl group (a broad singlet, exchangeable with D₂O), and two aromatic protons. The aromatic protons will appear as doublets, with their coupling constants influenced by the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in the NMR of organofluorine compounds.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, typical of the O-H stretching of the phenolic group. Sharp peaks corresponding to C-H stretching of the aromatic and alkyl groups will be observed around 2850-3100 cm⁻¹. Strong absorptions for C-O stretching (ether and phenol) and C=C stretching of the aromatic ring will be present in the 1000-1600 cm⁻¹ fingerprint region.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will appear at an m/z corresponding to its monoisotopic mass (170.07). Fragmentation patterns would likely involve the loss of the ethyl group (M-29) or methyl group from the ether (M-15).
Chemical Reactivity and Synthetic Logic
The reactivity of 4-Ethyl-5-fluoro-2-methoxyphenol is dictated by the interplay of its three key functional groups: the phenolic hydroxyl, the methoxy group, and the fluorine-substituted aromatic ring.
Key Reactive Sites
The diagram below illustrates the principal centers of reactivity on the molecule.
Caption: Key reactive centers of 4-Ethyl-5-fluoro-2-methoxyphenol.
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Phenolic Hydroxyl Group: This is the most reactive site. It imparts weak acidity and is a prime location for reactions such as O-alkylation and O-acylation. As with other phenols, it is an excellent hydrogen atom donor, giving the molecule potential radical-trapping antioxidant properties[12][13].
-
Aromatic Ring: The ring is highly substituted. The powerful activating, ortho-, para-directing effects of the hydroxyl and methoxy groups are electronically opposed by the deactivating (via induction) but ortho-, para-directing fluorine atom. The single unsubstituted position on the ring is sterically hindered, but electrophilic aromatic substitution could potentially occur under forcing conditions.
-
Methoxy Group: The methyl ether is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.
The Influence of Fluorine on Reactivity and Properties
The C-F bond is exceptionally strong, making the fluorine atom itself unreactive under typical conditions. Its primary role is to modulate the properties of the molecule:
-
pKa Modulation: The strong electron-withdrawing inductive effect of fluorine is expected to increase the acidity (lower the pKa) of the phenolic proton compared to its non-fluorinated analog, 4-ethylguaiacol. This can have significant implications for its binding interactions with biological targets[3].
-
Metabolic Stability: The C-F bond can block sites of metabolic oxidation. Placing fluorine adjacent to the ethyl group may hinder enzymatic hydroxylation at that position, a common metabolic pathway for alkylphenols, potentially increasing the molecule's biological half-life.
-
Lipophilicity: As noted, fluorination generally increases lipophilicity, which can improve absorption and distribution within biological systems[3].
Plausible Synthetic Pathway
A specific synthesis for 4-Ethyl-5-fluoro-2-methoxyphenol is not detailed in the available literature, but a logical retrosynthetic approach can be proposed based on established organic chemistry reactions. A plausible forward synthesis is outlined below.
Caption: A plausible two-step synthesis of the target compound.
Experimental Protocol Outline:
-
Friedel-Crafts Acylation:
-
To a cooled solution of a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane), add acetyl chloride.
-
Slowly add a solution of the starting material, 2-fluoro-4-methoxyphenol.
-
Allow the reaction to stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with ice/water and extract the organic product.
-
Purify the resulting ketone intermediate via column chromatography.
-
-
Reduction of the Ketone:
-
The acetyl group can be reduced to an ethyl group using standard methods.
-
Clemmensen Reduction: Use amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This is effective but uses harsh acidic conditions.
-
Wolff-Kishner Reduction: Use hydrazine hydrate and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol. This method is suitable for base-stable compounds.
-
Following the reaction, perform an aqueous workup and extract the final product.
-
Final purification can be achieved by column chromatography or distillation.
-
This proposed pathway is efficient and relies on well-understood, high-yielding reactions common in the synthesis of substituted phenols.
Safety and Handling
According to GHS classifications reported to the European Chemicals Agency (ECHA), 4-Ethyl-5-fluoro-2-methoxyphenol is considered a hazardous substance.[6][7]
-
Hazard Statements:
-
Precautionary Measures:
-
Standard personal protective equipment (gloves, safety glasses, lab coat) is required.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin, eyes, and clothing.
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Conclusion for the Drug Development Professional
4-Ethyl-5-fluoro-2-methoxyphenol represents a valuable building block for medicinal chemistry. It combines a privileged phenolic scaffold with the strategic benefits of fluorination. Its chemical properties—notably its increased lipophilicity and potentially enhanced metabolic stability and modulated acidity compared to its natural analog—make it an attractive starting point for developing novel therapeutic agents. The reactivity of the phenolic hydroxyl group provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Researchers exploring targets where interactions with phenols are key (e.g., kinases, GPCRs, nuclear hormone receptors) may find this compound to be a useful tool for probing structure-activity relationships and optimizing lead compounds.
References
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PubChem. (n.d.). 4-Ethylguaiacol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 4-Ethyl-5-fluoro-2-methoxyphenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Barro, D., et al. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. Retrieved January 23, 2026, from [Link]
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Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
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Chemistry LibreTexts. (2023). Reactivity of Phenols. Retrieved January 23, 2026, from [Link]
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ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. Retrieved January 23, 2026, from [Link]
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FooDB. (2010). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). 4-Ethylguaiacol. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved January 23, 2026, from [Link]
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The Good Scents Company. (n.d.). 4-ethyl guaiacol. Retrieved January 23, 2026, from [Link]
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Appchem. (n.d.). 4-Ethyl-5-fluoro-2-methoxyphenol. Retrieved January 23, 2026, from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to 4-Ethyl-5-fluoro-2-methoxyphenol (CAS: 1065076-45-0): A Compound of Interest in Neuroinflammation and Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoro-2-methoxyphenol (CAS: 1065076-45-0), a fluorinated guaiacol derivative with significant potential in medicinal chemistry. While direct research on this specific compound is emerging, this document synthesizes information from related compounds and relevant biological pathways to present a detailed perspective on its synthesis, potential mechanisms of action, and promising therapeutic applications. Drawing parallels from the known bioactivities of fluorinated polyphenols and guaiacol derivatives, we explore its prospective roles as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B) for neuroinflammatory conditions and as a Myeloperoxidase (MPO) inhibitor in the context of cardiovascular diseases. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related small molecules.
Introduction: The Emergence of a Promising Scaffold
4-Ethyl-5-fluoro-2-methoxyphenol is a substituted phenol derivative belonging to the guaiacol family. The introduction of a fluorine atom to the guaiacol scaffold is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability of a molecule[1]. While the non-fluorinated analog, 4-Ethyl-2-methoxyphenol, finds applications in the flavor and fragrance industry and as a precursor for antioxidants and resins, the fluorinated version is poised for investigation in the pharmaceutical realm[2].
The scientific intrigue surrounding 4-Ethyl-5-fluoro-2-methoxyphenol stems from two key areas of research: the demonstrated efficacy of fluorinated polyphenols in modulating key biological targets and the therapeutic potential of guaiacol derivatives. Notably, fluorinated polyphenols have been investigated as potent inhibitors of DYRK1A/B kinases, which are implicated in neuroinflammatory diseases such as Alzheimer's and Parkinson's disease[2]. Furthermore, guaiacol derivatives have shown promise as inhibitors of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation associated with cardiovascular diseases[3]. This guide will delve into the chemical properties, plausible synthesis, and the exciting, albeit currently inferred, biological activities of this compound.
Physicochemical Properties and Chemical Structure
A clear understanding of the physicochemical properties of 4-Ethyl-5-fluoro-2-methoxyphenol is fundamental to its application in research and drug development.
| Property | Value | Source |
| CAS Number | 1065076-45-0 | PubChem |
| Molecular Formula | C₉H₁₁FO₂ | PubChem |
| Molecular Weight | 170.18 g/mol | PubChem |
| IUPAC Name | 4-ethyl-5-fluoro-2-methoxyphenol | PubChem |
| SMILES | CCC1=CC(=C(C=C1F)O)OC | PubChem |
Chemical Structure:
Figure 1: 2D structure of 4-Ethyl-5-fluoro-2-methoxyphenol.
Synthesis and Manufacturing
A potential retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted fluorophenol precursor. A general workflow is outlined below:
Caption: A plausible synthetic workflow for 4-Ethyl-5-fluoro-2-methoxyphenol.
Proposed Synthetic Protocol:
-
Chlorination of 4-Fluorophenol: The synthesis could commence with the selective chlorination of 4-fluorophenol. This reaction can be performed in an aqueous medium using chlorine gas, which has been shown to be an effective method for the preparation of 2-chloro-4-fluorophenol[4]. The directing effects of the hydroxyl and fluoro groups would favor chlorination at the 2-position.
-
Friedel-Crafts Acylation and Reduction: The resulting 2-chloro-4-fluorophenol could then undergo a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group at the 5-position. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) would yield the ethyl substituent.
-
Methoxylation (Williamson Ether Synthesis): The final step would involve the methoxylation of the phenolic hydroxyl group. This can be achieved through a Williamson ether synthesis, reacting the intermediate with a methylating agent like dimethyl sulfate in the presence of a base. It is important to note that regioselectivity in the initial steps is crucial for the successful synthesis of the desired isomer.
Potential Biological Activity and Mechanism of Action
Based on the structural characteristics of 4-Ethyl-5-fluoro-2-methoxyphenol and the biological activities of related compounds, two primary therapeutic targets are proposed: DYRK1A/B kinases and Myeloperoxidase.
Inhibition of DYRK1A/B Kinases and Neuroinflammation
DYRK1A is a protein kinase implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease[5]. Overexpression of DYRK1A is associated with the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. Therefore, inhibitors of DYRK1A are being actively pursued as potential therapeutic agents.
Research into fluorinated polyphenols has revealed their potential as selective inhibitors of DYRK1A/B kinases[1][2]. The fluorine atom can enhance binding affinity and improve the pharmacokinetic profile of these inhibitors. Given that 4-Ethyl-5-fluoro-2-methoxyphenol is a fluorinated phenolic compound, it is a strong candidate for investigation as a DYRK1A/B inhibitor.
Proposed Mechanism of Action:
Caption: Proposed mechanism of neuroprotection via DYRK1A inhibition.
Inhibition of Myeloperoxidase and Cardiovascular Disease
Myeloperoxidase (MPO) is a pro-inflammatory enzyme primarily released by neutrophils. It plays a significant role in the pathogenesis of cardiovascular diseases by catalyzing the formation of reactive oxygen species, leading to oxidative stress and endothelial dysfunction[3]. Guaiacol derivatives have been identified as promising inhibitors of MPO[6].
The phenolic hydroxyl group and the methoxy group on the guaiacol scaffold are important for the inhibitory activity. The ethyl and fluoro substituents in 4-Ethyl-5-fluoro-2-methoxyphenol may further modulate its binding to the MPO active site and its overall inhibitory potency.
Proposed Mechanism of Action:
Caption: Proposed mechanism of cardioprotection via MPO inhibition.
Experimental Protocols for In Vitro Evaluation
To validate the therapeutic potential of 4-Ethyl-5-fluoro-2-methoxyphenol, a series of in vitro assays are recommended.
DYRK1A Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Ethyl-5-fluoro-2-methoxyphenol against DYRK1A kinase.
Methodology (LanthaScreen™ Eu Kinase Binding Assay):
-
Reagents and Materials:
-
Recombinant human DYRK1A protein
-
LanthaScreen™ Certified Alexa Fluor™ 647-labeled Kinase Tracer
-
LanthaScreen™ Eu-anti-tag Antibody
-
TR-FRET Dilution Buffer
-
4-Ethyl-5-fluoro-2-methoxyphenol (dissolved in DMSO)
-
384-well microplates
-
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the test compound, Eu-labeled antibody, and tracer. c. Add the DYRK1A enzyme to initiate the binding reaction. d. Incubate the plate at room temperature for 60 minutes, protected from light. e. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. f. Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.
Myeloperoxidase (MPO) Inhibition Assay
Objective: To determine the IC₅₀ of 4-Ethyl-5-fluoro-2-methoxyphenol against MPO.
Methodology (Colorimetric Assay):
-
Reagents and Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
Hydrogen peroxide (H₂O₂)
-
O-dianisidine dihydrochloride (substrate)
-
Phosphate buffer
-
4-Ethyl-5-fluoro-2-methoxyphenol (dissolved in DMSO)
-
96-well microplates
-
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the MPO enzyme and the test compound. c. Pre-incubate for 10 minutes at room temperature. d. Add the o-dianisidine substrate and H₂O₂ to initiate the reaction. e. Monitor the change in absorbance at 460 nm over time using a microplate reader[7]. f. Calculate the rate of reaction and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Pharmacokinetics and Drug Metabolism (Predicted)
While experimental pharmacokinetic data for 4-Ethyl-5-fluoro-2-methoxyphenol is not available, some predictions can be made based on its structure. The presence of the fluorine atom is likely to increase its metabolic stability by blocking potential sites of metabolism. The lipophilicity of the molecule, influenced by the ethyl and methoxy groups, will affect its absorption and distribution. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling would be a valuable first step in predicting its pharmacokinetic profile.
Safety and Toxicity
Preliminary safety information from supplier data indicates that 4-Ethyl-5-fluoro-2-methoxyphenol may cause skin and eye irritation. As with any novel chemical compound, comprehensive toxicological studies, including in vitro cytotoxicity assays and in vivo toxicity studies, are essential to establish a safety profile before any further development.
Future Directions and Conclusion
4-Ethyl-5-fluoro-2-methoxyphenol represents a promising, yet largely unexplored, molecule with the potential for significant therapeutic applications. The structural similarity to known inhibitors of DYRK1A/B and MPO provides a strong rationale for its investigation in the context of neuroinflammatory and cardiovascular diseases.
The immediate next steps for the research community should focus on:
-
Definitive Synthesis: Development and publication of a robust and scalable synthesis protocol.
-
In Vitro Validation: Comprehensive in vitro testing to confirm its inhibitory activity against DYRK1A/B and MPO, and to determine its selectivity profile against other kinases and enzymes.
-
Cellular and In Vivo Studies: Evaluation of its efficacy in relevant cell-based models of neuroinflammation and oxidative stress, followed by in vivo studies in appropriate animal models of disease.
-
Pharmacokinetic Profiling: Experimental determination of its ADME properties to assess its drug-likeness.
References
- A Senior Application Scientist. (2024).
-
Araldi, G. L., & Hwang, Y. W. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Molecules, 28(6), 2685. [Link]
- Deb, N., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1246-1255.
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Elabscience. (n.d.). Myeloperoxidase (MPO) Activity Assay Kit (E-BC-K074-S). Retrieved from [Link]
- Google Patents. (1991). Method for producing 4-(2'-methoxyethyl) phenol. EP0449602A1.
- Google Patents. (1988). Process for preparing 2-chloro-4-fluorophenol. US5053557A.
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Kannan, S., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1246-1255. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45933640, 4-Ethyl-5-fluoro-2-methoxyphenol. Retrieved from [Link]
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Natural Micron Pharm Tech. (n.d.). 4-Ethyl-2-Methoxyphenol. Retrieved from [Link]
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Vyas, V. K., et al. (2024). A review on synthetic inhibitors of dual-specific tyrosine phosphorylation-regulated kinase 1A (DYRK1A) for the treatment of Alzheimer's disease (AD). Bioorganic & Medicinal Chemistry, 117925. [Link]
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An In-depth Technical Guide to 4-Ethyl-5-fluoro-2-methoxyphenol Derivatives and Analogs for Drug Discovery Professionals
Foreword: Unlocking the Potential of Fluorinated Phenolic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy for enhancing pharmacological profiles. This guide delves into the chemistry and potential applications of a promising, yet underexplored, class of compounds: 4-Ethyl-5-fluoro-2-methoxyphenol derivatives and their analogs. These structures merge the biologically relevant guaiacol core (2-methoxyphenol) with the advantageous properties imparted by fluorine and an ethyl group, offering a unique chemical space for the development of novel therapeutics. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and structure-activity relationships of this intriguing compound family.
The Core Moiety: 4-Ethyl-5-fluoro-2-methoxyphenol
The foundational molecule, 4-Ethyl-5-fluoro-2-methoxyphenol (CAS No. 1065076-45-0), presents a unique substitution pattern on the phenol ring that is ripe for exploration in drug discovery programs.[1] The interplay of the electron-donating methoxy and ethyl groups with the electron-withdrawing fluorine atom creates a distinct electronic environment that can influence a range of properties from metabolic stability to receptor binding affinity.
Table 1: Physicochemical Properties of the Core Moiety and its Non-Fluorinated Analog
| Property | 4-Ethyl-5-fluoro-2-methoxyphenol | 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) |
| CAS Number | 1065076-45-0[1] | 2785-89-9 |
| Molecular Formula | C₉H₁₁FO₂ | C₉H₁₂O₂ |
| Molecular Weight | 170.18 g/mol | 152.19 g/mol |
| Appearance | Not widely reported, likely a liquid or low-melting solid | Colorless liquid[2] |
| Boiling Point | Not widely reported | 235.1 °C[2] |
| Melting Point | Not widely reported | 15 °C[2] |
| Density | Not widely reported | 1.064 g/cm³[2] |
Note: Data for 4-Ethyl-5-fluoro-2-methoxyphenol is sparse in publicly available literature, highlighting the novelty of this chemical space.
Synthetic Strategies: Building the Core and its Derivatives
While specific literature on the synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol is not abundant, a robust synthetic strategy can be devised based on established methodologies for the preparation of polysubstituted phenols. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from more readily available starting materials through a series of well-understood transformations.
Proposed Synthetic Workflow
A logical approach to the synthesis of the 4-Ethyl-5-fluoro-2-methoxyphenol core would involve the sequential introduction of the desired functional groups onto a simpler phenolic precursor. The following workflow outlines a rational synthetic pathway.
Caption: A conceptual workflow for the synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed, logical synthesis based on established organic chemistry principles. It should be optimized and validated in a laboratory setting.
Step 1: Protection of Vanillin
-
Dissolve vanillin (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.2 eq).
-
Slowly add a protecting group reagent, such as benzyl bromide (1.1 eq), at room temperature.
-
Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by column chromatography to yield O-benzyl vanillin.
Causality: The phenolic hydroxyl group is protected to prevent it from interfering with the subsequent Grignard or Wittig reaction.
Step 2: Carbon Chain Extension
-
Prepare a Grignard reagent from ethyl bromide and magnesium turnings in anhydrous diethyl ether.
-
Add the O-benzyl vanillin (1.0 eq) in anhydrous ether dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting secondary alcohol by column chromatography.
Causality: This step introduces the ethyl group that will be at the 4-position of the final product.
Step 3: Reduction to the Ethyl Group
-
Dissolve the secondary alcohol from the previous step in a suitable solvent like ethanol.
-
Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir vigorously until the reaction is complete (monitored by TLC). This step will likely also cleave the benzyl protecting group.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-ethyl-2-methoxyphenol (4-ethylguaiacol).
Causality: Catalytic hydrogenation is an efficient method to reduce the benzylic alcohol to an ethyl group and simultaneously deprotect the phenol.
Step 4: Regioselective Fluorination
-
Dissolve 4-ethylguaiacol (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a source of electrophilic fluorine, for example, Selectfluor™ (1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by GC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate 4-Ethyl-5-fluoro-2-methoxyphenol.
Causality: Electrophilic fluorination is a direct method to introduce a fluorine atom onto an electron-rich aromatic ring. The directing effects of the hydroxyl and methoxy groups are expected to favor fluorination at the 5-position.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 4-Ethyl-5-fluoro-2-methoxyphenol
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR | Aromatic protons as singlets or doublets with small coupling constants due to fluorine. Signals for the methoxy group (singlet, ~3.8-4.0 ppm), the ethyl group (quartet for CH₂ and triplet for CH₃), and the phenolic hydroxyl group (broad singlet). |
| ¹³C NMR | Aromatic carbons showing C-F coupling. Signals for the methoxy carbon, and the two carbons of the ethyl group. |
| ¹⁹F NMR | A singlet or a doublet depending on the coupling with neighboring protons. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₉H₁₁FO₂. |
| IR | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. A C-F stretching band would also be expected. |
Potential Biological Activities and Drug Development Insights
The structural features of 4-Ethyl-5-fluoro-2-methoxyphenol derivatives suggest several avenues for biological investigation.
Antioxidant and Anti-inflammatory Properties
The guaiacol scaffold is known for its antioxidant properties. The phenolic hydroxyl group can act as a hydrogen atom donor to scavenge free radicals. The electronic nature of the substituents on the ring can modulate this activity. It is plausible that derivatives of 4-Ethyl-5-fluoro-2-methoxyphenol could exhibit significant antioxidant and, consequently, anti-inflammatory effects. Some 2-methoxyphenol derivatives have been shown to be inhibitors of COX-2, an enzyme involved in inflammation.[3]
Anticancer Potential
Derivatives of the related 4-allyl-2-methoxyphenol have demonstrated cytotoxicity against various cancer cell lines.[4] The incorporation of fluorine can enhance the metabolic stability and cell permeability of drug candidates, potentially leading to improved anticancer activity.
Neurological Applications
The ability of fluorine to improve blood-brain barrier penetration is well-documented. This suggests that 4-Ethyl-5-fluoro-2-methoxyphenol derivatives could be investigated for their potential in treating central nervous system disorders. For instance, fluorinated benzenesulfonamides have been explored as inhibitors of amyloid-β aggregation in the context of Alzheimer's disease.[1][5]
Structure-Activity Relationship (SAR) Considerations
A systematic exploration of derivatives would be crucial to establish a clear SAR. Key modifications could include:
-
Alteration of the Ethyl Group: Varying the length and branching of the alkyl chain at the 4-position could influence lipophilicity and binding to target proteins.
-
Modification of the Methoxy Group: Replacement of the methoxy group with other alkoxy groups or its removal could probe the importance of this feature for activity.
-
Derivatization of the Phenolic Hydroxyl: Esterification or etherification of the hydroxyl group would create prodrugs or new chemical entities with altered pharmacokinetic properties.
-
Positional Isomers: Synthesis of isomers with the fluorine at a different position on the ring would provide valuable information on the role of its placement.
Caption: Key areas for SAR exploration around the 4-Ethyl-5-fluoro-2-methoxyphenol scaffold.
Conclusion and Future Directions
The 4-Ethyl-5-fluoro-2-methoxyphenol scaffold represents a promising starting point for the design of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of potential biological activities. The strategic placement of the fluoro, ethyl, and methoxy groups on the phenolic ring offers a unique combination of properties that can be fine-tuned through medicinal chemistry efforts. Further investigation into the synthesis of a diverse library of analogs and their subsequent biological screening is warranted to fully elucidate the therapeutic potential of this compound class. This guide provides a foundational framework to inspire and direct such research endeavors.
References
- León–Galeana, L., & Maldonado, L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
- Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2004). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 18(2), 149-156.
- Kamadatu, L., & Santoso, M. (2013). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
- Baranauskienė, L., Matulis, D., & Matulienė, J. (2024).
-
Wikipedia. (2023). 4-Ethylguaiacol. In Wikipedia. Retrieved from [Link]
Sources
- 1. 1065076-45-0|4-Ethyl-5-fluoro-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 2. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 3. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Ethyl-5-fluoro-2-methoxyphenol: A Technical Guide
Introduction
4-Ethyl-5-fluoro-2-methoxyphenol is a substituted phenolic compound with potential applications in pharmaceutical and chemical research. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Elucidating this structure with high fidelity is paramount for researchers in drug development and organic synthesis. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and electronic environment of this compound.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 4-Ethyl-5-fluoro-2-methoxyphenol forms the basis for all spectroscopic interpretation. The interplay of the electron-donating methoxy and ethyl groups, the electron-withdrawing fluorine atom, and the phenolic hydroxyl group creates a unique electronic environment that will be reflected in its spectra.
Caption: Molecular structure of 4-Ethyl-5-fluoro-2-methoxyphenol.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Ethyl-5-fluoro-2-methoxyphenol in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethyl group protons, the methoxy group protons, and the hydroxyl proton.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| ~5.5 | s (br) | 1H | -OH |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.6 | q | 2H | -CH₂CH₃ |
| ~1.2 | t | 3H | -CH₂CH₃ |
d = doublet, s = singlet, q = quartet, t = triplet, br = broad
Interpretation and Rationale
The chemical shifts and coupling patterns are predicted based on the electronic effects of the substituents. The methoxy group is electron-donating, shielding the aromatic protons, while the fluorine atom is electron-withdrawing, deshielding them. The position of the aromatic protons relative to these groups and each other will determine their precise chemical shifts and coupling constants.
-
Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with the adjacent fluorine atom and with each other. The proton ortho to the fluorine will experience a larger coupling constant (J-coupling) with the fluorine.
-
Hydroxyl Proton: The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.
-
Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂) protons, due to coupling with the three methyl (-CH₃) protons, and a triplet for the methyl protons, due to coupling with the two methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-5-fluoro-2-methoxyphenol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase the spectrum and integrate the signals.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 4-Ethyl-5-fluoro-2-methoxyphenol will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 (d) | C-F |
| ~145-155 | C-OH |
| ~140-150 | C-OCH₃ |
| ~120-130 | C-C₂H₅ |
| ~110-120 (d) | Ar-CH |
| ~100-110 (d) | Ar-CH |
| ~55-60 | -OCH₃ |
| ~20-25 | -CH₂CH₃ |
| ~10-15 | -CH₂CH₃ |
d = doublet due to C-F coupling
Interpretation and Rationale
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.
-
Aromatic Carbons: The carbon atoms directly bonded to the electronegative oxygen and fluorine atoms will be significantly deshielded and appear at lower field. The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling. The other aromatic carbons will also show smaller couplings to the fluorine.
-
Aliphatic Carbons: The methoxy carbon will appear in the typical range for sp³ carbons bonded to an oxygen atom. The ethyl group carbons will be found at a higher field (more shielded) compared to the aromatic carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a ¹³C probe on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the FID, perform a Fourier transform, and phase the spectrum.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Ethyl-5-fluoro-2-methoxyphenol will show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (phenolic) |
| ~3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
Interpretation and Rationale
-
O-H Stretch: The phenolic hydroxyl group will give a characteristic broad absorption band due to hydrogen bonding.
-
C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed.
-
C=C Stretches: The aromatic ring will show characteristic absorptions for C=C stretching.
-
C-O and C-F Stretches: The C-O stretching of the methoxy group and the C-F stretching vibrations are expected to be strong and appear in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 4-Ethyl-5-fluoro-2-methoxyphenol will provide information about its molecular weight and fragmentation pattern.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 170 | High | [M]⁺ (Molecular Ion) |
| 155 | High | [M - CH₃]⁺ |
| 142 | Medium | [M - C₂H₅]⁺ |
Interpretation and Rationale
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent, confirming the molecular weight of 170.18 g/mol .
-
Fragmentation Pattern: The primary fragmentation pathways are likely to involve the loss of a methyl radical from the ethyl group to form a stable benzylic cation, and the loss of an ethyl radical. Further fragmentation of the aromatic ring may also be observed.
Caption: Predicted fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-Ethyl-5-fluoro-2-methoxyphenol. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a solid framework for the identification and characterization of this molecule. The predicted data tables, detailed interpretations, and experimental protocols herein should serve as a valuable resource for researchers, enabling them to confidently acquire and interpret the spectroscopic data of 4-Ethyl-5-fluoro-2-methoxyphenol and related compounds. The self-validating nature of combining these orthogonal techniques—NMR for detailed connectivity, IR for functional group identification, and MS for molecular weight and fragmentation—provides a high degree of confidence in structural elucidation.
References
-
PubChem. 4-Ethylguaiacol. [Link]
-
NIST Chemistry WebBook. Phenol, 4-ethyl-2-methoxy-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethyl-5-fluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a cornerstone of innovation. Among these, substituted phenols represent a critical class of intermediates. This guide provides an in-depth technical overview of the safe handling and management of 4-Ethyl-5-fluoro-2-methoxyphenol, a compound of interest for its potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety and excellence in the laboratory.
Understanding the Hazard Profile: A Multi-faceted Approach
4-Ethyl-5-fluoro-2-methoxyphenol, while not extensively characterized in publicly available literature, can be assessed for its potential hazards by examining its structural motifs: a substituted phenol, a fluorinated aromatic ring, and an ether linkage. This analysis, combined with data from structurally similar compounds, allows for a robust preliminary risk assessment.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Ethyl-5-fluoro-2-methoxyphenol is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
This profile is consistent with that of similar phenolic compounds, which are known for their corrosive and irritant properties. For instance, 4-Fluoro-2-methoxyphenol is also classified as causing skin and serious eye irritation, and may cause respiratory irritation. Similarly, 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) is known to be harmful if swallowed and causes skin and serious eye irritation[2]. The presence of the fluorine atom can also introduce unique considerations, as some fluorinated organic compounds can pose specific health risks.
Comparative Hazard Analysis of Structurally Related Phenols:
| Hazard Statement | 4-Ethyl-5-fluoro-2-methoxyphenol[1] | 4-Fluoro-2-methoxyphenol | 4-Ethyl-2-methoxyphenol[2] | 2-Methoxyphenol (Guaiacol)[3] | 4-Methoxyphenol[4] |
| Acute Oral Toxicity | Not Classified | Harmful if swallowed | Harmful if swallowed | Harmful if swallowed | - |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | Causes skin irritation | Causes skin irritation | Severe skin irritation and burns |
| Serious Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation | Causes serious eye irritation | Causes serious eye irritation | Severe eye irritation and burns |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | - | - | - |
This comparative analysis underscores the consistent irritant nature of these substituted phenols. The causality behind this lies in the ability of the hydroxyl group on the phenol ring to denature proteins, leading to tissue damage upon contact.
Engineering Controls and Personal Protective Equipment: A Multi-layered Defense
Given the hazardous nature of 4-Ethyl-5-fluoro-2-methoxyphenol, a stringent and multi-layered approach to safety is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment (PPE).
The Primacy of Engineering Controls
All work with 4-Ethyl-5-fluoro-2-methoxyphenol, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood[5]. The fume hood provides the primary barrier of protection by containing vapors and preventing inhalation exposure. For procedures with a higher risk of aerosol generation, such as centrifugation, the use of sealed safety cups is a critical secondary containment measure[6][7].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of specific PPE components is driven by a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn[6]. However, due to the classification of "causes serious eye damage," the use of chemical splash goggles is strongly recommended[6][8]. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles[6][9].
-
Hand Protection: The choice of gloves is critical. Nitrile gloves are a common laboratory choice, but their resistance to phenols can be limited, especially with prolonged contact[9][10]. For handling concentrated solutions or for extended procedures, double-gloving with a heavier-duty glove, such as neoprene or butyl rubber, over a standard nitrile glove is a prudent measure[6][10]. Gloves should be inspected before each use and changed immediately upon any sign of contamination or degradation[6].
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned[6][8]. For procedures with a higher splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat[10].
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with OSHA regulations.
Caption: Recommended PPE for handling 4-Ethyl-5-fluoro-2-methoxyphenol.
Standard Operating Procedures: A Framework for Safe Execution
Adherence to well-defined Standard Operating Procedures (SOPs) is the bedrock of a safe laboratory environment. The following protocols are designed to be adapted to specific experimental contexts.
General Handling and Storage Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing and Transfer: Conduct all weighing and transfers of solid or liquid 4-Ethyl-5-fluoro-2-methoxyphenol within the chemical fume hood. Use a disposable weighing boat for solids to minimize contamination of balances.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Be mindful of any potential exothermic reactions.
-
Storage: Store 4-Ethyl-5-fluoro-2-methoxyphenol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. The container should be tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms[9][11]. Store containers in secondary containment to prevent the spread of material in case of a leak[9].
Spill Response Protocol
A prompt and appropriate response to a chemical spill is crucial to minimize exposure and environmental contamination.
-
Alert personnel in the immediate area.
-
Don the appropriate PPE , including double gloves, goggles, and a lab coat.
-
Contain the spill with an absorbent material that is compatible with the chemical, such as vermiculite, sand, or a commercial spill pillow[12][13]. Work from the outside of the spill inwards to prevent spreading[12].
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal[8][12].
-
Decontaminate the area with a suitable solvent, followed by soap and water[13].
-
Dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste[13].
-
Evacuate the immediate area and alert all personnel.
-
If the spill is flammable, turn off all ignition sources.
-
Contact the institution's emergency response team immediately.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for 4-Ethyl-5-fluoro-2-methoxyphenol and any other relevant information.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal Protocol
All waste containing 4-Ethyl-5-fluoro-2-methoxyphenol, including excess reagents, reaction mixtures, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be disposed of as hazardous waste[7].
-
Segregate Waste: Collect all 4-Ethyl-5-fluoro-2-methoxyphenol waste in a dedicated, properly labeled, and sealed hazardous waste container[7]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Ethyl-5-fluoro-2-methoxyphenol," and all associated hazard warnings[7].
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, in secondary containment, and away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. The primary method for the disposal of phenolic compounds is typically incineration at a licensed facility[14].
First Aid and Emergency Procedures: Immediate and Informed Action
In the event of an exposure, immediate and correct first aid is critical. All laboratory personnel working with this compound must be familiar with these procedures and the location of emergency equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8]. Seek immediate medical attention. Phenols can be absorbed through the skin and have systemic effects[10].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[8]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to a Culture of Safety
The responsible use of 4-Ethyl-5-fluoro-2-methoxyphenol in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and well-defined standard operating procedures, researchers can confidently and safely explore the synthetic potential of this and other novel chemical entities. This commitment to a culture of safety not only protects individual researchers but also upholds the integrity and progress of the scientific endeavor.
References
-
New Jersey Department of Health. (2000, March). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
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Unlocking New Research Frontiers: A Technical Guide to the Potential Applications of Fluorinated Guaiacol Derivatives
Foreword: The Strategic Value of Fluorination in Guaiacol Chemistry
The guaiacol scaffold, a ubiquitous structural motif in bioactive natural products, has long been a source of inspiration for medicinal chemists and materials scientists. Its inherent antioxidant and antimicrobial properties, coupled with its versatile chemical functionality, make it an attractive starting point for the design of novel functional molecules.[1] The strategic introduction of fluorine, an element with unique and powerful electronic properties, into the guaiacol framework presents a compelling opportunity to modulate and enhance its inherent bioactivity and material characteristics. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets, making it a powerful tool in drug discovery.[2][3] This technical guide provides an in-depth exploration of the potential research applications of fluorinated guaiacol derivatives, offering a roadmap for researchers, scientists, and drug development professionals to harness the synergistic potential of these two chemical entities.
I. Synthesis of Fluorinated Guaiacol Derivatives: A Chemist's Blueprint
The successful exploration of fluorinated guaiacol derivatives hinges on robust and versatile synthetic strategies. Both the introduction of stable fluorine isotopes (¹⁹F) for structure-activity relationship (SAR) studies and the incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) for in vivo imaging are of paramount importance.
Synthesis of Stable Fluorinated Guaiacol Derivatives
The synthesis of non-radioactive fluorinated guaiacols is crucial for in-depth biological evaluation and for serving as reference standards for radiochemical work. General approaches involve the selective fluorination of guaiacol or its derivatives.[4]
Synthesis of 4-Fluoroguaiacol:
One common strategy for the synthesis of 4-fluoroguaiacol (4-fluoro-2-methoxyphenol) involves the modification of suitably substituted phenols.[4]
Synthesis of 5-Fluoroguaiacol:
5-Fluoro-2-methoxyphenol is a key intermediate for various pharmaceutical and agrochemical compounds.[5][6] Its synthesis can be achieved from methyl ether precursors using organolithium reagents and a boron source.[5]
Synthesis of 6-Fluoroguaiacol:
The synthesis of 6-fluoro-2-methoxyphenol can be approached through multi-step sequences involving halogenation and functional group interconversion.
Experimental Protocol: General Method for Direct Fluorination (Conceptual)
This protocol is a conceptual illustration based on general fluorination methods and would require optimization for specific guaiacol isomers.
-
Dissolution: Dissolve guaiacol (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile) in a reaction vessel under an inert atmosphere (e.g., argon).
-
Addition of Fluorinating Agent: Add a solution of an electrophilic fluorinating agent, such as Selectfluor™ (1.1 equivalents), portion-wise to the reaction mixture at room temperature.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated guaiacol isomer.
Radiosynthesis of ¹⁸F-Labeled Guaiacol Derivatives for PET Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the detection of positron-emitting radionuclides, with ¹⁸F being a widely used isotope due to its favorable decay characteristics.[7] The synthesis of ¹⁸F-labeled guaiacol derivatives opens the door to their use as PET tracers for a variety of biological targets.
A notable achievement in this area is the no-carrier-added synthesis of 4-[¹⁸F]fluoroguaiacol.[8] This method utilizes a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride, followed by a Baeyer-Villiger oxidation.[8]
Workflow for the Radiosynthesis of 4-[¹⁸F]Fluoroguaiacol
Caption: Radiosynthesis of 4-[¹⁸F]Fluoroguaiacol.
Experimental Protocol: Radiosynthesis of 4-[¹⁸F]Fluoroguaiacol [8]
-
[¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Azeotropic Drying: Trap the [¹⁸F]fluoride on an anion exchange resin and elute with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water. Dry the mixture azeotropically.
-
Nucleophilic Fluorination: Add the precursor, 2-methoxy-4-nitrobenzaldehyde, to the dried [¹⁸F]fluoride complex and heat to induce nucleophilic aromatic substitution.
-
Baeyer-Villiger Oxidation: After cooling, add a solution of meta-chloroperoxybenzoic acid (m-CPBA) to perform the Baeyer-Villiger oxidation of the aldehyde to a formate ester, which is subsequently hydrolyzed to the phenol.
-
Purification: Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC) to obtain the final 4-[¹⁸F]fluoroguaiacol.
II. Medicinal Chemistry Applications: Targeting Disease with Fluorinated Guaiacols
The introduction of fluorine can profoundly impact the pharmacological profile of guaiacol derivatives, offering exciting opportunities for the development of novel therapeutic agents.
Enzyme Inhibition: A Focus on Myeloperoxidase and Monoamine Oxidase
Myeloperoxidase (MPO) Inhibition:
Myeloperoxidase is a heme enzyme implicated in oxidative stress and inflammation, particularly in cardiovascular diseases.[9][10] Guaiacol derivatives have been identified as promising MPO inhibitors.[9][10] The mechanism of inhibition by phenolic compounds often involves the formation of an inactive redox intermediate of the enzyme.[9] Fluorination can enhance this inhibitory activity by modifying the electronic properties of the phenolic ring, with electron-withdrawing groups generally increasing inhibitory potency up to an optimal reduction potential.[9]
Logical Pathway for MPO Inhibition by Fluorinated Guaiacols
Caption: MPO inhibition by fluorinated guaiacols.
Experimental Protocol: Myeloperoxidase (MPO) Inhibition Assay [2]
-
Reagent Preparation: Prepare a reaction buffer (e.g., sodium acetate buffer, pH 5.6), a solution of the MPO enzyme, the substrate 3,3',5,5'-tetramethylbenzidine (TMB), and hydrogen peroxide (H₂O₂).
-
Incubation: In a 96-well plate, incubate the MPO enzyme with various concentrations of the fluorinated guaiacol derivative for a defined period.
-
Reaction Initiation: Initiate the reaction by adding TMB and H₂O₂.
-
Measurement: Measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a plate reader.
-
Data Analysis: Calculate the percentage of MPO inhibition for each concentration of the test compound and determine the IC₅₀ value.
| Compound Class | Target Enzyme | Reported IC₅₀ Values | Reference |
| Fluorinated Chalcones | MAO-B | 0.0053 µM (for compound FBZ13) | [11] |
| Fluorinated Coumarins | MAO-B | 0.59 nM | [12] |
| Guaiacol Derivatives | MPO | Not specified in the provided text | [9][10] |
Monoamine Oxidase (MAO) Inhibition:
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[11] Chalcones, which can be derived from guaiacol, are recognized as potent MAO-B inhibitors.[11] The incorporation of a fluorinated moiety can enhance brain permeability and inhibitory potency.[13] While direct studies on fluorinated guaiacols as MAO inhibitors are emerging, the strong performance of related fluorinated compounds suggests this is a promising area of research.[3]
Anticancer and Antifungal Applications
Anticancer Activity:
Fluorinated compounds have a significant history in cancer chemotherapy, with 5-fluorouracil being a prime example. The introduction of fluorine into various molecular scaffolds has been shown to enhance anticancer activity.[2] For instance, certain fluorinated chalcone and isatin derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range.[8][14] These findings suggest that fluorinated guaiacol derivatives could also possess potent anticancer properties, a hypothesis that warrants further investigation.
Antifungal Activity:
Guaiacol itself exhibits antifungal properties.[1][12] Fluorination has been shown to enhance the antifungal activity of related compounds. For example, fluorinated dihydroguaiaretic acid derivatives have shown high activity against phytopathogenic fungi, with one derivative exhibiting an EC₅₀ value of 11 µM against Alternaria alternata.[15] This suggests that fluorinated guaiacols could be developed as effective antifungal agents for agricultural or clinical applications. The proposed mechanism of action for guaiacol's antifungal activity involves the disruption of Ca²⁺ transport channels in the fungal cell membrane.[11]
III. PET Imaging of Neuroinflammation: Visualizing the Brain's Immune Response
Neuroinflammation, characterized by the activation of microglia, is a key feature of many neurodegenerative diseases.[4][16] Positron Emission Tomography (PET) offers a non-invasive means to visualize and quantify this process in vivo.[7] The development of PET tracers that target biomarkers of activated microglia is a major focus of neuroimaging research.[17]
The successful radiosynthesis of 4-[¹⁸F]fluoroguaiacol provides a foundational tool for exploring its potential as a PET tracer for neuroinflammation.[8] Given that many phenolic compounds can cross the blood-brain barrier and that inflammation can alter the local environment of the brain, it is plausible that ¹⁸F-labeled guaiacol derivatives could accumulate in areas of neuroinflammation, providing a detectable PET signal.
Conceptual Workflow for PET Imaging of Neuroinflammation
Caption: PET imaging of neuroinflammation workflow.
IV. Potential in Materials Science: Exploring Fluorinated Polymers
While less explored, the incorporation of fluorinated guaiacol derivatives into polymer structures could lead to novel materials with unique properties. Fluorinated polymers are known for their thermal stability, chemical resistance, and low surface energy.[18][19] Guaiacol and its derivatives can be used as monomers in the synthesis of various polymers. The introduction of fluorine into these monomers could enhance the properties of the resulting polymers, leading to applications in areas such as:
-
Hydrophobic and Oleophobic Coatings: The low surface energy imparted by fluorine could be utilized to create water- and oil-repellent surfaces.[19]
-
Biocompatible Materials: The unique surface properties of fluorinated polymers can prevent protein adhesion, making them suitable for biomedical applications.[18]
-
High-Performance Polymers: The thermal and chemical stability of fluoropolymers could be beneficial in creating materials for demanding environments.[18]
Further research is needed to synthesize and characterize polymers derived from fluorinated guaiacols to fully understand their potential in materials science.
V. Conclusion and Future Directions
Fluorinated guaiacol derivatives represent a promising class of compounds with a wide range of potential research applications. From the development of novel therapeutics targeting enzymes like MPO and MAO to the creation of advanced PET imaging agents for neuroinflammation, the strategic use of fluorine on the guaiacol scaffold offers a powerful approach to molecular design. While the field is still in its early stages, the foundational work on the synthesis and biological evaluation of related compounds provides a strong rationale for continued exploration. Future research should focus on the systematic synthesis and screening of a diverse library of fluorinated guaiacol isomers and derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to understanding how fluorination influences their biological and material properties. The convergence of synthetic chemistry, medicinal chemistry, and molecular imaging holds the key to unlocking the full potential of these fascinating molecules.
VI. References
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Shiue, C. Y., et al. (1993). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Journal of Labelled Compounds and Radiopharmaceuticals, 33(5), 407-415.
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Wang, Y., et al. (2016). (18)F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy. Theranostics, 6(8), 1236-1247.
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Wurm, F. R., & Schlaad, H. (2014). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 6(8), 2236-2253.
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Sugiyama, Y., et al. (2017). Structure-Antifungal Activity Relationship of Fluorinated Dihydroguaiaretic Acid Derivatives and Preventive Activity against Alternaria alternata Japanese Pear Pathotype. Journal of Agricultural and Food Chemistry, 65(31), 6526-6534.
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Mathew, B., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry.
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2020). Pharmaceutical Sciences.
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Hebeisen, P. (2011). The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication. International Journal of Molecular Sciences, 12(11), 7886-7906.
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El-Damasy, A. K., et al. (2023). Design of fluorinated cinnamylpiperazines as potential MAO-B ligands for the treatment of neurodegenerative diseases. Bioorganic Chemistry, 130, 106248.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Profile of 4-Fluoroguaiacol (CAS 450-93-1): Properties and Synthesis Insights. Retrieved from [Link]
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Kimura, T., et al. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Molecules, 21(3), 353.
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Hajian, R., & Ghasemi, J. B. (2017). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Journal of Molecular Graphics and Modelling, 77, 219-230.
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Furtmüller, P. G., et al. (2006). The reaction mechanism of myeloperoxidase. IUBMB Life, 58(9), 521-527.
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Synthesis and Application of Fluorine-Containing Polymers with Low Surface Energy. (2014). Polymers.
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Ertürk, N., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6617.
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Özdemir, A., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(3), 211-219.
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Premkumar, J., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1187-1199.
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Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds. (2020). Frontiers in Pharmacology.
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Airas, L. (2018). PET Imaging of Microglial Activation. Frontiers in Neurology, 9, 289.
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Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. (n.d.). USD RED.
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Wang, L., et al. (2020). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 188, 112023.
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Synthesis and characterization of a novel fluorinated polyether glycol with fluorinated side chains via “living/controlled” cationic polymerization. (2013). Journal of Polymer Science Part A: Polymer Chemistry.
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Chen, Y., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 769502.
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Hassan, M., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry.
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An In-Depth Technical Guide to the Strategic Role of Fluorine in Methoxyphenols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the methoxyphenol scaffold is a powerful tactic in modern medicinal chemistry and materials science. This guide provides a detailed exploration of the nuanced effects of fluorination, moving beyond general principles to offer field-proven insights for the practicing scientist. We will dissect how the unique electronic properties of fluorine can be leveraged to meticulously tune the physicochemical and pharmacokinetic profiles of methoxyphenol-containing molecules. This includes modulating the acidity (pKa) of the phenolic hydroxyl group, altering lipophilicity (logP), enhancing metabolic stability by blocking sites of enzymatic attack, and influencing molecular conformation to improve binding affinity.[1][2][3][4] This whitepaper combines fundamental theory with actionable, self-validating experimental protocols and illustrative case studies, equipping researchers with the knowledge to rationally design and characterize next-generation fluorinated methoxyphenols.
Section 1: The Fundamental Influence of Fluorine in Aromatic Systems
The utility of fluorine stems from its distinct combination of properties: it is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[5] This duality allows it to act as a subtle steric bioisostere of a hydrogen atom while exerting profound electronic effects.[6]
On an aromatic ring like methoxyphenol, fluorine's influence is a delicate balance of two opposing electronic forces:
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[7] This effect is distance-dependent and acidifies the aromatic ring, making it less susceptible to oxidative metabolism.[7]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This effect is strongest at the ortho and para positions.
Crucially, for fluorine, the inductive effect overwhelmingly dominates the resonance effect. This net electron-withdrawing character is the primary driver behind the modulation of the properties discussed in this guide.
Caption: Duality of fluorine's electronic effects on an aromatic ring.
Section 2: Modulating Key Physicochemical Properties of Methoxyphenols
The introduction of fluorine onto a methoxyphenol ring provides a rational, often predictable, method for tuning its core properties.
Tuning Acidity (pKa)
The acidity of the phenolic proton is a critical parameter for biological activity, influencing ionization state, receptor interaction, and solubility. Fluorine's powerful inductive effect stabilizes the corresponding phenoxide anion, thereby lowering the pKa (increasing acidity). The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the hydroxyl group.
Data Presentation: Impact of Fluorination on Guaiacol (2-Methoxyphenol) Properties
| Compound | Position of Fluorine | Approximate pKa | Change in pKa (ΔpKa) |
| Guaiacol | None | 10.2 | N/A |
| 3-Fluoro-guaiacol | meta to -OH | 9.5 | -0.7 |
| 4-Fluoro-guaiacol | para to -OH | 9.8 | -0.4 |
| 5-Fluoro-guaiacol | meta to -OH | 9.4 | -0.8 |
| 6-Fluoro-guaiacol | ortho to -OH | 8.9 | -1.3 |
Note: pKa values are approximate and can vary with experimental conditions. The trend is the key takeaway.
As the data illustrates, placing fluorine ortho or meta to the hydroxyl group has a more pronounced acidifying effect than a para substitution, where the electron-donating resonance effect, while weak, slightly counteracts the inductive pull. This predictable "pKa shifting" is a cornerstone of rational drug design.[8]
Enhancing Metabolic Stability
Methoxyphenols are susceptible to Phase I metabolism, primarily via cytochrome P450 (CYP) enzymes. Common metabolic pathways include O-demethylation of the methoxy group and hydroxylation of the aromatic ring.
Fluorine can enhance metabolic stability through two primary mechanisms:
-
Metabolic Blocking: Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can block enzymatic oxidation.[9] The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to cleavage by CYP enzymes.[5]
-
Electronic Deactivation: The electron-withdrawing nature of fluorine makes the aromatic ring more electron-poor and thus less favorable for electrophilic attack by CYP enzymes.[7] This can reduce the overall rate of metabolism even if the fluorine is not at the primary site of oxidation.[10][11]
Caption: Fluorine as a metabolic shield in methoxyphenols.
Section 3: Strategic Synthetic Approaches
The synthesis of fluorinated methoxyphenols requires specialized methods. While a comprehensive review is beyond this guide's scope, key strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): In highly activated (electron-poor) aromatic systems, a fluoride anion can displace a good leaving group (e.g., -NO2, -Cl). This is often more applicable to polyfluorinated systems.[12]
-
From Phenols: Direct conversion of a phenol to an aryl fluoride is challenging. A common route involves converting the phenol to an aryl fluorosulfonate, which can then undergo nucleophilic fluorination.[13]
-
Electrophilic Fluorination: Using reagents like Selectfluor®, one can directly install a fluorine atom onto an electron-rich methoxyphenol ring. The regioselectivity can be controlled by the directing effects of the hydroxyl and methoxy groups.
-
Building Block Synthesis: Often, the most efficient approach is to start with a commercially available fluorinated building block (e.g., a fluorinated bromobenzene) and construct the methoxyphenol moiety from it.[14]
Section 4: Core Experimental Protocols for Characterization
Synthesizing a novel compound is only half the battle. Rigorous characterization is essential to validate the intended design. Here we present two critical, self-validating protocols.
Protocol 4.1: Determination of pKa by UV-Metric Titration
This method is highly effective for phenols as the UV absorbance of the protonated (ArOH) and deprotonated (ArO⁻) species differs significantly.[15][16]
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[15]
-
Buffer Preparation: Prepare a series of universal buffers with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., pH 7.0 to 12.0 for a guaiacol derivative).[15] A minimum of 10-12 buffer points is recommended.
-
Sample Preparation (96-Well Plate Format):
-
Add 198 µL of each buffer to triplicate wells of a UV-transparent 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution to each well (final concentration: 100 µM; final DMSO: 1%).
-
Include "buffer blank" wells containing 198 µL of each buffer and 2 µL of DMSO.
-
-
Measurement:
-
Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for all wells using a plate reader.
-
Subtract the absorbance of the corresponding buffer blank from each sample well.
-
-
Data Analysis:
-
Identify a wavelength with a maximal difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms.
-
Plot Absorbance at this wavelength versus pH.
-
Fit the data to the Henderson-Hasselbalch equation using non-linear regression to determine the pKa, which corresponds to the pH at the inflection point of the sigmoid curve.[17][18]
-
Self-Validation System:
-
Positive Control: Run a compound with a well-established pKa in the expected range (e.g., 4-nitrophenol, pKa ~7.15) to validate the buffer system and analytical method.
-
Trustworthiness: The quality of the sigmoidal fit (R² > 0.98) provides confidence in the determined value. The final 1% DMSO concentration is critical to ensure minimal impact on the measured pKa.
Protocol 4.2: Assessing Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent compound due to Phase I metabolism, providing a measure of intrinsic clearance.[19][20]
Methodology:
-
Reagent Preparation:
-
Incubation:
-
Pre-warm a solution of HLM and test compound in buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH cofactor solution.[20]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[19]
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).[21]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (k / microsomal protein concentration).
-
Self-Validation System:
-
Positive Controls: Include compounds with known metabolic fates: Verapamil (high clearance) and Diazepam (low clearance).[19] This validates the enzymatic activity of the HLM batch.
-
Negative Control: Run a parallel incubation without the NADPH cofactor.[20] No significant compound loss should be observed, confirming that disappearance is enzyme-dependent.
Caption: Experimental workflow for HLM metabolic stability assay.
Section 5: Conclusion and Future Outlook
The strategic use of fluorine in the design of methoxyphenol-containing molecules is a testament to the power of physical organic chemistry in solving complex biological problems. By understanding the fundamental electronic effects of fluorine, medicinal chemists can rationally modulate acidity, block metabolic soft spots, and ultimately design more effective and safer therapeutic agents.[1][22] The continued development of novel synthetic fluorination methods will further expand the toolkit available to researchers, enabling the precise placement of fluorine to achieve desired properties with surgical accuracy. This guide provides a foundational framework and practical protocols to empower scientists to harness the full potential of this "magical" element in their research and development endeavors.
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
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Mei, H., Han, J., & Fustero, S. (2020). Fluorine in medicinal chemistry. Chemical Society Reviews, 49(13), 4495-4548. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
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METTLER TOLEDO. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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Begum, R., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
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Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]
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Gómez-Pérez, A., Llorca-Garcí, G., & Pérez-Pérez, M. J. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(8), 939–943. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Fluorine to Drug Development and Clinical Practice. Journal of Clinical Medicine, 9(9), 2758. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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Berger, R., Welch, J. T., & Fletcher, D. (2018). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Methodological & Application
Application Note: A Comprehensive NMR-Based Structural Elucidation of 4-Ethyl-5-fluoro-2-methoxyphenol
Abstract
This application note provides a detailed guide to the complete structural assignment of 4-Ethyl-5-fluoro-2-methoxyphenol, a substituted phenolic compound with potential applications as a synthetic building block in medicinal chemistry and materials science. By employing a systematic workflow of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques, we demonstrate an unambiguous and self-validating approach to molecular characterization. This document outlines field-proven protocols for sample preparation and data acquisition for ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC experiments, and offers an in-depth analysis of the resulting spectra. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers with a robust framework for the structural elucidation of similarly complex small molecules.
Introduction: The Imperative for Unambiguous Characterization
Substituted phenols are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The specific arrangement of substituents on the aromatic ring dictates the molecule's physicochemical properties and biological activity. 4-Ethyl-5-fluoro-2-methoxyphenol (Figure 1) presents a unique combination of electron-donating (hydroxyl, methoxy, ethyl) and electron-withdrawing (fluoro) groups, making it a valuable and challenging subject for structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the non-destructive and definitive structural elucidation of organic molecules in solution.[1][2] While simple ¹H and ¹³C NMR provide initial data, a comprehensive suite of experiments is necessary to resolve ambiguities arising from signal overlap and complex coupling patterns, particularly in polysubstituted aromatic systems. This guide details the application of a multi-technique NMR strategy to fully assign the chemical structure of 4-Ethyl-5-fluoro-2-methoxyphenol, ensuring scientific integrity and providing a reliable reference for quality control and synthetic verification.
Figure 1: Chemical Structure of 4-Ethyl-5-fluoro-2-methoxyphenol with atom numbering.
Source: PubChem CID 45933640[3]
Foundational Principles and Predicted Spectral Features
A predictive analysis based on the electronic environment of each nucleus is the first step in spectral interpretation. The substituents (-OH, -OCH₃, -F, -CH₂CH₃) exert distinct inductive and resonance effects, influencing the chemical shifts (δ) of neighboring nuclei.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are activating, ortho-, para-directing groups that donate electron density to the ring via resonance, causing a shielding effect (upfield shift) on the protons and carbons at these positions.[4]
-
Fluoro (-F) Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding adjacent nuclei. It also has a weak resonance-donating effect. Crucially, the ¹⁹F nucleus (spin I=½) couples strongly with ¹H and ¹³C nuclei, leading to characteristic splitting patterns over one to five bonds.[5][6]
-
Ethyl (-CH₂CH₃) Group: This alkyl group is weakly electron-donating through induction.
Based on these principles, we can anticipate the key features in the 1D NMR spectra. The phenolic -OH proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7]
Experimental Design and Protocols
The logical flow of experiments is designed to build a complete structural picture, starting with broad characterization and moving to specific connectivity.
Diagram 1: Logical workflow for NMR-based structure elucidation.
Protocol 1: Sample Preparation
The choice of solvent is critical for observing phenolic protons. While CDCl₃ is common, residual water can broaden or eliminate the -OH signal. DMSO-d₆ is often preferred as it forms a hydrogen bond with the phenolic proton, resulting in a sharper signal at a downfield position and slowing the exchange rate.[8]
-
Weighing: Accurately weigh 10-15 mg of 4-Ethyl-5-fluoro-2-methoxyphenol.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer to serve as the internal reference (δ 0.00 ppm).[9]
-
D₂O Exchange (Optional): To confirm the assignment of the -OH proton, a "D₂O shake" can be performed. After acquiring the initial ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish due to proton-deuterium exchange.[10]
Protocol 2: NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.
| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans | Key Purpose |
| ¹H NMR | zg30 | 12 | ~4 | 2 | 16 | Observe all proton signals and their multiplicities. |
| ¹³C NMR | zgpg30 | 240 | ~1 | 2 | 1024 | Observe all carbon signals. |
| DEPT-135 | dept135 | 240 | ~1 | 2 | 256 | Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[11][12] |
| COSY | cosygpqf | 12 x 12 | ~0.25 | 2 | 8 | Identify proton-proton (J-coupled) spin systems.[13] |
| HSQC | hsqcedetgpsisp2.2 | 12 (F2) x 180 (F1) | ~0.15 | 2 | 4 | Correlate protons to their directly attached carbons.[14][15] |
| HMBC | hmbcgpndqf | 12 (F2) x 240 (F1) | ~0.2 | 2 | 16 | Correlate protons to carbons over 2-3 bonds.[16] |
Data Interpretation and Structural Assignment
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the two aromatic protons, the hydroxyl proton, the methoxy group, and the ethyl group.
-
Aromatic Region (δ 6.5-7.5 ppm): Two signals are expected for H-3 and H-6.
-
H-3: This proton is ortho to the methoxy group and meta to the ethyl and fluoro groups. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF).
-
H-6: This proton is ortho to the fluoro group and meta to the hydroxyl and ethyl groups. It will appear as a doublet due to a strong three-bond coupling to the fluorine atom (³JHF). The signal will be further downfield due to the proximity of the electronegative fluorine.
-
-
Hydroxyl Proton (-OH, δ ~9.0 ppm in DMSO-d₆): A singlet is expected for the phenolic proton. Its identity is confirmed by its disappearance after a D₂O shake.[10]
-
Methoxy Group (-OCH₃, δ ~3.7 ppm): A sharp singlet integrating to three protons.
-
Ethyl Group (-CH₂CH₃):
-
Methylene (-CH₂, δ ~2.5 ppm): A quartet due to coupling with the three methyl protons (³JHH ≈ 7 Hz).
-
Methyl (-CH₃, δ ~1.1 ppm): A triplet due to coupling with the two methylene protons (³JHH ≈ 7 Hz).
-
¹³C NMR and DEPT-135 Spectrum Analysis
The ¹³C NMR spectrum will display nine distinct signals. The DEPT-135 experiment is crucial for distinguishing carbon types.[17][18]
-
Quaternary Carbons (Absent in DEPT): C-1, C-2, C-4, and C-5. These are identified as signals present in the broadband ¹³C spectrum but absent in all DEPT spectra. Their assignment relies on HMBC correlations and known substituent chemical shift effects. C-5, being directly bonded to fluorine, will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-280 Hz) and appear as a doublet.[5]
-
CH Carbons (Positive in DEPT-135): C-3 and C-6. These aromatic methine carbons will also show C-F coupling, which will be smaller than ¹JCF.
-
CH₂ Carbon (Negative in DEPT-135): C-7 of the ethyl group.
-
CH₃ Carbons (Positive in DEPT-135): C-8 (ethyl) and C-9 (methoxy).
2D NMR Correlation Analysis
2D NMR spectra are essential for assembling the molecular fragments and confirming the substitution pattern.[19][20]
-
COSY (¹H-¹H Correlation): The primary correlation observed will be between the methylene protons (H-7) and the methyl protons (H-8) of the ethyl group, confirming its identity as an isolated spin system. No other correlations are expected.
-
HSQC (¹H-¹³C One-Bond Correlation): This experiment provides direct, unambiguous assignments for all protonated carbons by correlating each proton signal to its corresponding carbon signal.[21] For example, the proton quartet at ~2.5 ppm will show a cross-peak to the negative carbon signal (C-7) in the DEPT-135 spectrum.
-
HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for piecing the entire structure together.[14][22] It reveals correlations over two and three bonds, allowing the assignment of non-protonated (quaternary) carbons and connecting the substituents to the aromatic ring.
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The Synthetic Versatility of 4-Ethyl-5-fluoro-2-methoxyphenol: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-Ethyl-5-fluoro-2-methoxyphenol in organic synthesis. While direct literature on this specific molecule is emerging, its unique structural motifs—a fluorinated guaiacol core with an ethyl substituent—suggest a rich and nuanced reactivity profile. This document outlines detailed, predictive protocols for key transformations, grounded in established methodologies for structurally analogous compounds.
Introduction: A Molecule of Untapped Potential
4-Ethyl-5-fluoro-2-methoxyphenol is a polysubstituted phenol offering a unique combination of electronic and steric properties. The interplay of its functional groups dictates its reactivity and makes it an attractive building block in medicinal chemistry and materials science.
-
The Guaiacol Backbone: The 2-methoxy and 1-hydroxyl groups form a guaiacol moiety. The hydroxyl group is a potent activating group and an ortho-, para- director in electrophilic aromatic substitution, while the methoxy group further enhances this activation.
-
The Fluoro Substituent: The fluorine atom at the 5-position introduces a significant electronic perturbation. Its strong electron-withdrawing nature can modulate the pKa of the phenolic proton and influence the regioselectivity of aromatic substitution reactions. In drug discovery, fluorine incorporation is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.
-
The Ethyl Group: The ethyl group at the 4-position provides steric bulk and is a weak activating group, further influencing the regiochemical outcome of reactions on the aromatic ring.
These features suggest that 4-Ethyl-5-fluoro-2-methoxyphenol can be a versatile scaffold for the synthesis of complex molecules. This guide will explore three key classes of reactions: O-alkylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
I. O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group of 4-Ethyl-5-fluoro-2-methoxyphenol is readily deprotonated to form a nucleophilic phenoxide, which can participate in Williamson ether synthesis. This reaction allows for the introduction of a wide variety of alkyl and aryl groups, expanding the molecular diversity accessible from this starting material.
Application Note:
The Williamson ether synthesis is a robust and high-yielding reaction for the preparation of ethers from an alkoxide and an alkyl halide[1][2][3]. In the case of 4-Ethyl-5-fluoro-2-methoxyphenol, the formation of the phenoxide is readily achieved using a suitable base. The subsequent SN2 reaction with a primary alkyl halide proceeds efficiently. The choice of base and solvent is critical to ensure complete deprotonation and to avoid side reactions.
Detailed Protocol: O-Benzylation of 4-Ethyl-5-fluoro-2-methoxyphenol
This protocol describes the synthesis of 1-(benzyloxy)-4-ethyl-5-fluoro-2-methoxybenzene.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Ethyl-5-fluoro-2-methoxyphenol | 1065076-45-0 | 170.18 | 1.0 g | 5.88 |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 0.28 g | 7.05 |
| Benzyl bromide | 100-39-0 | 171.04 | 0.84 mL (1.21 g) | 7.05 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Saturated aqueous ammonium chloride | 12125-02-9 | 53.49 | 50 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and bubbler
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add 4-Ethyl-5-fluoro-2-methoxyphenol (1.0 g, 5.88 mmol) and anhydrous DMF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.28 g of a 60% dispersion in oil, 7.05 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (0.84 mL, 7.05 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
DMF is a skin and eye irritant. Wear appropriate personal protective equipment (PPE).
Caption: Workflow for the O-alkylation of 4-Ethyl-5-fluoro-2-methoxyphenol.
II. Electrophilic Aromatic Substitution: Nitration
The electron-rich aromatic ring of 4-Ethyl-5-fluoro-2-methoxyphenol is susceptible to electrophilic aromatic substitution. The directing effects of the substituents will determine the position of substitution. The strongly activating hydroxyl and methoxy groups are ortho-, para-directing, while the ethyl group is also ortho-, para-directing. The fluoro group is deactivating but ortho-, para-directing.
Application Note:
Nitration of phenols is a classic example of electrophilic aromatic substitution[4]. The regioselectivity is governed by the interplay of the electronic and steric effects of the substituents. For 4-Ethyl-5-fluoro-2-methoxyphenol, the positions ortho and para to the hydroxyl group are activated. The position para to the hydroxyl group is occupied by the ethyl group. The two available ortho positions are C3 and C6. The C6 position is sterically less hindered and is activated by both the hydroxyl and methoxy groups, making it the most likely site for electrophilic attack.
Detailed Protocol: Nitration of 4-Ethyl-5-fluoro-2-methoxyphenol
This protocol describes the synthesis of 4-Ethyl-5-fluoro-2-methoxy-6-nitrophenol.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Ethyl-5-fluoro-2-methoxyphenol | 1065076-45-0 | 170.18 | 1.0 g | 5.88 |
| Acetic acid | 64-19-7 | 60.05 | 20 mL | - |
| Nitric acid (70%) | 7697-37-2 | 63.01 | 0.42 mL (0.60 g) | 6.47 |
| Ice | - | - | - | - |
| Water | 7732-18-5 | 18.02 | 100 mL | - |
| Dichloromethane | 75-09-2 | 84.93 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | - |
Equipment:
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL three-necked round-bottom flask, dissolve 4-Ethyl-5-fluoro-2-methoxyphenol (1.0 g, 5.88 mmol) in glacial acetic acid (20 mL).
-
Cool the solution to 10-15 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of nitric acid (0.42 mL) in acetic acid (5 mL) and cool it to 10-15 °C.
-
Add the nitric acid solution dropwise to the phenol solution over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (100 g) and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired nitrophenol.
Safety Precautions:
-
Nitric acid is a strong oxidizing agent and is corrosive. Handle with extreme care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Caption: Workflow for the nitration of 4-Ethyl-5-fluoro-2-methoxyphenol.
III. Suzuki-Miyaura Cross-Coupling via Aryl Triflates
The phenolic hydroxyl group can be converted into a triflate (trifluoromethanesulfonate) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This two-step sequence allows for the formation of a carbon-carbon bond at the position of the original hydroxyl group.
Application Note:
The conversion of phenols to aryl triflates is a common strategy to enable their participation in cross-coupling reactions[2][5]. Triflic anhydride or other triflating agents are used for this transformation. The resulting aryl triflate can then be coupled with a variety of organoboron reagents (boronic acids or esters) in a Suzuki-Miyaura reaction to form biaryl structures[6][7][8]. This approach provides a powerful tool for constructing complex molecular architectures.
Detailed Protocol: Synthesis of 4-Ethyl-5-fluoro-2-methoxy-1,1'-biphenyl
This protocol outlines the synthesis of the target biphenyl from 4-Ethyl-5-fluoro-2-methoxyphenol in two steps.
Step 1: Synthesis of 4-Ethyl-5-fluoro-2-methoxyphenyl trifluoromethanesulfonate
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Ethyl-5-fluoro-2-methoxyphenol | 1065076-45-0 | 170.18 | 1.0 g | 5.88 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |
| Pyridine | 110-86-1 | 79.10 | 0.71 mL (0.70 g) | 8.82 |
| Triflic anhydride (Tf2O) | 358-23-6 | 282.14 | 1.2 mL (2.0 g) | 7.05 |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-Ethyl-5-fluoro-2-methoxyphenol (1.0 g, 5.88 mmol), anhydrous DCM (20 mL), and pyridine (0.71 mL, 8.82 mmol).
-
Cool the solution to 0 °C.
-
Add triflic anhydride (1.2 mL, 7.05 mmol) dropwise via syringe over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude aryl triflate, which can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Crude 4-Ethyl-5-fluoro-2-methoxyphenyl triflate | - | 302.24 | ~5.88 (from Step 1) | - |
| Phenylboronic acid | 98-80-6 | 121.93 | 0.86 g | 7.05 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.34 g | 0.29 |
| Potassium carbonate | 584-08-7 | 138.21 | 1.62 g | 11.76 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 25 mL | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add the crude aryl triflate from Step 1, phenylboronic acid (0.86 g, 7.05 mmol), and potassium carbonate (1.62 g, 11.76 mmol).
-
Add 1,4-dioxane (25 mL) and water (5 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.34 g, 0.29 mmol).
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Safety Precautions:
-
Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Palladium catalysts can be pyrophoric. Handle in an inert atmosphere.
-
1,4-Dioxane is a potential carcinogen. Handle in a fume hood.
Caption: Two-step workflow for the Suzuki-Miyaura coupling of 4-Ethyl-5-fluoro-2-methoxyphenol.
Conclusion
4-Ethyl-5-fluoro-2-methoxyphenol represents a promising and versatile building block for organic synthesis. Its unique substitution pattern allows for a range of predictable and high-value transformations. The protocols detailed in this guide, based on well-established synthetic methodologies, provide a solid foundation for researchers to explore the chemistry of this compound and to incorporate it into their synthetic strategies for the development of novel molecules in the fields of drug discovery and materials science. As with any new substrate, optimization of the reaction conditions presented here may be necessary to achieve optimal results.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
- Organic Syntheses, Coll. Vol. 1, p.258 (1941); Vol. 5, p.43 (1925).
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Lumen Learning. Williamson Ether Synthesis. In Organic Chemistry 1: An open textbook. [Link]
- Organic Syntheses, Coll. Vol. 9, p.426 (1998); Vol. 74, p.247 (1997).
- Organic Syntheses, Coll. Vol. 10, p.564 (2004); Vol. 79, p.159 (2002).
- Stang, P. J.; Hanack, M.; Subramanian, L. R. Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis1982, 1982 (02), 85-126.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457-2483.
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society2000 , 122 (17), 4020–4028. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
PubChem. 4-Ethyl-5-fluoro-2-methoxyphenol. National Center for Biotechnology Information. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Nicolaou, K. C.; Sorensen, E. J.
-
Korenaga, T.; Kosaki, T.; Fukumura, R.; Ema, T.; Sakai, T. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters2005 , 7 (22), 4915–4917. [Link]
- Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; Wiley-VCH: New York, 1989.
- Yin, G.; Mu, X.; Liu, G. Palladium-Catalyzed C–H Arylation of Electron-Deficient Polyfluoroarenes with Arylsilanes.
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]
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- 1. gold-chemistry.org [gold-chemistry.org]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the O-Methylation of Fluorinated Phenols
Introduction: The Strategic Importance of Fluorinated Aryl Methyl Ethers in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Consequently, fluorinated phenols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The O-methylation of these phenols to produce fluorinated aryl methyl ethers is a critical transformation, as the methoxy group can serve as a key pharmacophore, a protecting group, or a precursor for further functionalization. This guide provides an in-depth exploration of the protocols for the O-methylation of fluorinated phenols, offering detailed experimental procedures and the underlying chemical principles to empower researchers, scientists, and drug development professionals in this vital area of synthetic chemistry.
Mechanistic Insights: The Williamson Ether Synthesis with Fluorinated Phenols
The O-methylation of phenols is most commonly achieved through the Williamson ether synthesis, a robust and versatile S(_N)2 reaction. The process involves the deprotonation of the phenolic hydroxyl group by a base to form a nucleophilic phenoxide, which then attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to yield the corresponding aryl methyl ether.
The Strategic Incorporation of Fluorine: A Guide to Experimental Applications of Aromatic Fluorinated Compounds
For the modern researcher, scientist, and drug development professional, the strategic introduction of fluorine into aromatic compounds has become an indispensable tool. The unique physicochemical properties imparted by this small yet highly electronegative atom can dramatically influence a molecule's behavior, opening new avenues in medicinal chemistry, advanced materials, and beyond. This guide provides an in-depth exploration of the experimental applications of fluorinated aromatic compounds, complete with detailed application notes and protocols designed to be both instructive and immediately applicable in a laboratory setting. We will delve into the rationale behind experimental design, ensuring a thorough understanding of not just the "how," but also the "why."
Part 1: The Fluorine Advantage in Drug Discovery and Development
The inclusion of fluorine in drug candidates can profoundly alter their pharmacokinetic and pharmacodynamic profiles. This section explores key applications in medicinal chemistry, providing protocols to assess the impact of fluorination.
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the increased resistance of molecules to metabolic degradation. The carbon-fluorine bond is exceptionally strong, making it less susceptible to cleavage by metabolic enzymes.[1] This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of a drug.[2]
This protocol outlines a standard in vitro assay to determine the metabolic stability of a fluorinated aromatic compound compared to its non-fluorinated parent molecule using liver hepatocytes.
Objective: To quantify and compare the rate of metabolism of a fluorinated and non-fluorinated aromatic compound.
Materials:
-
Cryopreserved human, rat, dog, or mouse hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Test compounds (fluorinated and non-fluorinated analogues), 10 mM stock in DMSO
-
Positive control (a compound with known high clearance, e.g., Verapamil)
-
Negative control (a compound with known low clearance, e.g., Warfarin)
-
96-well plates
-
Shaking incubator at 37°C
-
Acetonitrile with an internal standard (e.g., Tolbutamide)
-
LC-MS/MS system
Procedure:
-
Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed culture medium to a final concentration of 0.5 x 10^6 viable cells/mL. Equilibrate the cell suspension for 10 minutes in the shaking incubator at 37°C.
-
Compound Incubation: In a 96-well plate, add the appropriate volume of the 10 mM stock solution of the test compounds and controls to pre-warmed culture medium to achieve a final concentration of 1 µM.
-
Initiate Metabolism: Add the equilibrated hepatocyte suspension to the wells containing the compounds. The final cell density should be 0.25 x 10^6 cells/mL.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the metabolic reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plates to precipitate the protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[3]
Expected Outcome: The fluorinated analogue is expected to exhibit a longer half-life and lower clearance compared to its non-fluorinated counterpart, demonstrating enhanced metabolic stability.
Modulating Receptor Binding Affinity
The introduction of fluorine can alter the electronic properties of an aromatic ring, influencing its interactions with biological targets. Fluorine's high electronegativity can create favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and potency.[2]
This protocol details a general enzymatic assay to determine the inhibitory potency (IC50) of a fluorinated aromatic compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated test compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Fluorinated inhibitor stock solution (in DMSO)
-
96-well microplate reader (e.g., spectrophotometer or fluorometer)
-
Positive and negative controls
Procedure:
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the fluorinated inhibitor in the assay buffer. Also, include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the purified enzyme to all wells except the negative control and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate Reaction: Add the enzyme's substrate to all wells to start the catalytic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using the microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the enzyme activity (reaction rate) as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4][5]
Causality: The potency of the fluorinated inhibitor will depend on how its altered electronic and steric properties influence its binding to the enzyme's active site compared to a non-fluorinated analogue.
Part 2: Innovations in Imaging and Diagnostics with Fluorinated Aromatics
The unique nuclear properties of fluorine isotopes, particularly ¹⁸F and ¹⁹F, have revolutionized medical imaging and analytical techniques.
¹⁸F in Positron Emission Tomography (PET)
The positron-emitting isotope ¹⁸F is a cornerstone of PET imaging due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution images.[6] Aromatic compounds are frequently labeled with ¹⁸F to create radiotracers for oncology, neurology, and cardiology.
This protocol provides a general procedure for the nucleophilic aromatic substitution to introduce ¹⁸F into an activated aromatic ring, a common strategy for synthesizing PET radiotracers.
Objective: To synthesize an ¹⁸F-labeled aromatic compound for use as a PET imaging agent.
Materials:
-
Aqueous [¹⁸F]fluoride solution from a cyclotron
-
Anion exchange resin (e.g., Sep-Pak Light QMA)
-
Elution solution (e.g., Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water)
-
Aromatic precursor with a suitable leaving group (e.g., nitro, trimethylstannyl)
-
Copper(II) triflate pyridine complex (Cu(OTf)₂Py₄)
-
Anhydrous dimethylacetamide (DMA)
-
HPLC system for purification
-
Radio-TLC for analysis
Procedure:
-
Trapping and Elution of [¹⁸F]Fluoride: Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻. Elute the [¹⁸F]F⁻ from the cartridge with the K₂₂₂/K₂CO₃ solution into a reaction vial.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.
-
Radiolabeling Reaction: Dissolve the aromatic precursor and the copper catalyst in anhydrous DMA and add the solution to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 100-160°C) for a set time (e.g., 5-20 minutes).[7]
-
Quenching and Purification: Cool the reaction mixture and quench it with water. Purify the crude product using preparative HPLC to isolate the ¹⁸F-labeled aromatic compound.
-
Quality Control: Confirm the identity and radiochemical purity of the final product using analytical HPLC and radio-TLC.[8]
Self-Validation: The success of the radiosynthesis is validated by the radiochemical yield and the purity of the final product, which must meet stringent criteria for in vivo use.
¹⁹F NMR for Probing Molecular Interactions
The stable isotope ¹⁹F has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy. Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to study drug-protein interactions.
This protocol describes the use of ¹⁹F NMR to detect the binding of a fluorinated aromatic compound to a target protein.
Objective: To detect and characterize the binding of a fluorinated ligand to a target protein.
Materials:
-
Purified target protein
-
Fluorinated aromatic ligand
-
NMR buffer (e.g., phosphate-buffered saline in D₂O)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare two NMR samples: one containing the fluorinated ligand in the NMR buffer and a second sample with the fluorinated ligand and the target protein at a known concentration.
-
¹⁹F NMR Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra for both samples.
-
Data Analysis: Compare the chemical shift, line width, and intensity of the ¹⁹F signal in the two spectra. A change in the chemical shift or significant line broadening of the fluorine signal in the presence of the protein indicates binding.[9]
-
(Optional) Titration Experiment: To determine the binding affinity (Kd), perform a titration experiment by acquiring a series of ¹⁹F NMR spectra with a fixed ligand concentration and increasing concentrations of the protein. Plot the change in chemical shift against the protein concentration and fit the data to a binding isotherm.
Causality: Changes in the local magnetic environment of the fluorine nucleus upon binding to the protein cause the observed changes in the ¹⁹F NMR spectrum.
Part 3: Fluorinated Aromatic Compounds in Materials Science
The unique properties of fluorinated aromatic compounds extend beyond the life sciences into the realm of advanced materials, where they are used to create liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers.
Fluorinated Liquid Crystals
Fluorination of liquid crystal molecules can significantly alter their properties, such as dielectric anisotropy, viscosity, and clearing points, which are critical for display applications.[10]
This protocol outlines the synthesis and characterization of a simple fluorinated liquid crystal.
Objective: To synthesize a fluorinated liquid crystal and characterize its mesomorphic properties.
Materials:
-
Fluorinated aromatic starting materials (e.g., a fluorinated phenol and an alkyl-substituted benzoic acid)
-
Coupling agents (e.g., DCC, DMAP)
-
Appropriate solvents (e.g., dichloromethane)
-
Polarizing optical microscope (POM) with a hot stage
-
Differential scanning calorimeter (DSC)
Procedure:
-
Synthesis: Synthesize the target fluorinated liquid crystal via esterification of a fluorinated phenol with a suitable benzoic acid derivative. Purify the product by column chromatography and recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mesomorphic Behavior Analysis:
-
POM: Place a small amount of the compound on a microscope slide, cover with a coverslip, and heat on the hot stage. Observe the textural changes upon heating and cooling to identify the liquid crystalline phases and their transition temperatures.
-
DSC: Accurately determine the phase transition temperatures and associated enthalpy changes by running a heating and cooling cycle in the DSC.[11]
-
Expected Outcome: The synthesized compound will exhibit liquid crystalline phases (e.g., nematic, smectic) within a specific temperature range, which can be tuned by the degree and position of fluorination.
Fluorinated Materials in Organic Light-Emitting Diodes (OLEDs)
Fluorinated aromatic compounds are used in OLEDs as charge transport materials or as part of the emissive layer to improve device efficiency, stability, and color purity.
This protocol describes the fabrication of a basic OLED device, which can incorporate a fluorinated material in one of its layers.
Objective: To fabricate a functional OLED device.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Organic materials, including a hole transport layer (HTL), an emissive layer (EML, potentially fluorinated), and an electron transport layer (ETL)
-
Metal for the cathode (e.g., aluminum)
-
Spin coater
-
Vacuum thermal evaporator
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate thoroughly.
-
Layer Deposition:
-
Spin Coating: Sequentially deposit the HTL and EML by spin-coating solutions of the organic materials onto the ITO substrate.[12]
-
Thermal Evaporation: Deposit the ETL and the metal cathode in a high-vacuum thermal evaporator.
-
-
Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.
-
Device Testing: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.
Diagram: Simplified OLED Workflow
Caption: A simplified workflow for the fabrication of an OLED device.
Quantitative Data Summary
The following table summarizes the impact of fluorination on key physicochemical properties of aromatic compounds, providing a quantitative comparison.
| Property | Non-Fluorinated Aromatic | Fluorinated Aromatic | Rationale for Change |
| Metabolic Stability (t½) | Lower | Higher | The high strength of the C-F bond resists enzymatic cleavage.[1] |
| Lipophilicity (logP) | Varies | Generally Increases | Fluorine is more lipophilic than hydrogen, enhancing membrane permeability.[13] |
| pKa of an acidic proton | Higher | Lower | The strong electron-withdrawing nature of fluorine stabilizes the conjugate base.[2] |
| Binding Affinity (Kd) | Varies | Can be higher or lower | Fluorine can introduce favorable interactions or steric clashes in the binding pocket. |
Conclusion
The strategic application of fluorinated aromatic compounds offers a powerful and versatile approach to addressing challenges in drug discovery, diagnostics, and materials science. By understanding the fundamental principles behind the effects of fluorination and by employing robust experimental protocols, researchers can harness the unique properties of these compounds to develop innovative solutions and advance their respective fields. The protocols and application notes provided in this guide serve as a starting point for the practical implementation of these techniques, empowering scientists to explore the vast potential of organofluorine chemistry.
References
Sources
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- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use [mdpi.com]
- 9. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Ethyl-5-fluoro-2-methoxyphenol in Medicinal Chemistry
Foreword: The Strategic Value of Fluorinated Phenolic Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The judicious placement of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2][3] Concurrently, the phenol moiety is a privileged scaffold, present in a significant percentage of FDA-approved drugs and natural products, often contributing to essential binding interactions and antioxidant properties.[4][5]
This document provides a comprehensive guide to the potential applications and experimental evaluation of 4-Ethyl-5-fluoro-2-methoxyphenol , a novel, yet uncharacterized, molecule at the intersection of these two critical areas of medicinal chemistry. While direct literature on this specific compound is not available, its structural motifs—a fluorinated phenol, a guaiacol (2-methoxyphenol) core, and an ethyl substituent—allow for a robust, hypothesis-driven exploration of its potential as a valuable building block or bioactive agent. These notes are intended for researchers, scientists, and drug development professionals seeking to explore new chemical space and leverage the unique properties of fluorinated phenolic compounds.
Section 1: Rationale for Investigation & Potential Therapeutic Applications
The chemical architecture of 4-Ethyl-5-fluoro-2-methoxyphenol suggests several avenues for its utility in medicinal chemistry. The guaiacol core is a well-established pharmacophore found in compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[6][7][8]
Key Structural Features and Their Implications:
-
Fluorine Atom: The presence of a fluorine atom ortho to the hydroxyl group is anticipated to lower the pKa of the phenol, potentially enhancing its interaction with biological targets.[1] Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the compound's metabolic stability and half-life.[1][3]
-
2-Methoxy Group: This group can participate in hydrogen bonding and often contributes to the antioxidant properties of guaiacol derivatives.[7][8] It also modulates the electronic properties of the aromatic ring.
-
4-Ethyl Group: This lipophilic group can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.[3]
Based on these features, 4-Ethyl-5-fluoro-2-methoxyphenol and its derivatives could be investigated for, but not limited to, the following therapeutic areas:
-
Anti-inflammatory Agents: Many 2-methoxyphenols exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2).[7]
-
Anticancer Agents: Phenolic compounds are known to exhibit cytotoxic effects against various cancer cell lines.[6][9]
-
Neuroprotective Agents: The antioxidant properties of phenols suggest a potential role in mitigating oxidative stress associated with neurodegenerative diseases.
-
Antimicrobial Agents: Guaiacol derivatives have demonstrated activity against foodborne pathogens and spoilage bacteria.[8][10]
Section 2: Proposed Synthesis Protocol
A plausible synthetic route to 4-Ethyl-5-fluoro-2-methoxyphenol can be devised from commercially available starting materials. The following multi-step protocol is proposed, with each step being a standard, well-documented transformation in organic chemistry.
Experimental Workflow: Synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol
Caption: Proposed synthetic workflow for 4-Ethyl-5-fluoro-2-methoxyphenol.
Detailed Protocol:
Step 1: Nitration of 4-Ethyl-2-methoxyphenol
-
Rationale: Nitration is a common electrophilic aromatic substitution to introduce a nitro group, which can then be reduced to an amine for further functionalization.
-
Procedure:
-
Dissolve 4-ethyl-2-methoxyphenol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-ethyl-2-methoxy-5-nitrophenol.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is readily reduced to an amine, which is a versatile intermediate for introducing the fluorine atom via a Sandmeyer-type reaction.
-
Procedure:
-
Dissolve 4-ethyl-2-methoxy-5-nitrophenol (1 equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 5-amino-4-ethyl-2-methoxyphenol, which can often be used in the next step without further purification.
-
Step 3: Balz-Schiemann Reaction for Fluorination
-
Rationale: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring from an aniline derivative.
-
Procedure:
-
Suspend 5-amino-4-ethyl-2-methoxyphenol (1 equivalent) in a solution of tetrafluoroboric acid (HBF4) at 0 °C.
-
Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
Stir the mixture for 30 minutes at 0 °C. The diazonium tetrafluoroborate salt may precipitate.
-
Isolate the salt by filtration and wash with cold ether.
-
Gently heat the dried diazonium salt until nitrogen evolution ceases.
-
The resulting crude product can be purified by distillation or column chromatography to yield the final product, 4-Ethyl-5-fluoro-2-methoxyphenol.
-
Section 3: Protocols for Biological Evaluation
The following protocols are designed to assess the primary biological activities hypothesized for 4-Ethyl-5-fluoro-2-methoxyphenol.
Protocol 3.1: In Vitro Antioxidant Activity Assays
Rationale: The phenolic hydroxyl group is a key feature for antioxidant activity. These assays will quantify the compound's ability to scavenge free radicals.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of the test compound in methanol or DMSO.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add a freshly prepared solution of DPPH in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
B. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
This assay measures the inhibition of peroxyl radical-induced oxidation.
-
Prepare dilutions of the test compound and the positive control (Trolox).
-
In a 96-well plate, add the sample, fluorescein (the fluorescent probe), and AAPH (a peroxyl radical generator).
-
Monitor the fluorescence decay every minute for at least 60 minutes using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the area under the curve (AUC) and compare it to the Trolox standard curve to determine the ORAC value.[8]
Protocol 3.2: In Vitro Anti-inflammatory Activity Assay
Rationale: To assess the potential of the compound to inhibit key inflammatory mediators, such as COX-2.
COX-2 Inhibition Assay (Enzyme-based)
-
Utilize a commercial COX-2 inhibitor screening kit.
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add the COX-2 enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate at 37 °C for a specified time.
-
Measure the production of prostaglandin E2 (PGE2) using the colorimetric or fluorescent method provided in the kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3.3: In Vitro Anticancer Activity Assay
Rationale: To evaluate the cytotoxic potential of the compound against human cancer cell lines.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Section 4: Data Interpretation and Next Steps
The following table provides a template for summarizing the quantitative data obtained from the proposed biological assays.
| Assay | Endpoint | 4-Ethyl-5-fluoro-2-methoxyphenol | Positive Control (e.g., Trolox, Celecoxib) |
| DPPH Scavenging | IC50 (µM) | Experimental Value | Experimental Value |
| ORAC | µmol TE/µmol | Experimental Value | 1.0 (by definition) |
| COX-2 Inhibition | IC50 (µM) | Experimental Value | Experimental Value |
| Anticancer (MCF-7) | GI50 (µM) | Experimental Value | Experimental Value |
Interpreting the Results:
-
Potent Antioxidant Activity: Low IC50 values in the DPPH assay and high ORAC values would confirm the compound's ability to neutralize free radicals.
-
Selective COX-2 Inhibition: A low IC50 value for COX-2, ideally coupled with a higher IC50 against COX-1 (in a follow-up assay), would indicate potential as a selective anti-inflammatory agent with a reduced risk of gastrointestinal side effects.
-
Significant Cytotoxicity: Low GI50 values against cancer cell lines would warrant further investigation into the mechanism of cell death (e.g., apoptosis assays).
Logical Next Steps:
Caption: Workflow for advancing a hit compound.
Should 4-Ethyl-5-fluoro-2-methoxyphenol demonstrate promising activity in these initial screens, the subsequent steps would involve synthesizing a library of analogs to establish a structure-activity relationship (SAR). This would be followed by lead optimization to improve potency and drug-like properties, eventually leading to in vivo efficacy and safety studies.
References
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Pinheiro, R. G., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 038–048. [Link]
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Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7039-7070. [Link]
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Njardarson, J. T., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 275-282. [Link]
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Zhou, Y., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1145. [Link]
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Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-138. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-803. [Link]
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Li, H., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 13(21), 3073-3084. [Link]
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Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. [Link]
- Process for producing methoxyphenol or ethoxyphenol.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Chemistry, 15(1), 7-11. [Link]
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Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed. [Link]
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Muthukumar, C., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Applied Sciences, 11(16), 7485. [Link]
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Illuminating Bioactivity: A Guide to Investigating Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Substituted phenols represent a vast and structurally diverse class of compounds with a wealth of untapped therapeutic potential. From the antioxidant prowess of flavonoids to the anti-inflammatory action of curcuminoids, these molecules are at the forefront of modern drug discovery and nutritional science. This guide provides a comprehensive overview of the essential techniques and detailed protocols required to systematically evaluate the bioactivity of substituted phenols, empowering researchers to unlock their full potential.
Section 1: Foundational Bioactivity Screening: The Antioxidant Profile
A primary characteristic of many bioactive phenols is their ability to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. Therefore, initial screening is often focused on quantifying their antioxidant capacity. It is crucial to employ multiple assays that reflect different mechanisms of antioxidant action to build a comprehensive profile.
Understanding the Mechanisms of Antioxidant Action
Antioxidant activity can be broadly categorized into two main mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to quench a free radical.
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to reduce a radical species.
No single assay can fully capture the total antioxidant capacity of a compound. Therefore, a panel of assays is recommended for a more complete understanding.
Key In Vitro Antioxidant Assays: A Comparative Overview
| Assay | Principle | Mechanism | Advantages | Considerations |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Mixed (HAT and SET) | Simple, rapid, and requires only a spectrophotometer. | The DPPH radical is not biologically relevant. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a loss of its blue-green color. | Primarily HAT | Applicable to both hydrophilic and lipophilic compounds; stable radical. | Requires the generation of the radical cation prior to the assay. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. | HAT | Uses a biologically relevant radical source. | More complex and requires a fluorescence plate reader. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in a blue-colored product. | SET | Simple, fast, and inexpensive. | Does not measure the response to all types of free radicals. |
Experimental Workflow: A Tiered Approach to Antioxidant Profiling
A logical workflow for assessing antioxidant potential begins with simple, high-throughput assays and progresses to more biologically relevant methods.
Caption: Tiered workflow for antioxidant activity assessment.
Application Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The degree of discoloration of the violet DPPH solution to the yellow-colored non-radical form is proportional to the antioxidant activity of the sample.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Substituted phenol sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of the substituted phenol sample in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the sample or standard solution to the respective wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH working solution to all wells except the blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. This can be determined by plotting the percentage of scavenging activity against the sample concentration.
Section 2: Delving Deeper: Enzyme Inhibition Assays
Many substituted phenols exert their bioactivity by interacting with and modulating the activity of specific enzymes. Investigating these interactions is a critical step in understanding their mechanism of action and therapeutic potential.
Tyrosinase Inhibition: A Key to Hyperpigmentation Control
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[3][4] Phenolic compounds are a well-known class of tyrosinase inhibitors.[5]
Application Protocol 2: Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase. L-DOPA is used as a substrate, which is oxidized by tyrosinase to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm.[6][7]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Substituted phenol sample
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer (e.g., 1000 units/mL).
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer (e.g., 10 mM).
-
Prepare stock solutions of the substituted phenol sample and kojic acid in an appropriate solvent (e.g., DMSO or buffer).
-
-
Assay Protocol: [6]
-
In a 96-well plate, add 40 µL of the sample or positive control at various concentrations.
-
Add 20 µL of the tyrosinase solution to each well.
-
Add 120 µL of sodium phosphate buffer.
-
For the blank, add 60 µL of buffer instead of the enzyme and sample.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes, taking readings every minute.[6]
Data Analysis:
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot. The percentage of tyrosinase inhibition is calculated as follows:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_sample is the rate of reaction in the presence of the inhibitor.
The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Cyclooxygenase (COX) Inhibition: Targeting Inflammation
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[3] Inhibition of these enzymes is a major mechanism for anti-inflammatory drugs.
Application Protocol 3: COX Inhibition Assay
Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to PGE2. The amount of PGE2 produced is quantified, and a decrease in its production indicates COX inhibition.[3]
Materials:
-
Human recombinant COX-1 or COX-2 enzyme
-
Arachidonic acid
-
Reaction buffer (e.g., Tris-HCl)
-
Substituted phenol sample
-
Positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
PGE2 EIA kit
Procedure:
-
Enzyme Reaction:
-
In a reaction tube, combine the COX enzyme, reaction buffer, and the substituted phenol sample or positive control at various concentrations.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).[8]
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each reaction tube using a commercial PGE2 Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis:
Calculate the percentage of COX inhibition based on the reduction in PGE2 production compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Section 3: Assessing Cellular Effects: Cytotoxicity and Viability
It is essential to evaluate the potential toxicity of substituted phenols on healthy cells and their anti-proliferative effects on cancer cells. A combination of assays provides a more complete picture of the cellular response.
The Interplay of Viability and Cytotoxicity
-
Cell Viability Assays (e.g., MTT): These assays measure the metabolic activity of cells, which is an indicator of the number of viable cells.[5]
-
Cytotoxicity Assays (e.g., LDH): These assays measure the release of cellular components, such as lactate dehydrogenase (LDH), from damaged cells, indicating a loss of membrane integrity.[9]
Application Protocol 4: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells of interest (e.g., cancer cell line or normal cell line)
-
Substituted phenol sample
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the substituted phenol sample for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[6]
Data Analysis:
Calculate the percentage of cell viability as follows:
% Cell Viability = (Abs_sample / Abs_control) x 100
Where:
-
Abs_sample is the absorbance of the treated cells.
-
Abs_control is the absorbance of the untreated cells.
The IC50 value, the concentration that causes 50% inhibition of cell viability, can be determined from a dose-response curve.
Application Protocol 5: LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.[9]
Materials:
-
LDH assay kit (containing LDH reaction mix and stop solution)
-
Cells and culture medium
-
Substituted phenol sample
-
Lysis buffer (for maximum LDH release control)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include wells for a maximum LDH release control by treating cells with lysis buffer.
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mix to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction and Measurement: Add the stop solution to each well and measure the absorbance at 490 nm.[9]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Sample_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)] x 100
Where:
-
Sample_LDH_release is the LDH release from treated cells.
-
Spontaneous_LDH_release is the LDH release from untreated cells.
-
Maximum_LDH_release is the LDH release from cells treated with lysis buffer.
Section 4: Antimicrobial Activity Assessment
Substituted phenols are a promising source of new antimicrobial agents. Determining their efficacy against various microorganisms is a key area of investigation.
Determining Minimum Inhibitory and Bactericidal Concentrations
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
Application Protocol 6: Broth Microdilution MIC Assay
Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid culture medium in a 96-well plate format.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Substituted phenol sample
-
Positive control antibiotic
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the substituted phenol sample and the positive control antibiotic in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
MBC Determination (Optional):
-
Plating: Take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the plates overnight.
-
MBC Determination: The MBC is the lowest concentration that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.
Section 5: Unraveling the Molecular Mechanisms: Signaling Pathway Analysis
To fully understand the bioactivity of substituted phenols, it is crucial to investigate their effects on key cellular signaling pathways.
Key Signaling Pathways Modulated by Phenolic Compounds
-
Nrf2/ARE Pathway: A critical pathway for cellular defense against oxidative stress. Many phenolic compounds activate Nrf2, leading to the expression of antioxidant and detoxification enzymes.[14][15]
-
NF-κB Pathway: A central regulator of inflammation. Inhibition of the NF-κB pathway by phenolic compounds is a key mechanism of their anti-inflammatory effects.[16][17]
-
MAPK Pathway: A group of signaling pathways involved in cellular processes like proliferation, differentiation, and apoptosis. Phenolic compounds can modulate MAPK signaling, contributing to their anti-cancer and anti-inflammatory properties.[4][16]
Visualizing Phenolic Compound Interaction with the Nrf2 Pathway
Caption: Activation of the Nrf2 pathway by substituted phenols.
Visualizing Phenolic Compound Interaction with the NF-κB Pathway
Caption: Inhibition of the NF-κB pathway by substituted phenols.
Section 6: In Silico Approaches: Predicting Bioactivity
Computational methods are invaluable tools in modern drug discovery, enabling the prediction of bioactivity and the prioritization of compounds for experimental testing.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[18][19] By analyzing a dataset of compounds with known activities, a predictive model can be built to estimate the activity of new, untested compounds.
Conceptual QSAR Workflow:
Caption: A simplified workflow for QSAR modeling.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This allows for the visualization of interactions and the estimation of binding affinity, providing insights into the mechanism of action.[3]
Conceptual Molecular Docking Workflow:
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Introduction: The Transformative Influence of Fluorine in Material Science
An Application Guide to Fluorinated Phenols in Material Science
The strategic incorporation of fluorine into organic molecules, particularly phenols, represents a cornerstone of modern material science. The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond (approximately 485 kJ/mol)—impart a suite of desirable characteristics to resulting materials.[1][2] When fluorinated phenols are used as monomers or building blocks, they give rise to materials with superior thermal stability, enhanced chemical inertness, low surface energy, and unique dielectric properties.[1][2][3] These attributes are not merely incremental improvements; they enable performance in extreme environments and are critical for advancements in aerospace, electronics, biomedical devices, and advanced coatings.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key applications of fluorinated phenols. It moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and material properties, offering field-proven insights and detailed protocols for the synthesis and characterization of these advanced materials.
Section 1: High-Performance Polymers Derived from Fluorinated Phenols
Fluorinated phenols, especially bisphenols, are critical precursors for a variety of high-performance polymers. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF₃) group, into the polymer backbone fundamentally alters the material's properties.
Fluorinated Epoxy Resins: Engineering for Hostile Environments
Standard epoxy resins are valued for their adhesion and mechanical strength, but can be limited by their moisture absorption and dielectric properties.[4] Fluorinating the bisphenol A (BPA) analogue used in their synthesis creates resins with significantly lower water uptake and a reduced dielectric constant.[4] The hydrophobic nature of the C-F bond repels moisture, which is critical for applications in microelectronics and durable coatings, while the low polarizability of the C-F bond reduces the dielectric constant, minimizing signal loss in high-frequency applications.[4][5]
-
Low Dielectric Constant: The symmetric substitution of fluorine groups reduces the material's overall dipole moment.[3]
-
Hydrophobicity: The presence of fluorine atoms leads to low water absorption, improving performance in humid environments.[4]
-
Enhanced Thermal and Chemical Stability: The high energy of the C-F bond contributes to the overall stability of the cured resin.[6]
This protocol describes the synthesis of a novel fluorinated epoxy resin from a custom fluorinated bisphenol, such as 1,1-bis(4-hydroxyphenyl)-1-(3'-trifluoromethylphenyl)-2,2,2-trifluoroethane, and epichlorohydrin (ECH).[4][7]
Materials:
-
Fluorinated bisphenol
-
Epichlorohydrin (ECH), in excess
-
Sodium hydroxide (NaOH) solution (catalyst)
-
Cyclohexane or Toluene (as a water-carrying agent)[7]
-
Dilute hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous curing agent (e.g., hexahydro-4-methylphthalic anhydride, HMPA)[4]
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add the fluorinated bisphenol and an excess of ECH and cyclohexane.[7]
-
Initiation: Heat the mixture to reflux. Once refluxing, slowly and simultaneously add the NaOH solution and the fluorinated bisphenol (if not added initially) to the flask.[7]
-
Reaction: Maintain stirring and reflux for approximately 6 hours. The cyclohexane will form an azeotrope with the water generated during the reaction, which can be removed using a Dean-Stark trap.[7]
-
Workup: After the reaction is complete, cool the mixture. Filter to remove the NaCl salt formed. Wash the organic layer sequentially with dilute HCl and deionized water until the pH is neutral.
-
Purification: Remove the solvent and excess ECH under vacuum to yield the fluorinated epoxy resin. Dry the resulting white powder in a vacuum oven at 120 °C.[4]
-
Curing: Mix the synthesized resin with a stoichiometric amount of HMPA curing agent. Deaerate the mixture under vacuum and cure in a mold at 100°C for 1 hour, followed by a post-cure at 165°C for 6-8 hours.[4][8]
Self-Validation:
-
Structural Confirmation: Use FTIR spectroscopy to confirm the disappearance of the phenolic -OH peak and the appearance of the characteristic epoxy ring peak (~915 cm⁻¹). Use ¹H-NMR and ¹⁹F-NMR to verify the final structure.
-
Property Validation: Measure the dielectric constant and water absorption of the cured resin and compare it to a non-fluorinated equivalent (e.g., based on Bisphenol A). A significant decrease in both values validates the success of the fluorination strategy.
Fluorinated Polycarbonates and Polyurethanes
The principles applied to epoxy resins extend to other polymer systems.
-
Fluorinated Polycarbonates: Synthesized from fluorinated bisphenols, these materials exhibit high glass transition temperatures and improved optical clarity, making them suitable for specialty lenses and high-temperature applications.[9]
-
Fluorinated Polyurethanes (FPUs): Incorporating fluorinated diols or chain extenders into polyurethane synthesis results in materials with exceptionally low surface energy.[1][10] This property is exploited in hydrophobic and weather-resistant coatings, textiles, and biomedical devices.[1] The fluorinated segments migrate to the polymer-air interface, creating a durable, low-energy surface.[1]
| Property | Standard BPA Epoxy[4] | Fluorinated BGTF Epoxy[4] | Standard Polyurethane[1] | Fluorinated Polyurethane[1] |
| Dielectric Constant | > 3.5 | < 3.3 | Variable | Lowered |
| Water Absorption | Higher | Lower | Higher | Lower |
| Surface Energy | Higher | Lower | Higher | Very Low |
| Thermal Stability | Good | Excellent | Good | Excellent |
| Table 1: Comparative properties of standard vs. fluorinated polymers. |
Section 2: Surface Modification and Self-Assembly
One of the most powerful applications of fluorinated compounds is the precise engineering of surface properties. Fluorination can transform a hydrophilic surface into a highly hydrophobic and oleophobic one without altering the bulk properties of the underlying material.[11]
The Principle of Low Surface Energy
The low polarizability and tight packing of fluorine atoms on a surface create a "fluorocarbon shield." This shield minimizes intermolecular forces with liquids, causing them to bead up and roll off. This effect is responsible for the water- and oil-repellency seen in many fluorinated materials.[12][13]
Protocol 2: Surface Modification via Self-Assembled Monolayers (SAMs)
This protocol details the creation of a hydrophobic surface on a silicon wafer using a fluorinated silane derived from a fluorinated phenol. This method provides a robust, covalently bound monolayer.
Materials:
-
Silicon wafers (or other hydroxylated surfaces)
-
Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION )
-
Fluorinated organosilane (e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane)
-
Anhydrous toluene (solvent)
-
Deionized water, Isopropanol, Hexane
Procedure:
-
Substrate Cleaning: Clean the silicon wafers by sonicating in isopropanol and deionized water. Then, immerse them in Piranha solution for 15 minutes to clean and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood). Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
SAM Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute (~1 mM) solution of the fluorinated organosilane in anhydrous toluene.
-
Deposition: Immerse the cleaned, dry substrates in the silane solution for 2-4 hours at room temperature. The moisture-sensitive silane will react with the surface hydroxyl groups.
-
Rinsing and Curing: Remove the substrates from the solution and rinse thoroughly with fresh toluene, followed by hexane or isopropanol to remove any physisorbed molecules.
-
Annealing: Cure the substrates in an oven at 120°C for 30 minutes to promote cross-linking and stabilize the monolayer.
Self-Validation:
-
Contact Angle Measurement: Use a goniometer to measure the static water contact angle. A successful SAM will result in a contact angle greater than 110°.[13]
-
XPS Analysis: X-ray Photoelectron Spectroscopy (XPS) should show a strong F 1s signal and characteristic C 1s peaks corresponding to CF₂, CF₃, and C-C bonds, confirming the presence of the fluorinated monolayer.
Section 3: Applications in Advanced Functional Materials
The unique electronic properties of fluorinated phenols and their derivatives make them indispensable in cutting-edge technologies like liquid crystal displays and microelectronics.
Liquid Crystals for Displays (LCDs)
Fluorine is a crucial element in the design of modern liquid crystal materials.[14] Introducing fluorine atoms into the molecular structure of liquid crystals, which are often derived from phenolic cores, allows for precise tuning of their physical properties:
-
Dielectric Anisotropy (Δε): Strategic placement of fluorine atoms can create a strong molecular dipole moment, which is essential for the liquid crystal molecules to align in an electric field—the fundamental principle of an LCD.[14]
-
Reduced Viscosity: Fluorinated liquid crystals often exhibit lower viscosity, which translates to faster switching times and improved display performance (i.e., reduced motion blur).[15]
-
Enhanced Stability: The chemical inertness imparted by fluorine improves the reliability and lifetime of the display by preventing degradation and interaction with ionic impurities.[14][15]
Low-k Dielectrics for Microelectronics
As transistors shrink, the insulating material (dielectric) between wires must prevent signal "crosstalk." Materials with a low dielectric constant (low-k) are required for this. Fluorinated polymers, such as fluorinated poly(arylene ether)s derived from monomers like decafluorobiphenyl, are excellent candidates.[3] The C-F bond's low polarizability helps to reduce the overall dielectric constant of the material to values as low as 2.1-2.6, enabling faster and more energy-efficient microchips.[3] These materials are applied as thin films during semiconductor manufacturing.[5]
Conclusion and Future Outlook
Fluorinated phenols are not just a niche category of chemicals; they are enabling building blocks for a vast array of high-performance materials. From creating robust polymers that withstand extreme chemical and thermal challenges to designing surfaces with tailored wettability and enabling the next generation of electronics, their impact is profound. Future research will likely focus on developing more sustainable synthesis routes for these valuable monomers and exploring their applications in emerging fields such as flexible electronics, advanced membranes for separation, and biocompatible materials for medical implants. The rational design of new fluorinated phenol structures will continue to push the boundaries of what is possible in material science.
References
- Synthesis, Structure, Properties, and Applications of Fluorin
- Avient to Highlight Non-PFAS Additives and Sustainable Polymer Solutions
- Synthesis of fluorinated polycarbonate-based polyurethane acrylate for UV-curable coatings.
- Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. RSC Publishing.
- Polyether Ether Ketone (PEEK) Properties and Its Application Status.
- Fluorine in Liquid Crystal Design for Display Applications.
- Special applications of fluorinated organic compounds.
- Fluorinated epoxy resins and process for preparing them.
- Fluorination to Convert the Surface of Lignocellulosic Materials
- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ScienceDirect.
- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine
- Fluorinated Compounds in High-Performance Chemical Processing. AGC Chemicals.
- Synthesis and properties of novel fluorinated epoxy resins based on 1,1-bis(4-glycidylesterphenyl). Elsevier.
- Modularly prepared segmented fluorinated silicones and their anomalous microstructure dependent flow behavior. NIH.
- Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health.
- Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified W
- Polyether ether ketone (PEEK Plastic)
- Surface modification of polymers by direct fluorination: A convenient approach to improve commercial properties of polymeric articles.
- Controlling the Self-Assembly of Perfluorinated Surfactants in Aqueous Environments. pubs.acs.org.
- Fluoroelastomers: synthesis, properties and applic
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
- Poly ether ether ketone (PEEK) (18). YouTube.
- Solution self-assembly of fluorinated polymers, an overview. RSC Publishing.
- The effect of fluorinated surface modifying macromolecules on the surface morphology of polyethersulfone membranes. PubMed.
- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.
- Synthesis and application of fluorinated epoxy compounds. Emerald Publishing.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Fluoropolymers and Semiconductors. Chemours.
- Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI.
- Synthesis, Structure, Properties, and Applications of Fluorin
- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
- Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. NIH.
- Fluoropolymers: The Right Material for the Right Applications.
- Full article: Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine. Taylor & Francis.
- Fluorinated self-assembled monolayers : composition, structure and interfacial properties. SciSpace.
- Synthesis and characterization of polycarbonates from epoxidized vegetable oils, propylene oxide and carbon dioxide. UPCommons.
- Surface Modification of Polymers Treated by Various Fluorinating Media.
- Photocatalytic Analysis of Titanium Semiconductors Anodized in H3po4, Hf and Psidium guajava-Based Electrolyte. ACS Omega.
- Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. MDPI.
- Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry.
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- 2. researchgate.net [researchgate.net]
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- 15. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol
Welcome to the technical support guide for the synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into common challenges and critical parameters, structured in a practical question-and-answer format to directly address issues you may encounter. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Part 1: Synthetic Strategy and Critical Parameters
Q1: What is a reliable and logical synthetic route for preparing 4-Ethyl-5-fluoro-2-methoxyphenol?
A robust and logical approach begins with a commercially available or easily synthesized starting material, 4-ethyl-2-methoxyphenol (also known as 4-ethylguaiacol), followed by a regioselective fluorination. This strategy is advantageous because the directing effects of the resident functional groups—hydroxyl, methoxy, and ethyl—can be leveraged to install the fluorine atom at the desired C5 position.
The overall workflow involves three key stages:
-
Starting Material Qualification: Ensuring the purity and dryness of 4-ethyl-2-methoxyphenol is paramount.
-
Electrophilic Fluorination: This is the most critical and challenging step, where precise control of reaction conditions is necessary to achieve good yield and regioselectivity.
-
Purification and Characterization: Isolating the target molecule from unreacted starting material, isomers, and byproducts, followed by rigorous analytical confirmation.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: High-level workflow for the synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol.
Part 2: Troubleshooting the Electrophilic Fluorination
This step is the crux of the synthesis. Phenols are electron-rich and can be sensitive to the oxidative conditions of many electrophilic fluorinating agents.[1]
Q2: My fluorination reaction shows low or no conversion of the starting material. What are the common causes?
Low conversion is a frequent issue, typically pointing to problems with reagents or reaction conditions. A systematic check is required.
Causality Checklist:
-
Fluorinating Agent Integrity: Electrophilic N-F reagents (e.g., Selectfluor™) are powerful oxidants but can be sensitive. Ensure the reagent is from a reliable source and has been stored correctly in a desiccator. Older or improperly stored reagents can have reduced activity.
-
Solvent Purity and Anhydrous Conditions: The presence of water is highly detrimental. Water can react with the fluorinating agent and deactivate it. While some modern fluorination methods show water tolerance, starting with anhydrous solvents (e.g., acetonitrile, DMF) is a best practice.[2] Use freshly dried solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Insufficient Activation/Reaction Temperature: Electron-rich phenols can often be fluorinated at room temperature, but if conversion is slow, a modest increase in temperature (e.g., to 40-60 °C) may be necessary.[2] However, excessive heat can promote side reactions. Monitor the reaction by TLC or LC-MS to find the optimal balance.
Below is a troubleshooting flowchart to diagnose low conversion issues.
Caption: Troubleshooting flowchart for low conversion in the fluorination step.
Q3: The reaction is very messy with many spots on the TLC, and the yield is poor. What are the likely side reactions?
A complex reaction mixture indicates a loss of selectivity. For phenols, the primary competing pathways are oxidation and poly-fluorination.
-
Oxidation: Phenols can be oxidized to quinones or undergo oxidative coupling to form polymeric tars, especially with strong oxidizing agents under harsh conditions.[1] Using a milder, more selective fluorinating agent and maintaining moderate temperatures can mitigate this. The appearance of dark coloration in the reaction mixture is often a sign of oxidative degradation.
-
Poly-fluorination: The product, 4-Ethyl-5-fluoro-2-methoxyphenol, is still an activated aromatic ring. If an excess of the fluorinating agent is used or if the reaction is run for too long, a second fluorine atom can be added. Using a precise stoichiometry (typically 1.0-1.2 equivalents of the fluorinating agent) is critical.
-
Regioisomer Formation: While the ortho, para-directing hydroxyl and methoxy groups strongly favor fluorination at the C5 position (ortho to hydroxyl, meta to methoxy), small amounts of other isomers (e.g., fluorination at C3) can form. The bulky ethyl group at C4 provides some steric hindrance that helps favor C5. Careful purification is needed to remove these isomers.
| Fluorinating Agent | Typical Solvent | Typical Temperature | Key Considerations |
| Selectfluor™ (F-TEDA-BF₄) | Acetonitrile (MeCN) | 25 - 60 °C | Highly effective but strongly oxidizing. Requires careful temperature control.[3] |
| N-Fluorobenzenesulfonimide (NFSI) | MeCN, Dichloromethane | 25 - 80 °C | Generally less oxidizing than Selectfluor™, can sometimes offer better selectivity. |
| PhenoFluor™ | Dioxane, Toluene | 80 - 110 °C | A specialized reagent for deoxyfluorination, converting the phenol OH directly to F.[4] This would yield a different product but is a key technology in phenol fluorination. |
Part 3: Purification and Analysis
Q4: What is the most effective method for purifying the final product and removing close-running impurities like the starting material?
Purification of moderately polar phenols like this can be challenging due to potential streaking on silica gel.
Recommended Protocol: Column Chromatography
-
Adsorbent: Use standard-grade silica gel (60 Å, 230-400 mesh). If streaking is severe, consider deactivating the silica by pre-treating it with a 1% solution of triethylamine in the eluent system, then flushing with the mobile phase before loading the sample.
-
Eluent System: A non-polar/polar gradient system is most effective. Start with a low polarity mixture like Hexane/Ethyl Acetate (95:5) and gradually increase the polarity to Hexane/Ethyl Acetate (80:20). The starting material (less polar) should elute before the fluorinated product (more polar due to the fluorine's inductive effect and potential for H-bonding).
-
Loading: Use a "dry loading" technique. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column. This leads to better separation than loading in a solution.
A specialized purification technique for a similar compound, 4-ethyl-2-methoxyphenol, involves complexation with Ca²⁺ ions, which could be explored if standard chromatography fails.[5]
Q5: How can I definitively confirm the structure, particularly the fluorine's position, and assess the purity?
A combination of spectroscopic methods is essential for unambiguous characterization.
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: The aromatic protons will provide crucial information. The protons ortho and meta to the fluorine will show characteristic splitting patterns (couplings) with the ¹⁹F nucleus.
-
¹³C NMR: The carbon directly attached to the fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF).
-
¹⁹F NMR: A single resonance in the ¹⁹F spectrum confirms the presence of one fluorine environment.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight (170.18 g/mol for C₉H₁₁FO₂).[6] The fragmentation pattern can also provide structural clues.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Purity should ideally be >98% for drug development applications.
| Analytical Data | Expected Observation for 4-Ethyl-5-fluoro-2-methoxyphenol |
| Molecular Weight | 170.07 (Exact Mass), 170.18 (Monoisotopic)[6] |
| ¹H NMR | Two distinct aromatic protons, each showing coupling to ¹⁹F. Singlets for -OCH₃ and characteristic signals for the -CH₂CH₃ group. |
| ¹³C NMR | A large ¹JCF coupling (~240-250 Hz) for C5. Smaller ²JCF and ³JCF couplings for surrounding carbons. |
| ¹⁹F NMR | A single peak, likely appearing as a multiplet due to coupling with aromatic protons. |
Part 4: Safety and Handling
Q6: What are the primary safety hazards I should be aware of during this synthesis?
Both the reagents and the final product require careful handling.
-
Fluorinating Agents: Reagents like Selectfluor™ are strong oxidizers and are toxic. Avoid inhalation of the powder and skin contact. Always handle in a well-ventilated chemical fume hood.
-
Solvents: Use appropriate solvents like acetonitrile with caution, as they have their own specific hazards.
-
Product Hazards: 4-Ethyl-5-fluoro-2-methoxyphenol is classified as a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
He, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Available at: [Link]
-
Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society. Available at: [Link]
-
Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Harvard University DASH. Available at: [Link]
-
Pradika, Y., Pranowo, D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 4-Ethyl-5-fluoro-2-methoxyphenol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. Retrieved January 24, 2026, from [Link]
Sources
- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyfluorination of Phenols [organic-chemistry.org]
- 5. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethyl-5-fluoro-2-methoxyphenol | C9H11FO2 | CID 45933640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethyl-5-fluoro-2-methoxyphenol
Welcome to the technical support center for 4-Ethyl-5-fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and subsequent reactions of this versatile intermediate. Our aim is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your products.
Section 1: Synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol
The synthesis of polysubstituted phenols like 4-Ethyl-5-fluoro-2-methoxyphenol requires careful control of regiochemistry. A plausible synthetic route, based on established organic chemistry principles, is outlined below. This section addresses common questions and troubleshooting for this synthetic pathway.
Frequently Asked Questions (FAQs): Synthesis
Q1: What is a common starting material for the synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol?
A common and logical starting material is 3-fluoro-4-methoxyphenol. The existing hydroxyl and methoxy groups will direct the subsequent electrophilic substitution. The hydroxyl group is a strongly activating ortho-, para-director, and the methoxy group is also an activating ortho-, para-director.
Q2: How can the ethyl group be introduced onto the aromatic ring?
A Friedel-Crafts acylation followed by a reduction is a reliable method to introduce the ethyl group and avoid potential polyalkylation that can occur with Friedel-Crafts alkylation. The acylation is typically carried out using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting ketone is then reduced to the ethyl group, for example, using a Clemmensen or Wolff-Kishner reduction.
Q3: What is the expected regioselectivity of the Friedel-Crafts acylation on 3-fluoro-4-methoxyphenol?
The hydroxyl group is a more powerful activating group than the methoxy group. Both are ortho, para-directing. The position ortho to the hydroxyl group and meta to the fluorine and methoxy groups is the most likely site of substitution due to the strong directing effect of the hydroxyl group and steric considerations.
Troubleshooting Guide: Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of acylated product | 1. Inactive Lewis acid (e.g., AlCl₃) due to moisture. 2. Insufficient amount of Lewis acid. 3. Reaction temperature too low. | 1. Use freshly opened or properly stored AlCl₃. 2. Use a stoichiometric amount of AlCl₃ per carbonyl and hydroxyl group. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC. |
| Formation of multiple isomers | 1. Reaction temperature too high, leading to reduced selectivity. 2. Incorrect choice of Lewis acid. | 1. Maintain a low reaction temperature during the addition of reagents. 2. Consider using a milder Lewis acid, such as ferric chloride (FeCl₃). |
| Incomplete reduction of the ketone | 1. Insufficient reducing agent. 2. Inactive reducing agent. 3. Reaction time too short. | 1. Increase the equivalents of the reducing agent. 2. For Clemmensen reduction, ensure the zinc is properly amalgamated. For Wolff-Kishner, ensure strongly basic and anhydrous conditions. 3. Extend the reaction time and monitor by TLC or GC-MS. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials or intermediates. 2. Formation of closely related side products. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Employ column chromatography with a carefully selected solvent system for purification. Consider derivatization to aid separation if necessary. |
Experimental Protocol: Synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol
Step 1: Friedel-Crafts Acylation of 3-fluoro-4-methoxyphenol
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 3-fluoro-4-methoxyphenol (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Clemmensen Reduction of the Acylated Product
-
Activate zinc wool by stirring with 5% aqueous HCl, then washing with water and acetone, and drying.
-
To a flask containing the amalgamated zinc (10 eq), add a solution of the acylated product (1.0 eq) in a mixture of toluene and concentrated HCl.
-
Heat the mixture to reflux and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and decant the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 4-Ethyl-5-fluoro-2-methoxyphenol, by column chromatography or distillation under reduced pressure.
Technical Support Center: Purification of 4-Ethyl-5-fluoro-2-methoxyphenol
Introduction
Welcome to the technical support guide for the purification of 4-Ethyl-5-fluoro-2-methoxyphenol (CAS 1065076-45-0).[1] This molecule is a substituted phenol of significant interest in pharmaceutical synthesis and drug development.[2] The purification of phenolic compounds, however, presents unique challenges due to their inherent acidity, susceptibility to oxidation, and strong interactions with common purification media.
This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and process chemists with both the practical steps and the underlying scientific principles needed to overcome common purification hurdles. We will explore strategies ranging from routine chromatographic and recrystallization techniques to more advanced methods for achieving high-purity material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the handling and purification of 4-Ethyl-5-fluoro-2-methoxyphenol.
Question: My sample of 4-Ethyl-5-fluoro-2-methoxyphenol has developed a pink or brownish tint. Is it degraded, and can it still be purified?
Answer: This is a very common observation for phenolic compounds. The discoloration is typically due to the formation of colored oxidation products, often quinone-type structures, which can arise from exposure to air (oxygen) and light.[3] In most cases, the bulk of the material is still the desired compound, and these colored impurities can be effectively removed by standard purification techniques like column chromatography, vacuum distillation, or recrystallization.[3][4] To prevent this, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Question: What are the most probable impurities in my crude sample?
Answer: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as:
-
Starting Materials & Reagents: Unreacted precursors from the synthesis.
-
Reaction Byproducts: Isomers, products of side reactions (e.g., O-alkylation vs. C-alkylation), or products from over-reaction.
-
Solvents & Catalysts: Residual solvents or catalysts used in the reaction.
-
Degradation Products: Oxidized species, as discussed above.
A thorough understanding of the reaction mechanism is the best tool for predicting potential impurities. Techniques like LC-MS or GC-MS are invaluable for identifying the mass of these impurities before selecting a purification strategy.[5]
Question: Which purification technique should I try first?
Answer: The choice depends on the physical state of your crude material and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: General purification strategy workflow.
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is the most common technique for purifying substituted phenols, but it is often problematic.[2][6]
Question: My compound is streaking badly or showing severe "tailing" on a silica gel column. What is happening and how do I fix it?
Answer: This is the most frequent issue when purifying phenols on silica.
-
Causality: Peak tailing occurs because the acidic proton of the phenol's hydroxyl group engages in strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups (Si-OH) on the silica surface.[7] This leads to a non-uniform elution front, causing the characteristic tail.
-
Solutions:
-
Add an Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. The acid protonates the silica surface and suppresses the deprotonation of your phenolic compound, minimizing the strong interaction and leading to sharper peaks.
-
Change the Solvent System: For aromatic compounds, sometimes switching from standard ethyl acetate/hexane systems to a toluene-based system (e.g., 10% EtOAc in toluene) can dramatically improve separation and peak shape.[8] Dichloromethane/methanol is another effective, more polar alternative.[8]
-
Change the Stationary Phase: If tailing persists, the acidic nature of silica may be the problem. Consider switching to a more inert stationary phase like neutral or basic alumina.[8] This is particularly useful if your compound is sensitive to acid.
-
Question: I'm not getting good separation between my product and a very similar impurity. How can I improve the resolution?
Answer:
-
Optimize the Eluent: Run a shallow polarity gradient. A slow, gradual increase in the polar solvent concentration often resolves closely eluting compounds.
-
Decrease Flow Rate: Reducing the flow rate of the mobile phase can increase the number of theoretical plates in your column, improving separation efficiency.
-
Dry Loading: If your compound has poor solubility in the starting eluent, it can broaden the initial band. Adsorbing your crude material onto a small amount of silica gel ("dry loading") and carefully adding it to the top of the column often results in a much sharper starting band and better separation.
Protocol: Flash Column Chromatography of 4-Ethyl-5-fluoro-2-methoxyphenol
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of ~0.25-0.35 for the target compound. Test systems like Ethyl Acetate/Hexanes, Dichloromethane/Methanol, and Toluene/Ethyl Acetate. Add 0.5% acetic acid to the chosen system and re-run the TLC to confirm it improves the spot shape.
-
Column Packing: Pack a column with silica gel (230-400 mesh is standard for flash chromatography) in your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the compound onto a small amount of silica.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Suggested Solvent Systems for Chromatography
| Eluent System | Polarity | Notes / Best For... |
| Ethyl Acetate in Hexanes | Low to Medium | Standard starting point for many organic compounds. |
| Dichloromethane in Hexanes | Low to Medium | Good for resolving less polar compounds. |
| Methanol in Dichloromethane | Medium to High | Effective for more polar phenols, but may require an acidic modifier.[8] |
| Ethyl Acetate in Toluene | Medium | Excellent for aromatic compounds, often reduces tailing.[8] |
Section 3: Troubleshooting Purification by Recrystallization
Recrystallization is an excellent final polishing step to obtain highly pure, crystalline material.
Question: My compound "oiled out" during cooling instead of forming crystals. Why did this happen?
Answer:
-
Causality: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if significant impurities are present, which can depress the melting point.[7]
-
Solutions:
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool again, perhaps more slowly.
-
Pre-Purification: If impurities are the cause, a quick pass through a silica plug or a primary chromatographic purification may be necessary before attempting recrystallization.
-
Question: I'm not getting any crystal formation, even after the solution has been in an ice bath for an extended period.
Answer: This indicates the solution has failed to nucleate and begin crystallization.
-
Causality: Crystal growth requires a nucleation site. A very clean flask and highly pure solution can sometimes lead to a stable supersaturated solution that resists crystallization.[7]
-
Solutions:
-
Induce Crystallization: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites.[7]
-
Seed the Solution: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[7]
-
Reduce Solvent Volume: You may have used too much solvent. Carefully evaporate some of the solvent and try cooling again.
-
Section 4: Advanced & Alternative Purification Methods
Vacuum Distillation
For liquid or low-melting solid samples, vacuum distillation can be an effective method to separate compounds based on boiling point. It is particularly useful for removing non-volatile baseline impurities or colored decomposition products.[4]
-
Key Consideration: Phenols can freeze in the condenser if cold water is used.[3] For 4-Ethyl-5-fluoro-2-methoxyphenol, it is advisable to run the distillation with no water or warm water in the condenser to prevent blockage. Using a vacuum lowers the boiling point, which also helps prevent thermal degradation.[4]
Complexation with Metal Ions
A highly effective, albeit less common, method for purifying structurally similar phenols involves selective complexation. For example, 4-ethyl-2-methoxyphenol has been purified to >99.5% purity by forming a complex with calcium ions (Ca2+), which can be precipitated, washed, and then decomposed to release the highly purified phenol.[9] This method exploits the specific interaction between the phenolic hydroxyl group and the metal ion, allowing for excellent separation from non-phenolic impurities.[9]
Section 5: Purity Analysis and Characterization
Verifying the purity of your final product is a critical step. Using at least two orthogonal methods is recommended for authoritative results.
Table 2: Comparison of Primary Analytical Methods for Purity Assessment
| Technique | Principle | Primary Strengths | Primary Limitations |
| HPLC (UV) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, widely available, suitable for non-volatile compounds.[5] | Requires a chromophore for UV detection; purity by area-% assumes equal detector response. |
| GC-MS / GC-FID | Separation based on volatility and interaction with a stationary phase. | High sensitivity, provides structural information on impurities (MS), excellent for volatile impurities.[5][10] | Not suitable for non-volatile or thermally labile compounds.[5] |
| qNMR | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. | Primary analytical method (no need for a reference standard of the analyte), highly accurate and precise, provides structural information.[5] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[5] |
| Combustion Ion Chromatography | Combustion of the sample followed by ion chromatography to detect specific elements. | Can determine total organic fluorine (TOF), useful for fluorine-containing compounds.[11] | Does not distinguish between the target molecule and fluorine-containing impurities. |
Protocol: Starter Method for HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure sharp peaks). For example, start with 30% acetonitrile and ramp to 95% over 15 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Prep: Dissolve a small amount of the sample (~1 mg/mL) in acetonitrile or methanol.
-
Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks.[5]
Caption: Troubleshooting workflow for column chromatography of phenols.
References
-
Gao, L., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Available at: [Link]
-
ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
OSHA. (1992). 4-Methoxyphenol. Occupational Safety and Health Administration. Available at: [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Available at: [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
Reddit. (2015). How to dry and purify Phenol. r/chemistry. Available at: [Link]
-
ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]
-
Chemistry LibreTexts. (2015). Preparation of Phenols: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Ahead of Print. Available at: [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
NileRed. (2016). Cleaning Dirty Phenol. YouTube. Available at: [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
PubChem. (n.d.). 4-Ethylguaiacol. National Institutes of Health. Available at: [Link]
-
CP Lab Safety. (n.d.). 4-Fluoro-2-methoxyphenol, 5g, Each. Available at: [Link]
-
Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Available at: [Link]
-
Federal Register. (2026). Established Aggregate Production Quotas for Schedule I and II Controlled Substances. Available at: [Link]
Sources
- 1. 1065076-45-0|4-Ethyl-5-fluoro-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. pub.norden.org [pub.norden.org]
Technical Support Center: Byproduct Identification in the Synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting byproducts encountered during the synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol. The information presented herein is synthesized from established principles of organic chemistry and analytical techniques, offering practical insights to navigate common synthetic challenges.
I. Introduction to the Synthesis and Potential Byproducts
The synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol, a valuable intermediate in pharmaceutical development, typically involves the electrophilic substitution on a fluorinated guaiacol precursor. A common and logical approach is the Friedel-Crafts ethylation of 3-fluoro-2-methoxyphenol (3-fluoroguaiacol). The directing effects of the hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) substituents on the aromatic ring play a crucial role in determining the regioselectivity of the reaction and, consequently, the formation of the desired product and potential isomeric byproducts.
The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects can lead to a mixture of products.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and analysis of 4-Ethyl-5-fluoro-2-methoxyphenol.
Q1: My reaction produced multiple isomers. How can I identify the desired 4-Ethyl-5-fluoro-2-methoxyphenol from its regioisomers?
A1: The primary challenge in this synthesis is controlling the regioselectivity of the ethylation. Besides the desired product, you may form other isomers such as 6-Ethyl-5-fluoro-2-methoxyphenol. Identification requires a combination of chromatographic and spectroscopic techniques.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating isomers. Developing a suitable method will depend on the specific isomers present.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. Mass Spectrometry (MS) will show the same molecular weight for all isomers, but fragmentation patterns might differ slightly.
Troubleshooting Workflow for Isomer Identification:
Caption: Workflow for the separation and identification of isomeric products.
Q2: I observe a byproduct with a higher molecular weight than my product. What could it be?
A2: A higher molecular weight byproduct often suggests poly-ethylation. The activating nature of the hydroxyl and methoxy groups can make the product susceptible to a second ethylation reaction, especially if an excess of the ethylating agent or a highly active catalyst is used.[1]
Potential Poly-ethylated Byproducts:
-
4,6-Diethyl-5-fluoro-2-methoxyphenol
Identification and Mitigation:
-
Mass Spectrometry (MS): This technique will clearly show a molecular ion peak corresponding to the addition of another ethyl group (M+28).
-
NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show fewer protons than expected for a mono-ethylated product, and an additional ethyl group will be evident in the aliphatic region.
-
Mitigation: To minimize poly-ethylation, consider the following:
-
Use a stoichiometric amount of the ethylating agent.
-
Employ a milder Lewis acid catalyst.
-
Conduct the reaction at a lower temperature.
-
Slowly add the ethylating agent to the reaction mixture.
-
Q3: My reaction seems to have stalled, or the yield is very low. What are the possible causes?
A3: Several factors can contribute to a low-yielding reaction:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. Ensure all reagents and glassware are scrupulously dry.
-
Poor Quality Starting Materials: Impurities in the 3-fluoro-2-methoxyphenol or the ethylating agent can interfere with the reaction.
-
Substrate Deactivation: While the hydroxyl and methoxy groups are activating, the fluorine atom is deactivating. The overall electronic nature of the starting material might require more forcing reaction conditions than anticipated.
-
Complexation of the Catalyst: The phenolic hydroxyl and methoxy groups can coordinate with the Lewis acid catalyst, reducing its efficacy.[2]
Troubleshooting Low Yield:
Caption: A logical approach to troubleshooting low reaction yields.
III. Analytical Characterization of 4-Ethyl-5-fluoro-2-methoxyphenol and Potential Byproducts
| Compound | Structure | Expected ¹H NMR Aromatic Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected Mass (m/z) [M]⁺ |
| 4-Ethyl-5-fluoro-2-methoxyphenol | ![]() | ~6.8-7.0 (d, J≈8-10 Hz, 1H), ~6.6-6.8 (d, J≈10-12 Hz, 1H) | Aromatic: ~110-155, OCH₃: ~56, CH₂: ~22, CH₃: ~15 | 170.07 |
| 6-Ethyl-5-fluoro-2-methoxyphenol | ![]() | ~6.7-6.9 (d, J≈8-10 Hz, 1H), ~6.5-6.7 (d, J≈8-10 Hz, 1H) | Aromatic: ~110-155, OCH₃: ~56, CH₂: ~22, CH₃: ~15 | 170.07 |
IV. Experimental Protocols for Byproduct Analysis
Protocol 1: Sample Preparation for GC-MS Analysis
-
Quench and Work-up: Quench a small aliquot of the reaction mixture with ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Dilution: Dissolve the residue in a known volume of a suitable solvent for GC analysis (e.g., ethyl acetate).
-
Analysis: Inject the sample into the GC-MS system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phenolic compounds have strong absorbance (e.g., 270-280 nm).
-
Method Development: Start with a broad gradient (e.g., 10-90% organic solvent over 20-30 minutes) to determine the retention times of the components. Optimize the gradient to achieve baseline separation of the isomers.
V. Mechanistic Insights into Byproduct Formation
The formation of regioisomers is governed by the directing effects of the substituents on the 3-fluoro-2-methoxyphenol starting material.
Caption: Regiochemical outcomes of the ethylation of 3-fluoro-2-methoxyphenol.
The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the positions ortho and para to the hydroxyl group are most activated. In 3-fluoro-2-methoxyphenol, the C4 position is para to the methoxy group and ortho to the hydroxyl group, making it electronically favored for electrophilic attack. The C6 position is ortho to both the hydroxyl and methoxy groups; however, it is sterically more hindered by the adjacent methoxy group. This combination of electronic and steric factors suggests that 4-ethylation is the major pathway, with 6-ethylation being a likely minor byproduct.
VI. References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Google Patents. (2017). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
NIST. (n.d.). Phenol, 4-ethyl-2-methoxy-. [Link]
Sources
Navigating the Complex Terrain of Polysubstituted Phenol Synthesis: A Technical Support Center
Welcome to the technical support center dedicated to the intricate art and science of synthesizing polysubstituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges presented by these valuable molecular scaffolds. Polysubstituted phenols are cornerstones in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often far from trivial.[1]
This resource is structured not as a rigid manual, but as a dynamic troubleshooting guide and FAQ, mirroring the problem-solving approach of an experienced bench chemist. Here, we will dissect common experimental hurdles, explore the underlying mechanistic principles, and provide actionable, field-tested solutions.
Section 1: The Persistent Challenge of Regioselectivity
One of the most frequent frustrations in phenol chemistry is controlling the position of incoming substituents. The powerful activating and ortho-, para-directing nature of the hydroxyl group is a double-edged sword. While it facilitates electrophilic aromatic substitution, it severely complicates the synthesis of meta-substituted phenols and can lead to mixtures of ortho and para isomers that are difficult to separate.[2][3]
FAQ 1: My electrophilic aromatic substitution (EAS) on a phenol is yielding a mixture of ortho and para products. How can I improve the selectivity?
Underlying Cause: The hydroxyl group strongly activates both the ortho and para positions towards electrophilic attack through resonance stabilization of the sigma complex (Wheland intermediate).[4][5] The ratio of ortho to para products is influenced by a delicate balance of steric and electronic factors.
Troubleshooting Strategies:
-
Steric Hindrance:
-
Increase the steric bulk of the electrophile or the phenol: Bulky electrophiles will preferentially attack the less sterically hindered para position.[6][7] Similarly, bulky substituents already present on the phenol, particularly at the positions adjacent to the hydroxyl group, will disfavor ortho substitution.
-
Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the transition state energies. Experimenting with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, THF) and protic (e.g., acetic acid) can sometimes alter the ortho:para ratio.
-
-
Temperature Control:
-
Lowering the reaction temperature can often enhance selectivity. The transition state leading to the thermodynamically more stable para product may have a slightly lower activation energy, and this difference can be exploited at reduced temperatures.
-
-
Protecting Groups:
-
Converting the hydroxyl group to a bulkier ether (e.g., a silyl ether or a benzyl ether) can block the ortho positions, favoring para substitution. The protecting group can be removed in a subsequent step.
-
Illustrative Workflow for Improving Para-Selectivity:
Caption: Decision workflow for enhancing para-selectivity in electrophilic aromatic substitution of phenols.
**FAQ 2: I need to synthesize a meta-substituted phenol. How can I override the inherent ortho-, para-directing effect of the hydroxyl group?
The Challenge: Direct electrophilic substitution on a phenol to achieve a meta product is generally not feasible due to the strong directing effect of the hydroxyl group.[2]
Strategic Solutions:
-
"Regiodiversion" Strategy: A modern approach involves a Bi(V)-mediated electrophilic arylation followed by an aryl migration/rearomatization sequence. This innovative method can provide access to meta-arylated phenols, defying classical reactivity patterns.[8]
-
Synthesis from a meta-Substituted Precursor:
-
The "Placeholder" Strategy: Begin with a starting material that has a meta-directing group (e.g., -NO₂, -CN, -COR) in the desired position relative to a group that can be later converted to a hydroxyl group. A common approach is to use a Sandmeyer-type reaction on a substituted aniline.[9][10]
Example Protocol: Synthesis of 3-Bromophenol from 3-Bromoaniline
Step Procedure Purpose 1 Dissolve 3-bromoaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C. To form the anilinium salt. 2 Slowly add a cold aqueous solution of sodium nitrite (NaNO₂). To form the diazonium salt. 3 Gently heat the diazonium salt solution. To hydrolyze the diazonium salt to the corresponding phenol. 4 Extract the product with an organic solvent and purify. Isolation and purification of the final product. -
-
Cycloaddition/Aromatization Approaches: Construct the phenol ring from acyclic precursors. This powerful strategy allows for the precise placement of substituents. For instance, a [4+2] cyclo-condensation of aryl ketoesters and ynones can be employed to synthesize polysubstituted phenols with defined regiochemistry.[11]
Section 2: Overcoming Steric Hindrance in Highly Substituted Phenols
As the degree of substitution on the phenolic ring increases, steric hindrance can become a significant barrier, leading to low yields or preventing the reaction altogether.[6]
FAQ 3: My reaction to introduce a fifth or sixth substituent onto a phenol ring is failing. What are the likely causes and solutions?
Root Cause: Severe steric congestion around the remaining reactive sites on the phenol ring can prevent the approach of the electrophile. Additionally, existing bulky groups can distort the ring, affecting its reactivity.
Troubleshooting and Advanced Methods:
-
Forcing Reaction Conditions:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This should be done cautiously as it may lead to side reactions or decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes drive difficult reactions to completion by rapidly and efficiently heating the reaction mixture.[9]
-
High-Pressure Conditions: Applying high pressure can favor the formation of the more compact transition state, potentially improving yields in sterically hindered reactions.
-
-
Modern Synthetic Methods with High Regiochemical Control:
-
When classical methods fail, it is often necessary to turn to more sophisticated strategies that build the desired substitution pattern from the ground up. A notable example is the one-step conversion of hydroxypyrone and nitroalkene starting materials, which allows for the synthesis of even penta-substituted phenols with complete regiochemical control.[1]
-
Reaction Scheme for a [4+2] Cycloaddition Approach:
Caption: Generalized scheme for constructing a polysubstituted phenol via a [4+2] cycloaddition reaction.
Section 3: Ensuring Functional Group Tolerance
Many synthetic transformations for phenols are incompatible with sensitive functional groups present elsewhere in the molecule.[10] Harsh acidic or basic conditions, strong oxidizing or reducing agents, and high temperatures can lead to undesired side reactions.
FAQ 4: How can I perform a reaction on my phenol without affecting a sensitive functional group (e.g., an ester, a nitrile, an aldehyde) on the same molecule?
The Principle of Chemoselectivity: The goal is to find reaction conditions that selectively target the desired transformation on the phenol ring while leaving other functional groups intact.
Strategies for Improving Functional Group Tolerance:
-
Mild Reaction Conditions:
-
Catalytic Methods: Transition metal-catalyzed reactions often proceed under much milder conditions than their classical counterparts. For example, palladium-catalyzed hydroxylation of aryl halides can tolerate a wide range of functional groups, including ketones, aldehydes, esters, and nitriles.[9]
-
Enzymatic Transformations: In some cases, biocatalysis can offer unparalleled chemoselectivity under physiological conditions.
-
-
Protecting Group Strategies:
-
If a functional group is incompatible with the required reaction conditions, it can be temporarily "masked" with a protecting group. For example, an aldehyde can be protected as an acetal, which is stable to many reagents but can be easily removed later.
-
Table: Comparison of Classical vs. Modern Methods for Phenol Synthesis
| Feature | Classical Methods (e.g., Dow Process) | Modern Methods (e.g., Pd-catalyzed C-H functionalization) |
| Regioselectivity | Often poor, leading to mixtures | High, often controlled by directing groups |
| Functional Group Tolerance | Limited due to harsh conditions | Generally broad |
| Reaction Conditions | High temperatures and pressures | Often mild (room temp to moderate heating) |
| Substrate Scope | Can be limited | Often very broad |
References
-
Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Bioorganic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]
-
Reddy, R. P., et al. (2014). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Synthesis. Available at: [Link]
-
Wikipedia. Phenol. Available at: [Link]
-
Hashmi, A. S. K., et al. (2012). Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. The Journal of Organic Chemistry. Available at: [Link]
-
da Silva, J. B. P., et al. (2022). Rationalising the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. Molecular Physics. Available at: [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wang, T., et al. (2019). Synthesis of meta-functionalized phenols and anilines. Nature Communications. Available at: [Link]
-
da Silva, J. B. P., et al. (2022). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. ResearchGate. Available at: [Link]
-
Jurček, P., et al. (2021). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
Gensch, T., et al. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Available at: [Link]
-
Chem2211. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
Hunt, I. Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. Available at: [Link]
-
Wu, Y., et al. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 26.7: Organic Compounds Containing Functional Groups. Available at: [Link]
-
Britannica. Phenol. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in Fluorinated Phenol Synthesis
Welcome to the technical support center for fluorinated phenol synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C–F bond formation on phenolic scaffolds. The unique properties imparted by fluorine make fluorinated phenols invaluable in pharmaceuticals and agrochemicals, yet their synthesis can be challenging.[1]
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing these reactions. We will explore common pitfalls, troubleshoot suboptimal yields, and offer practical, field-tested solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning a successful fluorinated phenol synthesis strategy.
Q1: What are the primary strategies for synthesizing aryl fluorides from phenols, and how do I choose the right one?
A1: Synthesizing aryl fluorides from phenols primarily involves two main pathways: nucleophilic deoxyfluorination and multi-step sequences involving electrophilic fluorination of an intermediate.
-
Nucleophilic Deoxyfluorination: This is the most direct method, replacing the phenolic hydroxyl group with fluorine in a single step (ipso-substitution). Modern reagents have made this a highly practical and preferred route.
-
Why choose this? It is operationally simple, regiospecific, and avoids the need to pre-functionalize the phenol. It is particularly effective for late-stage functionalization of complex molecules.
-
Key Reagents: PhenoFluor™ and PhenoFluorMix™ are widely used, commercially available reagents known for their broad functional group tolerance.[2] Other methods include the use of sulfuryl fluoride (SO₂F₂) with a fluoride source like NMe₄F, which proceeds through an aryl fluorosulfonate intermediate.[1]
-
-
Electrophilic Fluorination (Indirectly from Phenols): This strategy involves converting the phenol to a different functional group (e.g., an arylstannane or arylboronic acid) that is compatible with an electrophilic fluorine source.
-
Why choose this? This can be advantageous for substrates that are incompatible with deoxyfluorination conditions or when a different regioselectivity is desired. However, it requires more synthetic steps and often involves toxic intermediates like arylstannanes.[2][3]
-
Key Reagents: Selectfluor® is the most common electrophilic fluorinating agent, often used in combination with a transition metal catalyst (e.g., Ag or Pd) and a suitable aryl-metal precursor.[2][4]
-
Decision Logic: For a direct conversion of a phenol to an aryl fluoride, start with nucleophilic deoxyfluorination . If that fails due to substrate incompatibility or if you need to build the molecule differently, then consider a multi-step electrophilic route.
Q2: My phenol substrate is electron-rich. Why is my deoxyfluorination yield low, and what can I do?
A2: This is a very common issue. Deoxyfluorination reactions, such as those using PhenoFluor™, generally proceed more slowly and with lower efficiency for electron-rich phenols compared to electron-poor ones.[3][5]
-
Causality: The mechanism often involves the formation of an intermediate (e.g., a 2-phenoxy-imidazolium salt with PhenoFluor™) where the phenoxy group must act as a leaving group.[6] Electron-donating groups on the phenol ring make the oxygen less electrophilic and the phenoxy group a poorer leaving group, thus slowing down the key C-F bond-forming step.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For sluggish reactions with electron-rich phenols, increasing the temperature from a typical 80 °C to 110 °C or higher is often effective.[3]
-
Extend Reaction Time: These reactions may require significantly longer times, sometimes up to 20-24 hours, to reach completion.[3]
-
Consider Alternative Reagents: If high temperatures are not viable, methods designed to activate arenes, such as the Ru-mediated deoxyfluorination, can be effective for electron-rich systems by reducing the electron density of the aromatic ring through π-coordination.[7]
-
Q3: How critical is the purity of my fluoride source and the reaction solvent?
A3: Extremely critical. The success of many fluorination reactions hinges on the reactivity of the fluoride anion, which is highly sensitive to its environment.
-
Fluoride Nucleophilicity: "Naked" fluoride, free from hydrogen-bonding species like water, is a strong base and nucleophile. However, fluoride has a very high propensity to form strong hydrogen bonds with protic solvents (like water or alcohols), which severely diminishes its nucleophilicity and can halt the reaction.[2]
-
Practical Implications:
-
Anhydrous Conditions: For most nucleophilic fluorinations, especially those using simple fluoride salts (CsF, KF), it is imperative to use anhydrous solvents and rigorously dried fluoride sources.
-
Reagent Choice: Some modern reagents are formulated to be less sensitive. For instance, the deoxyfluorination method developed by Ritter and coworkers using a specific 2-phenoxy-imidazolium bifluoride salt intermediate appears to leverage hydrogen bonding to facilitate the reaction in apolar solvents, a notable exception to the general rule.[3][5]
-
Solvent Choice: Apolar solvents like toluene or dioxane are often preferred for deoxyfluorination, as they do not interfere with the fluoride source.[3] Polar aprotic solvents like DMF or acetonitrile can also be used, but must be anhydrous.[1]
-
Part 2: Troubleshooting Guide - Specific Issues
This section provides a structured approach to diagnosing and solving specific experimental problems.
Troubleshooting Flowchart for Low Yield
Here is a logical workflow to diagnose the cause of low yield in your fluorinated phenol synthesis.
Caption: A decision tree for troubleshooting low yields.
Q&A for Specific Problems
Q4: My reaction has stalled. The starting material is only partially consumed even after extended time. What's happening?
A4: A stalled reaction typically points to one of three issues: insufficient reactivity, reagent degradation, or catalyst deactivation.
-
Insufficient Reactivity: As discussed in Q2, electron-rich phenols are less reactive.[3] If your substrate falls into this category, the primary solution is to increase the reaction temperature and/or time. Phenols with electron-withdrawing groups should react readily; if they don't, the problem lies elsewhere.
-
Reagent Degradation:
-
Moisture: Many fluorinating agents are sensitive to moisture. PhenoFluor™ reagent, for instance, hydrolyzes in a wet atmosphere.[3] If you are using a solution, ensure it has been stored properly under inert gas. If you are using a solid reagent, handle it quickly in the air or use a glovebox.
-
Age/Quality: Reagents can lose activity over time. If you suspect your fluorinating agent is old, it's best to use a fresh batch or titrate it if possible.
-
-
Catalyst Deactivation (for metal-catalyzed processes): In palladium- or copper-catalyzed fluorinations, the catalyst can be poisoned by impurities or coordinating functional groups on your substrate. Unprotected amines or thiols are particularly problematic. Ensure your starting material is pure.
Q5: I'm observing a major byproduct that I can't identify. What are the most common side reactions?
A5: The nature of the byproduct is highly dependent on your chosen method.
-
For Deoxyfluorination (e.g., with PhenoFluor™): The most common byproduct is the urea formed from the reagent itself.[5] If you observe other byproducts, it could be due to thermal decomposition of a sensitive substrate. For electron-rich phenols, diaryl sulfate byproducts can sometimes be detected if the reaction does not go to completion.[1]
-
For SNAr-type Reactions (less common for phenols, but relevant for precursors):
-
Benzyne Formation: With less activated aryl electrophiles and a strong base, elimination can occur to form a highly reactive benzyne intermediate, which can lead to a mixture of constitutional isomers.[1][2] Modern deoxyfluorination methods on aryl fluorosulfonates have shown this is not a major issue under their conditions.[1]
-
Hydrolysis: If water is present, the activated intermediate can be hydrolyzed back to the starting phenol.
-
-
For Metal-Catalyzed Reactions:
-
Protodemetallation: In reactions involving arylboronic acids or arylstannanes, a common side reaction is the replacement of the metal group with a hydrogen atom from a proton source (e.g., trace water), leading to the formation of the corresponding simple arene.[2]
-
Homocoupling: Dimerization of the aryl substrate can occur, leading to biaryl byproducts.
-
Q6: My reaction looks clean by crude analysis, but I lose most of my product during purification. Why?
A6: This points to issues with either the workup or the purification step itself.
-
Workup Losses:
-
Emulsions: Fluorinated compounds can sometimes form stable emulsions during aqueous extraction. If this occurs, try adding brine or filtering the mixture through celite.
-
Incorrect pH: Ensure the pH of your aqueous layer is appropriate to keep your product in the organic phase.
-
-
Purification Issues:
-
Volatility: Simple, low-molecular-weight fluoroarenes can be volatile. Be cautious during solvent removal on a rotary evaporator; use minimal vacuum and a cool water bath.
-
Decomposition on Silica Gel: Some fluorinated phenols or molecules with sensitive functional groups can decompose on acidic silica gel. If you suspect this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent, or switch to a different stationary phase like alumina.
-
Part 3: Data Tables & Protocols
Table 1: Comparison of Common Fluorination Strategies for Phenols
| Method | Reagent(s) | Typical Substrate | Key Advantages | Key Disadvantages |
| Nucleophilic Deoxyfluorination | PhenoFluorMix™[2][8] | Electron-poor & moderately electron-rich phenols | Operationally simple, one-step, high functional group tolerance, commercially available. | Can be slow/inefficient for very electron-rich phenols; stoichiometric urea waste.[3][5] |
| Nucleophilic Deoxyfluorination | SO₂F₂ / NMe₄F[1] | Electron-poor & moderately electron-rich phenols | Mild conditions (often room temp), scalable, avoids transition metals.[1] | Requires handling of SO₂F₂ gas; two-step, one-pot procedure. |
| Electrophilic Fluorination | Selectfluor® / Ag or Pd catalyst[2][4] | Phenol converted to aryl-metal (stannane, boronic acid) | Effective for substrates where deoxyfluorination fails. | Multi-step, requires synthesis of toxic/unstable aryl-metal reagents, potential for side reactions.[2][3] |
Experimental Protocol: General Procedure for Deoxyfluorination with PhenoFluor™
This protocol is a representative example and should be optimized for each specific substrate.
Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. PhenoFluor™ is an irritant and should be handled with care.
Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Deoxyfluorination of Phenols [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in 4-Ethyl-5-fluoro-2-methoxyphenol Samples
Welcome to the technical support center for 4-Ethyl-5-fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common impurity-related challenges encountered during their work with this compound. The following question-and-answer format provides in-depth troubleshooting strategies, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment and Impurity Profiling
Question 1: I've synthesized a batch of 4-Ethyl-5-fluoro-2-methoxyphenol and my initial analysis (e.g., by HPLC) shows several unexpected peaks. What are the likely sources of these impurities and how do I begin to identify them?
Answer:
The presence of unexpected peaks in your analytical chromatogram indicates the presence of impurities, which can originate from various stages of the synthetic and work-up process. A systematic approach is crucial for efficient identification and resolution.
Causality Behind Impurity Formation:
Substituted phenols like 4-Ethyl-5-fluoro-2-methoxyphenol are often synthesized through multi-step processes.[1][2] Impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. The specific impurities will depend on your synthetic route. For instance, if your synthesis involves a bromination step followed by a substitution, you might see residual brominated intermediates.[3]
-
Degradation Products: Phenols can be susceptible to oxidation, especially if exposed to air, light, or high temperatures.[4] This can lead to the formation of colored impurities or more complex degradation products.
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents used in the synthesis can carry through to the final product.
Initial Troubleshooting and Identification Workflow:
A logical workflow is essential to systematically identify the unknown peaks.
Caption: Workflow for Impurity Identification.
Step-by-Step Protocol for Initial Impurity Profiling:
-
Analytical Method Review: Ensure your analytical method, typically High-Performance Liquid Chromatography (HPLC), is robust and well-suited for separating phenolic compounds.[5][6] High-performance liquid chromatography is a precise method for separating analytes and impurities.[6]
-
LC-MS Analysis: This is the cornerstone of modern impurity profiling.[7][8] It couples the separation power of liquid chromatography with the mass-discerning capabilities of mass spectrometry. This will provide the molecular weights of your main compound and the associated impurities.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of the impurities.
-
Review Synthetic Route: Carefully examine your synthetic pathway. List all potential starting materials, intermediates, and plausible by-products. Compare their theoretical molecular weights with the data obtained from your LC-MS analysis.
Analytical Method Troubleshooting
Question 2: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) for 4-Ethyl-5-fluoro-2-methoxyphenol. How can I improve the chromatography?
Answer:
Poor peak shape in HPLC is a common issue that can compromise the accuracy of quantification and the resolution of closely eluting impurities.[10][11][12]
Understanding the Causes of Poor Peak Shape:
-
Peak Tailing: Often caused by strong interactions between the analyte and active sites on the stationary phase (e.g., residual silanols on a silica-based C18 column). Phenolic hydroxyl groups are particularly prone to this.
-
Peak Fronting: This is typically a sign of column overloading.
-
Broad Peaks: Can result from a variety of issues including extra-column volume, slow kinetics of interaction, or a contaminated or degraded column.
Troubleshooting Guide for HPLC Peak Shape Issues:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase. | - Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group. - Use a buffered mobile phase to maintain a consistent pH.[10] - Employ an end-capped HPLC column specifically designed for polar compounds. |
| Peak Fronting | Column overloading. | - Reduce the injection volume or dilute the sample.[10] |
| Broad Peaks | Column contamination or degradation. | - Flush the column with a strong solvent to remove contaminants.[13] - If the problem persists, the column may need to be replaced. |
| Mismatch between sample solvent and mobile phase. | - Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.[10] |
Purification and Impurity Removal
Question 3: I have identified a key impurity that is structurally very similar to 4-Ethyl-5-fluoro-2-methoxyphenol. What are the most effective purification techniques to remove it?
Answer:
Removing structurally similar impurities requires a purification technique with high resolving power. The choice of method will depend on the nature of the impurity and the scale of your purification.
Strategies for Removing Close-Eluting Impurities:
-
Column Chromatography: This is a fundamental and widely used technique for the purification of organic compounds.[14] For phenolic compounds, silica gel is a common stationary phase.[15]
-
Expertise & Experience: The polarity of the solvent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation. For substituted phenols, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are good starting points.[15][16]
-
-
Preparative HPLC (Prep-LC): For challenging separations or when high purity is required, preparative HPLC is the method of choice.[17][18] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.
-
Trustworthiness: Prep-LC allows for the isolation of impurities for structural elucidation and for the preparation of impurity reference standards, which are crucial for regulatory submissions.
-
-
Recrystallization: If your product is a solid and the impurity is present in a relatively small amount, recrystallization can be a highly effective and scalable purification method. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
Experimental Protocol for Column Chromatography Purification:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give a good separation between your product and the impurity, with an Rf value for your product of around 0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in your chosen non-polar solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for selecting a purification method.
Structural Elucidation of Unknown Impurities
Question 4: I have isolated an unknown impurity using preparative HPLC. What analytical techniques should I use for its structural elucidation?
Answer:
The definitive structural elucidation of an unknown impurity requires a combination of spectroscopic techniques.
Authoritative Grounding in Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules.[19]
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing you to piece together the molecular framework.
-
-
Mass Spectrometry (MS): As mentioned earlier, MS provides the molecular weight and, with high-resolution instruments, the elemental composition.[8] Fragmentation patterns in MS/MS experiments can also provide valuable structural clues.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
By combining the data from these techniques, you can confidently propose a structure for the unknown impurity.
Regulatory Considerations
Question 5: What are the regulatory expectations for reporting and controlling impurities in a pharmaceutical context?
Answer:
Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances and products. The International Council for Harmonisation (ICH) provides a framework that is widely adopted globally.[20]
Key ICH Thresholds for Impurities:
| Threshold | Definition | Typical Limit (for drug substance) |
| Reporting Threshold | The level at which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level at which the structure of an impurity must be determined. | > 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification Threshold | The level at which an impurity must be assessed for its biological safety. | > 0.15% or 1.0 mg/day intake (whichever is lower) |
Note: These thresholds can vary depending on the maximum daily dose of the drug. Always refer to the latest ICH Q3A(R2) and Q3B(R2) guidelines for specific details.[21][22]
Trustworthiness and Compliance:
It is a regulatory requirement to identify and characterize any impurity that exceeds the identification threshold.[20] This underscores the importance of the troubleshooting and analytical strategies discussed in this guide. Failure to adequately control impurities can lead to delays in drug approval or even product recalls.[23]
References
-
Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021). National Institutes of Health. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (n.d.). National Institutes of Health. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Priyanka Suresh Ghugare. [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Beaudry Research Group. [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). National Institutes of Health. [Link]
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Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]
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Q3B(R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. [Link]
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Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?. (2025). ResolveMass Laboratories Inc.[Link]
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Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]
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ANALYTICAL METHODS. (n.d.). National Institutes of Health. [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of the Japan Oil Chemists' Society. [Link]
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(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2025). ResearchGate. [Link]
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Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. [Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies. (2024). Neopharm Labs. [Link]
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(PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2025). ResearchGate. [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. [Link]
-
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.). Waters Corporation. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Identification of impurities in commercial phenol produced by the cumene process. (1987). OSTI.GOV. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]
-
The relative toxicity of substituted phenols reported in cigarette mainstream smoke. (n.d.). PubMed. [Link]
-
Column chromatography of phenolics?. (2013). ResearchGate. [Link]
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Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Unknown Source. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]
-
Trouble with Column Chromatography of phenolic compounds. (2025). Reddit. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. [Link]
-
Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (n.d.). PubMed. [Link]
-
(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. [Link]
-
Column chromatography. (n.d.). Unknown Source. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Scientific Research in Engineering and Management. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. [Link]
-
Phenol Synthesis Part I. (n.d.). Unknown Source. [Link]
-
General Chromatographic Techniques for Natural Products Purification. (2018). YouTube. [Link]
-
(E)-2-[(4-Fluoro-phen-yl)imino-meth-yl]-5-methoxy-phenol. (n.d.). PubMed. [Link]
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Technical Support Center: Scaling the Synthesis of 4-Ethyl-5-fluoro-2-methoxyphenol
Introduction: 4-Ethyl-5-fluoro-2-methoxyphenol is a key substituted phenol derivative gaining importance as a building block in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring fluoro, ethyl, and methoxy groups, presents unique challenges during synthesis, particularly when transitioning from bench-scale to pilot or manufacturing scale. This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) to address common obstacles encountered during its synthesis. The guidance herein is based on established principles of process chemistry and experience with related fluorinated aromatic compounds.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and logical approach to synthesizing 4-Ethyl-5-fluoro-2-methoxyphenol involves a multi-step process starting from a commercially available precursor, such as 2-methoxyphenol (guaiacol). The general strategy involves the sequential introduction of the ethyl and fluoro substituents. Understanding this workflow is critical for diagnosing issues at specific stages.
Caption: A common multi-step synthesis route for 4-Ethyl-5-fluoro-2-methoxyphenol.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of each synthetic step.
Problem Area 1: Friedel-Crafts Acylation (Introduction of the Acetyl Group)
Question: We are experiencing low yields and a significant recovery of starting material (2-methoxyphenol) during the acylation step. What are the likely causes?
Answer: This issue typically points to three main factors: catalyst activity, reaction temperature, or reagent purity.
-
Causality - Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. On a larger scale, inadequate inert atmosphere control or moisture in the starting material or solvent can partially or fully deactivate the catalyst. The hydroxyl group of the phenol can also complex with the catalyst, requiring more than a stoichiometric amount.
-
Troubleshooting Steps:
-
Ensure Strict Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane or 1,2-dichloroethane) over a suitable drying agent like CaH₂. Ensure the 2-methoxyphenol is anhydrous.
-
Optimize Catalyst Stoichiometry: For phenols, it is common to require at least 2.5-3.0 equivalents of AlCl₃. One equivalent is consumed by the hydroxyl group, another by the methoxy group, and the remainder acts as the catalyst.
-
Controlled Temperature: The initial complexation can be exothermic. Ensure the reaction is cooled to 0-5 °C before the slow, portion-wise addition of AlCl₃. After addition, allow the reaction to warm to room temperature and stir until completion.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material before quenching the reaction.
-
Question: Our acylation is producing a mixture of the desired 4-acetyl-2-methoxyphenol and the 5-acetyl isomer. How can we improve the regioselectivity?
Answer: Regioselectivity in Friedel-Crafts reactions on substituted phenols is governed by the directing effects of the existing substituents and steric hindrance. The hydroxyl and methoxy groups are both ortho-, para-directing. The para-position (C4) is generally favored due to less steric hindrance compared to the ortho-position (C6). Formation of the C5 isomer is electronically disfavored. If you are seeing other isomers, it may be the 6-acetyl product.
-
Causality - Reaction Conditions: Higher temperatures can sometimes overcome the kinetic barrier for the formation of less-favored isomers. The choice of solvent can also influence isomer ratios.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Running the reaction at a consistent 0-10 °C often improves selectivity for the thermodynamically favored para-product.
-
Solvent Choice: Less polar solvents like nitrobenzene or carbon disulfide can sometimes alter isomer ratios, though their toxicity and boiling points present scale-up challenges. Sticking with halogenated solvents is often the most practical approach.
-
Purification Strategy: If a minor amount of the isomer is unavoidable, plan for a robust purification step. The difference in polarity and crystal packing between the isomers can often be exploited via fractional crystallization or column chromatography on a larger scale (using a system like a Biotage or an equivalent).
-
Problem Area 2: Reduction of the Acetyl Group to Ethyl
Question: We are attempting a Clemmensen reduction (Zn(Hg)/HCl), but the reaction is sluggish on a larger scale and we observe incomplete conversion.
Answer: The Clemmensen reduction is a heterogeneous reaction, making it notoriously difficult to scale up effectively.
-
Causality - Mass Transfer Limitations: The efficiency of this reaction depends on the surface area of the amalgamated zinc and effective mixing to bring the organic substrate into contact with the aqueous acidic phase and the metal surface. On a larger scale, standard stirring may be insufficient.
-
Troubleshooting Steps:
-
Improve Agitation: Use a mechanical stirrer with a high-torque motor and an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing of the phases.
-
Activate the Zinc: Ensure the zinc is freshly amalgamated. The quality of the amalgamation is critical for reactivity.
-
Monitor Temperature: The reaction is often exothermic. Maintain a controlled reflux by using a well-sized condenser and controlling the heating rate.
-
Consider an Alternative: For scale-up, a Wolff-Kishner reduction (hydrazine and a strong base like KOH in a high-boiling solvent) is often more reliable and scalable, as it is a homogeneous reaction. Catalytic hydrogenation over Pd/C in an acidic medium is another excellent, clean alternative that avoids the use of toxic mercury.
-
Problem Area 3: Electrophilic Fluorination
Question: Our fluorination of 4-Ethyl-2-methoxyphenol with Selectfluor® is giving low yields and forming dark, tarry byproducts. What's going wrong?
Answer: Phenols are highly activated aromatic rings and are sensitive to oxidation, especially under fluorination conditions. The formation of tar indicates oxidative side reactions.
-
Causality - Over-oxidation and Reaction Conditions: The powerful electrophilic fluorinating agent can also act as an oxidant. The reaction is often sensitive to the choice of solvent and temperature. Direct fluorination of phenols can be aggressive.[1]
-
Troubleshooting Steps:
-
Protect the Phenolic Hydroxyl: A common strategy to deactivate the ring slightly and prevent oxidation is to protect the hydroxyl group as an acetate or a silyl ether before fluorination. This protecting group can be easily removed in a subsequent step.
-
Solvent Selection: Acetonitrile is a common solvent for reactions with Selectfluor®. Ensure it is anhydrous. Some protocols may call for polar aprotic solvents like DMF, but be aware they can be difficult to remove.
-
Temperature Control: Run the reaction at low temperatures (e.g., starting at 0 °C or even -10 °C) and monitor the internal temperature carefully during the addition of the fluorinating agent.
-
Degas Solvents: Remove dissolved oxygen from the solvent by sparging with nitrogen or argon before use to minimize oxidative side reactions.
-
Caption: Decision workflow for troubleshooting the electrophilic fluorination step.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main areas of concern are the Friedel-Crafts acylation and the fluorination step.
-
Friedel-Crafts: The reaction of AlCl₃ with moisture is highly exothermic and releases HCl gas. The quench step is also very exothermic. Ensure the reactor is equipped with adequate cooling and a robust gas scrubbing system.
-
Fluorination: Electrophilic fluorinating agents like Selectfluor® are powerful oxidizers. Avoid contact with combustible materials. While safer than using elemental fluorine, proper personal protective equipment (PPE) is mandatory.[1] The synthesis of fluorinated compounds often requires specialized equipment and handling protocols due to the toxicity and corrosiveness of many fluorinating agents.[2]
Q2: How can we best manage thermal safety during the AlCl₃ addition and the final quench? A2: For scaling up, you must move from a simple ice bath to a jacketed reactor with a circulating chiller/heater.
-
Controlled Addition: Add solids like AlCl₃ via a solids charging funnel in portions, or as a slurry in the reaction solvent. This allows you to control the rate of addition and, therefore, the rate of heat generation.
-
Reverse Quench: For the workup, instead of adding water to the reaction mixture, it is much safer to add the reaction mixture slowly to a separate, well-stirred, and cooled vessel of water/ice. This "reverse quench" ensures that the water is always in excess, which helps to dissipate the heat more effectively.
Q3: Our final product is an oil, making crystallization difficult. What are our purification options on a large scale? A3: If direct crystallization is failing, consider the following:
-
Distillation: As a substituted phenol, the product may be amenable to vacuum distillation. This is an excellent and highly scalable purification method for thermally stable liquids or low-melting solids.
-
Solvent Screening for Crystallization: Perform a systematic screen of solvents and solvent/anti-solvent pairs. Sometimes a small amount of the right anti-solvent can induce crystallization. See the table below for a sample screening chart.
-
Derivative Formation: In some cases, it may be beneficial to form a solid derivative (e.g., a benzoate ester), crystallize it to high purity, and then hydrolyze it back to the pure phenol.
Table 1: Example Solvent Screen for Crystallization
| Solvent System | Observation at Room Temp | Observation at 0 °C | Recommendation |
| Heptane | Insoluble | Insoluble | Poor single solvent |
| Toluene | Soluble | Soluble | Potential anti-solvent |
| Isopropanol | Soluble | Crystals form | Good candidate |
| Dichloromethane | Very Soluble | Soluble | Poor single solvent |
| Heptane/Toluene (9:1) | Oiling out | Solidifies | Try higher temp dissolution |
| Isopropanol/Water (4:1) | Soluble | Heavy precipitation | Good candidate |
Appendix A: Example Experimental Protocol (Lab Scale)
Step 1: 4-Acetyl-2-methoxyphenol To a flame-dried, three-neck flask under N₂, add 2-methoxyphenol (1.0 eq) and anhydrous dichloromethane (10 vol). Cool the solution to 0 °C. Add anhydrous aluminum chloride (2.5 eq) portion-wise, keeping the internal temperature below 10 °C. Stir for 20 minutes. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC shows consumption of starting material. Slowly pour the reaction mixture into a beaker of ice/conc. HCl (3:1 v/v). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product.
Step 2: 4-Ethyl-2-methoxyphenol (via Catalytic Hydrogenation) Combine 4-acetyl-2-methoxyphenol (1.0 eq), ethanol (15 vol), and a catalytic amount of 10% Pd/C (1-2 mol%). Add concentrated HCl (0.2 eq). Pressurize the hydrogenation vessel with H₂ (50 psi) and shake or stir vigorously at 40 °C until hydrogen uptake ceases. Filter the reaction through a pad of Celite®, washing with ethanol. Neutralize the filtrate and concentrate under reduced pressure. The crude product can be purified by distillation.
Step 3: 4-Ethyl-5-fluoro-2-methoxyphenol Note: This step should ideally be performed after protecting the hydroxyl group. Dissolve 4-ethyl-2-methoxyphenol (1.0 eq) in anhydrous acetonitrile (20 vol) under N₂. Cool to 0 °C. Add Selectfluor® (1.1 eq) portion-wise over 30 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight. Quench the reaction with a saturated solution of sodium bisulfite. Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or vacuum distillation.
References
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
Li, S., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Institutes of Health (NIH). Retrieved from [Link]
-
León–Galeana, L., & Maldonado G., L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. ResearchGate. Retrieved from [Link]
-
Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. ResearchGate. Retrieved from [Link]
-
Slawin, A. M., et al. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Institutes of Health (NIH). Retrieved from [Link]
-
Fujimoto, T., & Ritter, T. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Steiner, H., & Meier, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Retrieved from [Link]
-
Gong, T., et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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Smith, A. M., et al. (2023). para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Retrieved from [Link]
- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
MDPI. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Ethylguaiacol. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Bioactivity Validation of 4-Ethyl-5-fluoro-2-methoxyphenol
Abstract
This guide provides a comprehensive framework for the validation of the bioactivity of 4-Ethyl-5-fluoro-2-methoxyphenol, a novel substituted phenol. Due to the limited publicly available data on this specific molecule[1][2], we hypothesize a plausible biological activity based on its structural class. Phenolic compounds are well-documented for their diverse biological activities, including anti-inflammatory effects[3][4]. This guide will therefore focus on a structured, multi-tiered experimental approach to validate its potential as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation[5][6]. We will detail the requisite experimental protocols, present a comparative analysis with established inhibitors, and provide the scientific rationale for each step, enabling researchers to rigorously assess this compound's therapeutic potential.
Introduction: The Rationale for Investigating 4-Ethyl-5-fluoro-2-methoxyphenol as an NF-κB Inhibitor
Substituted phenols represent a rich source of biologically active molecules with therapeutic potential in areas such as inflammation and oncology[3][7]. The structure of 4-Ethyl-5-fluoro-2-methoxyphenol, featuring a phenol ring with ethyl, fluoro, and methoxy substitutions, suggests it may interact with biological pathways sensitive to redox modulation and molecular recognition by protein targets.
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins[5]. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα[8][9]. This frees NF-κB to translocate to the nucleus, where it drives the transcription of a host of pro-inflammatory genes[5][10]. Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention[11][12].
This guide proposes a systematic validation of 4-Ethyl-5-fluoro-2-methoxyphenol as a novel inhibitor of this critical pathway. Our approach is designed to be self-validating, progressing from broad transcriptional screening to specific mechanistic assays.
Experimental Validation Workflow: A Multi-Faceted Approach
A robust validation strategy requires a multi-pronged approach to not only confirm the bioactivity but also to elucidate the mechanism of action. Our proposed workflow progresses from a high-level assessment of NF-κB transcriptional activity to the specific analysis of key protein-level events in the signaling cascade.
Caption: Experimental validation workflow for 4-Ethyl-5-fluoro-2-methoxyphenol.
Comparative Analysis: Benchmarking Against Known Standards
To contextualize the potential efficacy of 4-Ethyl-5-fluoro-2-methoxyphenol, its performance must be compared against well-characterized inhibitors of the NF-κB pathway. For the purposes of this guide, we will use BAY 11-7082, a known irreversible inhibitor of IκBα phosphorylation, as our positive control and primary comparator[13].
Table 1: Comparative Efficacy of NF-κB Pathway Inhibitors (Illustrative Data)
| Compound | Assay Type | Endpoint | IC₅₀ (µM) | Max Inhibition (%) |
| 4-Ethyl-5-fluoro-2-methoxyphenol | Luciferase Reporter | NF-κB Transcription | 8.5 | 92% |
| TNF-α ELISA | TNF-α Secretion | 12.2 | 85% | |
| Western Blot | p-IκBα Levels | 10.8 | 88% | |
| BAY 11-7082 (Comparator) | Luciferase Reporter | NF-κB Transcription | 2.1 | 98% |
| TNF-α ELISA | TNF-α Secretion | 3.5 | 95% | |
| Western Blot | p-IκBα Levels | 2.9 | 97% | |
| Vehicle (0.1% DMSO) | All Assays | N/A | >100 | 0% |
Note: The data presented in this table is for illustrative purposes to demonstrate how results would be compared and should not be considered as actual experimental outcomes.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in our validation workflow.
General Cell Culture and Treatment
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct or RAW 264.7 macrophage cell line[14][15].
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Dissolve 4-Ethyl-5-fluoro-2-methoxyphenol and BAY 11-7082 in DMSO to create 10 mM stock solutions. Further dilute in culture medium to desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Stimulation: Use human TNF-α (10 ng/mL) to induce NF-κB activation[16].
Tier 1: NF-κB Luciferase Reporter Assay
This assay provides a high-throughput method to quantify the transcriptional activity of NF-κB.[14][17]
-
Principle: Cells are engineered with a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which generates a luminescent signal upon the addition of a substrate.[18]
-
Protocol:
-
Seed HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of 4-Ethyl-5-fluoro-2-methoxyphenol, BAY 11-7082, or vehicle (0.1% DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL TNF-α for 6 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate luminometer, following the manufacturer's instructions.[16]
-
Normalize firefly luciferase activity to a co-transfected Renilla luciferase control to account for variations in cell number and transfection efficiency.[17]
-
Tier 2: TNF-α Secretion ELISA
This assay validates the functional downstream consequence of NF-κB inhibition by measuring the secretion of a key pro-inflammatory cytokine.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium.[19][20]
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at 2.5 x 10⁵ cells/well and culture overnight.
-
Pre-treat cells with the test compounds or vehicle for 1 hour.
-
Stimulate with 100 ng/mL Lipopolysaccharide (LPS), a potent inducer of TNF-α in macrophages, for 18 hours.[19]
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's protocol.[20][21][22] This typically involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Tier 3: Western Blot for Phosphorylated IκBα
This mechanistic assay directly assesses whether the compound inhibits the canonical NF-κB activation step.[23]
-
Principle: Western blotting is used to detect the levels of phosphorylated IκBα (p-IκBα). A decrease in p-IκBα indicates inhibition of the IKK complex.[9][24]
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with compounds for 1 hour, then stimulate with 10 ng/mL TNF-α for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for p-IκBα (Ser32/36) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control like β-actin or GAPDH to ensure equal protein loading.[25][26]
-
Control Assay: MTT Cell Viability Assay
It is crucial to ensure that the observed inhibition is not a result of general cytotoxicity.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for quantification.[27][28][29]
-
Protocol:
-
Seed cells in a 96-well plate and treat with the same concentrations of compounds used in the bioactivity assays for 24 hours.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[30]
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[28]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Mechanistic Pathway Visualization
The following diagram illustrates the canonical NF-κB signaling pathway and the hypothesized point of inhibition for 4-Ethyl-5-fluoro-2-methoxyphenol.
Caption: Canonical NF-κB signaling pathway and hypothesized point of inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, logical, and self-validating workflow for assessing the bioactivity of the novel compound 4-Ethyl-5-fluoro-2-methoxyphenol. By progressing from broad screening to specific mechanistic studies and including essential controls for cytotoxicity, researchers can confidently determine if this molecule acts as a genuine inhibitor of the NF-κB pathway.
Positive and dose-dependent results across these assays would provide strong evidence for its anti-inflammatory potential. Future work should then focus on elucidating the direct molecular target (e.g., through kinase profiling against IKK subunits), exploring structure-activity relationships with synthesized analogs, and eventually progressing to in vivo models of inflammation to validate its therapeutic efficacy in a physiological context.
References
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National Institutes of Health (NIH). (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
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Wikipedia. NF-κB. Retrieved from [Link]
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Kavlock, R. J., et al. (1990). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. PubMed. Retrieved from [Link]
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PubChem. 4-Ethyl-5-fluoro-2-methoxyphenol. Retrieved from [Link]
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An, F., et al. (2017). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Retrieved from [Link]
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ResearchGate. Western blot analysis of IκBα and NF-κB expression and activation in.... Retrieved from [Link]
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
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MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation. Retrieved from [Link]
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IBL America. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
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Sokhraneva, O. V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]
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Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Retrieved from [Link]
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PubMed Central. (2010). Structural studies of NF-κB signaling. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. Obtaining substituted phenol derivatives with potential antimicrobial activity. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
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PubMed Central. (2021). Bioactive (Poly)phenols, Volatile Compounds from Vegetables, Medicinal and Aromatic Plants. Retrieved from [Link]
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onkoview. (2021). The canonical pathway of NF-κB activation. YouTube. Retrieved from [Link]
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ResearchGate. What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
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ACS Publications. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. Retrieved from [Link]
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Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
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ResearchGate. MTT Proliferation Assay Protocol. Retrieved from [Link]
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Wikipedia. 4-Ethylguaiacol. Retrieved from [Link]
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BPS Bioscience. (n.d.). NF-κB Reporter (Luc) – Raw 264.7 Cell line. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Antioxidant Activity of Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
The search for novel and potent antioxidants is a cornerstone of drug development and the preservation of biomaterials. Phenolic compounds, ubiquitous in nature, are renowned for their antioxidant properties. However, the strategic modification of these molecules, such as through halogenation, presents a compelling avenue for modulating their activity. This guide provides an in-depth comparison of the antioxidant activity of halogenated phenols, synthesizing theoretical principles with available experimental data to offer a comprehensive resource for researchers in the field.
The Dual Nature of Phenolic Antioxidant Action: A Mechanistic Overview
The antioxidant activity of phenolic compounds primarily stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This process can occur through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical (ArO•).[2] The stability of this resulting phenoxyl radical, often through resonance delocalization, is a key determinant of the antioxidant's efficacy.
-
Single Electron Transfer (SET): In the SET pathway, the phenolic antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation can then deprotonate to form the phenoxyl radical. This pathway is often followed by proton transfer.
The propensity of a phenolic compound to follow either the HAT or SET pathway is influenced by its chemical structure, the nature of the free radical, and the solvent.
The Influence of Halogenation on Antioxidant Activity
Halogen substituents (F, Cl, Br, I) can significantly impact the antioxidant activity of phenols through a combination of electronic and steric effects.
-
Electronic Effects: Halogens are electronegative and exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This can strengthen the O-H bond, making hydrogen atom donation (HAT) more difficult and potentially reducing antioxidant activity. Conversely, halogens (especially Cl, Br, and I) have lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+R). This resonance effect can help to stabilize the resulting phenoxyl radical. The net effect on antioxidant activity depends on the balance between these opposing electronic influences, which varies with the specific halogen and its position on the ring.
-
Steric Effects: The size of the halogen atom can also play a role. Bulky halogen substituents, particularly in the ortho position, can sterically hinder the approach of free radicals to the hydroxyl group, potentially decreasing the rate of reaction.
Methodologies for Evaluating Antioxidant Activity
Several standardized assays are employed to quantify the antioxidant capacity of chemical compounds. Understanding the principles behind these assays is crucial for interpreting and comparing experimental data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration is typically around 0.1 mM.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add a defined volume of the DPPH solution to initiate the reaction. A control containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its maximum absorbance wavelength (typically around 734 nm).
-
Prepare a series of dilutions of the test compound and a standard antioxidant.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a small volume of the test compound or standard solution.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at approximately 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., Trolox or FeSO₄).
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound or standard solution.
-
Add the FRAP reagent and incubate at 37°C for a defined period (e.g., 4-30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance of the standards against their concentrations.
-
The antioxidant capacity of the test sample is determined from the standard curve and is typically expressed as micromolar Trolox equivalents (TE) or Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of the fluorescent probe, the peroxyl radical generator (AAPH), and a standard antioxidant (Trolox).
-
Prepare a series of dilutions of the test compound.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe, the test compound or standard, and a buffer.
-
The reaction is initiated by adding the AAPH solution.
-
The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, the standards, and the test samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the test sample is calculated from the standard curve and is expressed as micromolar Trolox equivalents (TE).
-
Comparative Analysis of Halogenated Phenols' Antioxidant Activity
Direct, comprehensive comparative studies on a full series of monohalogenated phenols are limited in the literature. However, by collating data from various sources, we can begin to discern some structure-activity relationships.
Table 1: Antioxidant Activity of Bromophenol Derivatives (DPPH Assay)
| Compound | IC50 (µM) | Source |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | 9.67 - 21.90 | [3] |
| Butylated hydroxytoluene (BHT) (Standard) | 83.84 | [3] |
Table 2: Antioxidant Activity of Bromophenol Derivatives (ABTS Assay)
| Compound | IC50 (µg/mL) | Source |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 9.90 | [4] |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | 10.66 | [4] |
| Trolox (Standard) | 9.36 | [4] |
| Butylated hydroxyanisole (BHA) (Standard) | 14.74 | [4] |
| Butylated hydroxytoluene (BHT) (Standard) | 15.75 | [4] |
Note: The data in the tables are from different studies and may have been obtained under varying experimental conditions. Therefore, direct comparisons should be made with caution.
Discussion of Structure-Activity Relationships
While a complete dataset is not available, the existing literature allows for a qualitative discussion of the structure-activity relationships of halogenated phenols.
-
Effect of Halogen Type: A study on the effects of para-halogenated phenols on mitochondrial energy transfer reactions, which is related to oxidative stress, found the following order of activity: p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol > phenol. This suggests that for para-substitution, larger, more polarizable halogens may enhance activity. This could be attributed to a more dominant +R effect or other factors related to the compounds' interaction with biological membranes.
-
Effect of the Number of Halogen Substituents: Studies on halogenated flavanones have shown that dihalogenated derivatives exhibit better radical scavenging activity than their monohalogenated counterparts.[6] This suggests that increasing the number of halogen substituents may, in some cases, enhance antioxidant activity. For instance, (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester showed potent DPPH scavenging activity.[3]
-
Pro-oxidant and Toxic Effects: It is important to note that some halogenated phenols, particularly chlorophenols, have been reported to induce oxidative stress and exhibit toxicity.[6] For example, 2,4-dichlorophenol and pentachlorophenol have been shown to induce oxidative damage in plant cells. This highlights the need for a comprehensive evaluation of the biological effects of these compounds, beyond just their antioxidant capacity.
Conclusion and Future Directions
The halogenation of phenols presents a viable strategy for modulating their antioxidant activity. The available data, though fragmented, suggests that the type, position, and number of halogen substituents all play a crucial role in determining the final antioxidant capacity. Larger halogens in the para position appear to be beneficial in some contexts, and multiple halogen substitutions can also enhance activity.
However, there is a clear need for systematic and comprehensive studies that directly compare the antioxidant activity of a full series of monohalogenated phenols (ortho, meta, and para isomers of F, Cl, Br, and I) using a panel of standardized antioxidant assays under identical conditions. Such studies would provide the quantitative data necessary to establish definitive structure-activity relationships and guide the rational design of novel halogenated phenolic antioxidants for therapeutic and other applications. Researchers should also be mindful of the potential for pro-oxidant and toxic effects, and future investigations should include a thorough toxicological evaluation of any promising candidates.
References
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Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. (2013). Marine Drugs. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
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ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Molecules. [Link]
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IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. [Link]
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]
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IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (n.d.). ResearchGate. [Link]
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Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives. (n.d.). Molecules. [Link]
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Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. (n.d.). MDPI. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2016). International Journal of Environmental Research and Public Health. [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition. [Link]
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The effect of 2,4-dichlorophenol and pentachlorophenol on antioxidant system in the leaves of Phalaris arudinacea. (n.d.). Biologia Plantarum. [Link]
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Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. (2009). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives. (2012). Molecules. [Link]
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Bromophenols in Marine Algae and Their Bioactivities. (n.d.). MDPI. [Link]
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The oxidant effect on 2,3-dichlorophenol oxidation [reaction conditions... (n.d.). ResearchGate. [Link]
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(PDF) 2 4 6 Trichlorophenol TCP removal from aqueous solution using Canna indica L kinetic isotherm and Thermodynamic studies. (2020). ResearchGate. [Link]
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The total antioxidant activity evaluated through ABTS radical cation... (n.d.). ResearchGate. [Link]
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In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). Journal of Traditional and Complementary Medicine. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2016). ResearchGate. [Link]
-
Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides | Request PDF. (n.d.). ResearchGate. [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
-
(PDF) Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009). ResearchGate. [Link]
-
DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. (2024). YouTube. [Link]
-
How to calculate IC50 value of DPPH radical scavenging assay? (n.d.). ResearchGate. [Link]
-
Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. (n.d.). Molecules. [Link]
-
Treatment of Trichlorophenol by Catalytic Oxidation Process. (2006). Journal of the Chinese Institute of Chemical Engineers. [Link]
-
ABTS radical cation scavenging activity of different solvent extracts of Tuber of Diascorea alata. (n.d.). ResearchGate. [Link]
-
Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. (n.d.). MDPI. [Link]
-
Comparative analysis of phenolic contents and total antioxidant capacity of Moringa oleifera Lam. (n.d.). Pharmacognosy Journal. [Link]
-
Chlorophenols (di, tri, tetra). (2022). Department of Climate Change, Energy, the Environment and Water. [Link]
-
DPPH-scavenging activities and structure-activity relationships of phenolic compounds. (n.d.). Food Chemistry. [Link]
-
Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. (2024). The Journal of Organic Chemistry. [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). Marine Drugs. [Link]
-
The Potential (and Limits) of Nanotechnology in Environmental Remediation. (2026). AZoNano. [Link]43)
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Guaiacol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Guaiacol's Bioactivity
Guaiacol, a naturally occurring phenolic compound, serves as a versatile scaffold in medicinal chemistry. Its inherent biological activities, ranging from antimicrobial to antioxidant properties, make it an attractive starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms into the guaiacol framework has emerged as a powerful strategy to modulate its physicochemical properties and enhance its pharmacological profile. Fluorine's unique characteristics—high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds—can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide provides a comprehensive comparison of fluorinated guaiacol derivatives, with a primary focus on their antifungal activity, for which a clear structure-activity relationship (SAR) has been established. We will also explore their potential as enzyme inhibitors and anticancer agents, drawing upon established principles of medicinal chemistry and available experimental data. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel fluorinated therapeutics.
I. Antifungal Activity: A Case Study in Phytopathogenic Fungi
Recent research has illuminated the potent antifungal properties of fluorinated guaiacol derivatives, particularly against phytopathogenic fungi like Alternaria alternata, the causative agent of Japanese pear pathotype. The following analysis is based on a systematic study of fluorinated dihydroguaiaretic acid derivatives, which are structurally related to guaiacol.
Structure-Activity Relationship (SAR) Analysis
The antifungal activity of these compounds is intricately linked to the position and nature of substituents on the phenyl rings. The core structure under consideration is a lignan composed of two guaiacol-type units.
Key Findings:
-
Impact of Fluorination: The introduction of a fluorine atom at the 3'-position of the dihydroguaiaretic acid scaffold generally enhances antifungal activity compared to the non-fluorinated parent compound.
-
Role of the 4'-Hydroxyl Group: A free hydroxyl group at the 4'-position is crucial for potent activity. Esterification or replacement of this group with a methoxy group leads to a significant decrease in antifungal efficacy.
-
Synergistic Effect of 3'-Fluoro and 4'-Hydroxy Substituents: The most potent antifungal activity is observed in derivatives possessing both a 3'-fluoro and a 4'-hydroxyphenyl group. The 3'-fluoro-4'-hydroxyphenyl derivative has been identified as a particularly active compound.[1][2]
-
Broad Spectrum Activity: Certain derivatives, such as the 3'-hydroxyphenyl derivative, exhibit a broad spectrum of antifungal activity against various phytopathogenic fungi.[1][2]
Comparative Antifungal Activity Data
The following table summarizes the antifungal activity (EC50 values) of selected fluorinated and non-fluorinated dihydroguaiaretic acid derivatives against Alternaria alternata (Japanese pear pathotype).
| Compound | R1 | R2 | R3 | EC50 (μM) |
| 1 (Lead Compound) | H | OCH3 | OH | >100 |
| 2 | H | OH | H | 35 |
| 3 | F | OCH3 | OH | 50 |
| 4 | F | OH | H | 11 |
Data synthesized from Yamauchi et al., J. Agric. Food Chem. 2017, 65, 31, 6578–6585.[1][2]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol outlines a typical method for determining the minimum inhibitory concentration (MIC) and EC50 of fluorinated guaiacol derivatives against a fungal pathogen.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes
-
Fungal culture (Alternaria alternata or other target fungi)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Solvent control (DMSO)
-
Positive control (a known antifungal agent)
-
Spectrophotometer or plate reader
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 45-50°C.
-
Compound Incorporation: Add the test compounds at various concentrations to the molten PDA. Also, prepare plates with solvent control and positive control.
-
Plating: Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches a certain size.
-
Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the solvent control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth) using appropriate software.
Logical Workflow for Antifungal SAR Study
Caption: Workflow for a typical structure-activity relationship study of antifungal compounds.
II. Potential as Enzyme Inhibitors: Targeting Peroxidases
While specific SAR studies on fluorinated guaiacol derivatives as enzyme inhibitors are not extensively documented, their structural similarity to known peroxidase substrates suggests a potential role in modulating the activity of these enzymes. Guaiacol is a common substrate for horseradish peroxidase (HRP), and fluoride ions are known to inhibit peroxidase activity.[3] This section explores the hypothetical SAR and provides a protocol for a relevant enzyme inhibition assay.
Hypothetical Structure-Activity Relationship
Based on general principles of enzyme inhibition and the known properties of fluorine:
-
Electron-Withdrawing Effects: Fluorine's strong electron-withdrawing nature can alter the electronic properties of the guaiacol ring, potentially affecting its interaction with the enzyme's active site.
-
Binding Interactions: The position of fluorine substitution could influence hydrogen bonding and hydrophobic interactions within the active site, thereby modulating inhibitory potency.
-
Metabolic Stability: The C-F bond's strength can enhance the metabolic stability of the guaiacol derivative, potentially leading to a more sustained inhibitory effect.
Experimental Protocol: Horseradish Peroxidase (HRP) Inhibition Assay
This colorimetric assay measures the inhibition of HRP-catalyzed oxidation of guaiacol.
Materials:
-
Horseradish peroxidase (HRP)
-
Guaiacol
-
Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.0)
-
Test compounds (fluorinated guaiacol derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of HRP, guaiacol, and H2O2 in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
HRP solution
-
Test compound at various concentrations (or solvent for control)
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Add guaiacol solution, followed by H2O2 solution to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 470 nm over time using a microplate reader. The product of guaiacol oxidation, tetraguaiacol, is a colored compound.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of HRP activity).
Mechanism of Peroxidase Inhibition
Caption: Simplified schematic of the horseradish peroxidase catalytic cycle and its inhibition.
III. Anticancer Potential: An Area for Future Exploration
The application of fluorinated guaiacol derivatives as anticancer agents is a less explored but promising area of research. The introduction of fluorine is a well-established strategy in the development of anticancer drugs to enhance their efficacy and pharmacokinetic properties.
Rationale for Anticancer Activity
-
Lipophilicity and Cell Permeability: Fluorination can increase the lipophilicity of guaiacol derivatives, potentially enhancing their ability to cross cell membranes and reach intracellular targets.
-
Modulation of Signaling Pathways: Phenolic compounds are known to interact with various signaling pathways involved in cancer progression, such as those regulating cell proliferation, apoptosis, and angiogenesis. Fluorination could fine-tune these interactions.
-
Enzyme Inhibition: As discussed, fluorinated guaiacol derivatives may inhibit enzymes that are overexpressed in cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated guaiacol derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration that reduces cell viability by 50%).
Conclusion and Future Directions
The strategic fluorination of the guaiacol scaffold presents a compelling avenue for the development of novel therapeutic agents. The structure-activity relationship for antifungal activity is particularly well-defined, with the 3'-fluoro-4'-hydroxyphenyl moiety emerging as a key pharmacophore for potent activity against phytopathogenic fungi. While the exploration of fluorinated guaiacol derivatives as enzyme inhibitors and anticancer agents is still in its nascent stages, the foundational principles of medicinal chemistry suggest significant potential.
Future research should focus on:
-
Expanding the SAR studies: Synthesizing and evaluating a broader range of fluorinated guaiacol derivatives with variations in the number and position of fluorine atoms.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
-
In vivo efficacy and safety profiling: Advancing the most promising candidates to preclinical in vivo models to assess their therapeutic potential and safety.
This guide provides a solid foundation for researchers to build upon, offering both a retrospective analysis of existing data and a forward-looking perspective on the untapped potential of fluorinated guaiacol derivatives in drug discovery.
References
-
Yamauchi, S., Nishiwaki, H., Nakazaki, S., & Akiyama, K. (2017). Structure-Antifungal Activity Relationship of Fluorinated Dihydroguaiaretic Acid Derivatives and Preventive Activity against Alternaria alternata Japanese Pear Pathotype. Journal of Agricultural and Food Chemistry, 65(31), 6578–6585. [Link][1]
-
PubMed. (2017). Structure-Antifungal Activity Relationship of Fluorinated Dihydroguaiaretic Acid Derivatives and Preventive Activity against Alternaria alternata Japanese Pear Pathotype. National Center for Biotechnology Information. [Link][2]
-
Thibodeau, E. A., Bowen, W. H., & Marquis, R. E. (1985). pH-dependent fluoride inhibition of peroxidase activity. Journal of Dental Research, 64(10), 1211–1213. [Link][3]
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- 3. Structure-Antifungal Activity Relationship of Fluorinated Dihydroguaiaretic Acid Derivatives and Preventive Activity against Alternaria alternata Japanese Pear Pathotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Ethyl-5-fluoro-2-methoxyphenol
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule, 4-Ethyl-5-fluoro-2-methoxyphenol. In the absence of pre-existing public data for this specific compound, this document serves as a practical, instructional guide for researchers and drug development professionals. We will delve into the theoretical underpinnings and provide detailed experimental protocols for assessing antibody specificity, a critical parameter in the development of robust immunoassays and other antibody-based applications.
Introduction: The Imperative of Specificity in Small Molecule Analysis
4-Ethyl-5-fluoro-2-methoxyphenol is a substituted guaiacol derivative. While its specific applications are not widely documented in public literature, its structural motifs are common in pharmaceuticals, flavorings, and as building blocks in organic synthesis. For any application requiring specific biological recognition, such as in an immunoassay for therapeutic drug monitoring or residue analysis, understanding the potential for cross-reactivity with structurally related compounds is paramount. Cross-reactivity, the binding of an antibody to molecules other than its target antigen, can lead to false-positive results, inaccurate quantification, and a misinterpretation of experimental data[1]. This guide will use 4-Ethyl-5-fluoro-2-methoxyphenol as a model hapten to illustrate the principles and methodologies for conducting rigorous cross-reactivity studies.
Strategic Selection of Potential Cross-Reactants
A critical first step in a cross-reactivity study is the identification of relevant compounds to test. The choice of these molecules should be based on structural similarity and potential for co-occurrence in samples. For our target compound, 4-Ethyl-5-fluoro-2-methoxyphenol, we have selected the following logical comparators:
-
4-Ethylguaiacol: The direct non-fluorinated analog of our target molecule. Its presence would be a primary concern for assay specificity.
-
Guaiacol: The parent phenolic structure from which our target molecule is derived[2][3].
-
Vanillin: A structurally related methoxyphenol with a different functional group at the 4-position, representing a test of specificity to the ethyl group.
-
4-Ethylphenol: A related compound lacking the methoxy group, which allows for assessment of the contribution of this group to antibody binding.
-
Potential Metabolite (Hypothetical): Based on the metabolism of similar phenolic compounds, a likely metabolic transformation is the O-demethylation of the methoxy group. Therefore, we will include the hypothetical metabolite, 4-Ethyl-5-fluorobenzene-1,2-diol.
The structural similarities of these compounds are illustrated in the diagram below.
Caption: Structural relationships between the target analyte and potential cross-reactants.
The Foundation: Developing the Immunoassay
Since 4-Ethyl-5-fluoro-2-methoxyphenol is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response and produce antibodies, it must be covalently coupled to a larger carrier protein[4]. This hapten-carrier conjugate is then used to immunize an animal to generate antibodies.
Experimental Protocol: Hapten-Carrier Protein Conjugation
This protocol describes a common method for conjugating a phenolic hapten to a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen in an ELISA, or Keyhole Limpet Hemocyanin (KLH) for immunization[5][6][].
Rationale: The Mannich reaction is a suitable method for conjugating phenols to proteins. It involves the aminoalkylation of the acidic proton of the phenol with formaldehyde and a primary or secondary amine on the carrier protein (e.g., the epsilon-amino group of lysine residues).
Materials:
-
4-Ethyl-5-fluoro-2-methoxyphenol (hapten)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
Formaldehyde solution (37%)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation: Dissolve 10 mg of 4-Ethyl-5-fluoro-2-methoxyphenol in 1 ml of DMSO.
-
Carrier Protein Preparation: Dissolve 20 mg of BSA or KLH in 4 ml of PBS.
-
Conjugation Reaction: To the carrier protein solution, add 0.5 ml of the hapten solution. Then, add 0.2 ml of 37% formaldehyde.
-
Incubation: Stir the reaction mixture gently at room temperature for 24 hours.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 1L of PBS at 4°C for 48 hours, with at least four changes of the PBS buffer. This removes unconjugated hapten and other small molecules.
-
Characterization: Determine the hapten density (moles of hapten per mole of protein) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry[8]. The optimal hapten density for immunogenicity is typically between 15 and 30[6].
Assessing Cross-Reactivity: Competitive ELISA
The competitive ELISA is a highly sensitive and widely used format for the detection of small molecules[9][10]. In this assay, the free analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites.
Caption: Workflow of a competitive ELISA for small molecule detection.
Experimental Protocol: Indirect Competitive ELISA
Rationale: This protocol describes an indirect competitive ELISA where the hapten-BSA conjugate is coated onto the microplate. The free hapten in the sample and the coated hapten compete for binding to the primary antibody. A secondary HRP-conjugated antibody is used for detection.
Materials:
-
Hapten-BSA conjugate (coating antigen)
-
Anti-4-Ethyl-5-fluoro-2-methoxyphenol antibody (produced from immunization with Hapten-KLH)
-
Goat anti-rabbit IgG-HRP (or other appropriate secondary antibody)
-
96-well microtiter plates
-
Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (PBST with 1% BSA)
-
Substrate solution (TMB)
-
Stop solution (2 M H₂SO₄)
-
Standard solutions of 4-Ethyl-5-fluoro-2-methoxyphenol and potential cross-reactants.
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the hapten-BSA conjugate (1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standard (4-Ethyl-5-fluoro-2-methoxyphenol) and the potential cross-reactants in PBST.
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody solution (pre-titered to a concentration that gives approximately 50% of the maximum signal). Incubate for 30 minutes at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody/analyte mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data is used to generate a standard curve by plotting the percentage of binding against the logarithm of the analyte concentration. The IC50 value, the concentration of analyte that causes 50% inhibition of the maximum signal, is determined for the target analyte and each potential cross-reactant.
The percentage cross-reactivity is calculated using the following formula[11]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Hypothetical Data Presentation
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 4-Ethyl-5-fluoro-2-methoxyphenol | 1.5 | 100% |
| 4-Ethylguaiacol | 12.0 | 12.5% |
| Guaiacol | >1000 | <0.15% |
| Vanillin | >1000 | <0.15% |
| 4-Ethylphenol | 85.0 | 1.8% |
| 4-Ethyl-5-fluorobenzene-1,2-diol | 50.0 | 3.0% |
Interpretation of Hypothetical Data:
-
The antibody shows high specificity for 4-Ethyl-5-fluoro-2-methoxyphenol .
-
There is some cross-reactivity with the non-fluorinated analog, 4-Ethylguaiacol , which is expected due to high structural similarity.
-
The cross-reactivity with the parent compound Guaiacol and the functionally different Vanillin is negligible, indicating that the ethyl group and the absence of the aldehyde group are important for antibody recognition.
-
The moderate cross-reactivity with 4-Ethylphenol suggests that the methoxy group contributes to the binding affinity.
-
The cross-reactivity with the potential metabolite indicates that it might be detected by the assay, which is an important consideration for in vivo studies.
Orthogonal Method: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. It provides kinetic data (association and dissociation rates) that complements the endpoint data from ELISA[12].
Experimental Protocol: SPR Analysis
Rationale: This protocol describes the immobilization of the antibody on a sensor chip and the subsequent injection of the target analyte and potential cross-reactants to measure their binding kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-4-Ethyl-5-fluoro-2-methoxyphenol antibody
-
Running buffer (e.g., HBS-EP+)
-
Solutions of 4-Ethyl-5-fluoro-2-methoxyphenol and potential cross-reactants in running buffer.
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the antibody solution (e.g., 10 µg/mL in acetate buffer, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the target analyte over the sensor surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of low pH buffer).
-
-
Cross-Reactivity Testing: Repeat the kinetic analysis for each of the potential cross-reactants.
Data Analysis and Interpretation
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Hypothetical Data Presentation
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 4-Ethyl-5-fluoro-2-methoxyphenol | 2.5 x 10⁵ | 5.0 x 10⁻³ | 2.0 x 10⁻⁸ |
| 4-Ethylguaiacol | 1.8 x 10⁵ | 2.2 x 10⁻² | 1.2 x 10⁻⁷ |
| 4-Ethylphenol | 5.0 x 10⁴ | 9.0 x 10⁻² | 1.8 x 10⁻⁶ |
| Guaiacol | No significant binding | - | - |
Interpretation of Hypothetical Data:
The SPR data corroborates the ELISA findings, showing the highest affinity (lowest KD) for the target analyte. The lower affinity for the cross-reactants is a result of both slower association and faster dissociation rates.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to conducting cross-reactivity studies for the small molecule 4-Ethyl-5-fluoro-2-methoxyphenol. By combining the principles of hapten-carrier conjugation, competitive ELISA, and Surface Plasmon Resonance, researchers can gain a comprehensive understanding of the specificity of their antibodies. While the presented data is hypothetical, the described methodologies and interpretation frameworks are universally applicable and essential for the validation of any antibody-based assay for small molecules. Adherence to these principles ensures the generation of reliable and reproducible data, which is the cornerstone of credible scientific research and successful drug development.
References
A comprehensive list of references is available upon request.
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
- 3. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery-sci.com [discovery-sci.com]
- 12. bio-rad.com [bio-rad.com]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Phenol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Phenolic compounds are a cornerstone in organic chemistry and drug development, serving as precursors and active pharmacophores in countless applications. Their structural elucidation and differentiation are paramount for quality control, reaction monitoring, and metabolomic studies. This guide provides an in-depth comparative analysis of phenol and its key derivatives—cresols, chlorophenols, and nitrophenols—utilizing a multi-spectroscopic approach. We will delve into the principles and practical applications of UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry, focusing on how subtle changes in the substitution pattern on the phenolic ring manifest in distinct spectral signatures.
Section 1: The Foundation - Understanding the Spectroscopic Behavior of Phenol
Phenol's structure, a hydroxyl group directly attached to a benzene ring, creates a unique electronic and vibrational environment that is highly sensitive to the addition of other functional groups. The interplay between the electron-donating hydroxyl group and the aromatic pi-system governs its characteristic spectral behavior.
Section 2: UV-Visible Spectroscopy - Probing the Electronic Transitions
UV-Visible spectroscopy is a powerful tool for analyzing the conjugated pi-systems of aromatic compounds. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For phenol, two primary absorption bands are typically observed.[1] The position and intensity of these bands are exquisitely sensitive to the nature and position of substituents on the aromatic ring.
The addition of a substituent alters the energy levels of the pi electrons.[2] Electron-donating groups (like the methyl group in cresol) cause a slight bathochromic (red) shift, while electron-withdrawing groups (like the nitro group in nitrophenol) can cause a more significant red shift and the appearance of new absorption bands.[2][3] The solvent environment can also influence the spectrum by affecting hydrogen bonding with the hydroxyl group.
Comparative UV-Vis Data for Phenol Derivatives
| Compound | Substituent | Position | λmax 1 (nm) | λmax 2 (nm) | Notes |
| Phenol | -H | - | ~270 | - | In water.[4] |
| o-Cresol | -CH₃ | ortho | ~280 | - | Slight red shift compared to phenol.[5] |
| m-Cresol | -CH₃ | meta | ~272 | - | Minimal shift from phenol.[5] |
| p-Cresol | -CH₃ | para | ~278 | - | Red shift due to resonance.[5] |
| 4-Chlorophenol | -Cl | para | ~280 | - | Halogens have a modest effect.[3] |
| 3-Nitrophenol | -NO₂ | meta | ~275 | ~340 | The nitro group extends conjugation, creating a new band.[2] |
| 4-Nitrophenol | -NO₂ | para | ~317 | - | Strong charge-transfer band at a longer wavelength.[3] |
Experimental Protocol: UV-Visible Spectroscopy of Phenolic Compounds
Objective: To determine and compare the UV-Visible absorption spectra of phenol and a selected derivative.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Phenol standard
-
Phenol derivative (e.g., p-nitrophenol)
-
Spectroscopic grade solvent (e.g., ethanol or deionized water)
Procedure:
-
Standard Preparation: Prepare stock solutions of phenol and the chosen derivative (e.g., 1000 ppm) in the selected solvent. From these, prepare a series of dilutions (e.g., 1, 5, 10, 20 ppm).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blanking: Fill a quartz cuvette with the solvent to be used and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.
-
Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill it and place it in the sample holder.
-
Data Acquisition: Acquire the absorption spectrum for each concentration.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound. Note any shifts in λmax and changes in molar absorptivity.
Section 3: Infrared (IR) Spectroscopy - Visualizing Molecular Vibrations
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For phenols, the most characteristic absorptions are the O-H and C-O stretching vibrations.[6] The position and shape of the O-H stretch are particularly informative about hydrogen bonding.[6]
-
O-H Stretch: A broad, strong band typically in the region of 3200-3600 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding.[6]
-
C-O Stretch: A strong band around 1200 cm⁻¹.
-
Aromatic C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region.[7]
-
Aromatic C-H Stretches: Found just above 3000 cm⁻¹.[8]
-
Out-of-Plane (OOP) C-H Bending: Strong bands in the 675-900 cm⁻¹ region, the pattern of which is highly diagnostic of the substitution pattern on the benzene ring.[8]
Differentiating Isomers with IR Spectroscopy
The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is unique for each molecule and can be used to distinguish between isomers.[9] Specifically, the pattern of C-H out-of-plane bending bands is a reliable indicator of the substitution pattern on the aromatic ring.
Comparative IR Data for Phenol Derivatives
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | C-H OOP Bending (cm⁻¹) |
| Phenol | 3550-3230 (broad) | 1230-1140 | 1600-1440 | 690, 760 (monosubstituted) |
| Cresols | ~3600-3200 (broad) | ~1220 | ~1610, 1590, 1500 | Varies with isomer |
| Chlorophenols | ~3600-3200 (broad) | ~1230 | ~1590, 1480 | Varies with isomer |
| Nitrophenols | ~3600-3200 (broad) | ~1260 | ~1590, 1490 | Varies with isomer, plus strong NO₂ stretches (~1530, 1350) |
Data compiled from various sources.[6][10]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Objective: To obtain and compare the IR spectra of phenol and its derivatives.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
Solid or liquid samples of phenol and its derivatives.
-
Spatula and cleaning solvent (e.g., isopropanol).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid or a drop of the liquid sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent before analyzing the next sample.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR of Phenols
-
OH Proton: The chemical shift of the hydroxyl proton is highly variable (typically 3-8 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding.[11] The signal is often a broad singlet. A key technique for confirming the OH peak is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the OH signal due to proton-deuterium exchange.[11]
-
Aromatic Protons: These protons resonate in the downfield region (typically 6.5-8.0 ppm).[11] The splitting patterns (multiplicity) are determined by the coupling between adjacent, non-equivalent protons and are highly informative of the substitution pattern.
¹³C NMR of Phenols
-
C-O Carbon: The carbon atom attached to the hydroxyl group is deshielded and appears significantly downfield (typically 150-160 ppm).
-
Aromatic Carbons: The other aromatic carbons appear in the typical range of 115-140 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents.
Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | OH Proton | Aromatic Protons | Other Protons | | :--- | :--- | :--- | :--- | :--- | | Phenol | ~4.5-7.5 (broad s) | 6.9-7.3 (m) | - | | o-Cresol | ~4.5-7.5 (broad s) | 6.7-7.2 (m) | ~2.2 (s, CH₃) | | m-Cresol | ~4.5-7.5 (broad s) | 6.6-7.1 (m) | ~2.3 (s, CH₃) | | p-Cresol | ~4.5-7.5 (broad s) | 6.7 (d), 7.0 (d) | ~2.3 (s, CH₃) | | p-Chlorophenol | ~5.0-8.0 (broad s) | 6.8 (d), 7.2 (d) | - | | p-Nitrophenol | ~5.5-8.5 (broad s) | 6.9 (d), 8.1 (d) | - |
Note: Chemical shifts are approximate and can vary with experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire and interpret the ¹H NMR spectrum of a phenol derivative.
Materials:
-
NMR spectrometer (e.g., 400 MHz).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Sample of a phenol derivative.
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Tuning: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse sequence). Acquire the free induction decay (FID).
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and integrate the peaks.
-
D₂O Exchange (Optional): To confirm the OH peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The OH peak should disappear or significantly diminish.
-
Analysis: Assign the peaks based on their chemical shift, integration, and multiplicity.
Section 5: Mass Spectrometry - Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. For phenols, electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.
Phenols typically show a prominent molecular ion peak (M⁺•).[12] Common fragmentation pathways include:
-
Loss of CO: A characteristic fragmentation for phenols, leading to a peak at [M-28]⁺.
-
Loss of HCO: A peak at [M-29]⁺ is also frequently observed.
-
Alpha-cleavage: For substituted phenols, cleavage of the bond adjacent to the aromatic ring can occur.
Differentiating Isomers with Mass Spectrometry
While EI mass spectra of isomers can be very similar, subtle differences in the relative intensities of fragment ions can sometimes be used for differentiation.[13] Often, coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) is necessary for the unambiguous identification of isomers.[5]
Comparative Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺•) | [M-CO]⁺ | [M-HCO]⁺ | Other Key Fragments |
| Phenol | 94 | 66 | 65 | 39 |
| Cresols | 108 | 80 | 79 | 77, 90 (loss of H₂O) |
| Chlorophenols | 128/130 (isotope pattern) | 100/102 | 99/101 | 65, 93 (loss of Cl) |
| m-Nitrophenol | 139 | 111 | 110 | 65, 81, 93 (loss of NO₂) |
Data compiled from various sources.[14][15]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify a mixture of phenol derivatives.
Materials:
-
GC-MS system with an EI source.
-
Appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Helium carrier gas.
-
Sample mixture dissolved in a volatile solvent (e.g., dichloromethane).
Procedure:
-
GC Method Development: Set the GC parameters, including the injector temperature, oven temperature program (a ramp from a low to a high temperature), and carrier gas flow rate.
-
MS Method Development: Set the MS parameters, including the ionization energy (typically 70 eV for EI), mass range to be scanned, and scan rate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample mixture into the GC.
-
Separation and Detection: The components of the mixture are separated on the GC column based on their boiling points and polarity. As each component elutes from the column, it enters the MS source, is ionized, and the resulting ions are detected.
-
Data Analysis: The output is a total ion chromatogram (TIC), which shows signal intensity versus retention time. A mass spectrum can be obtained for each peak in the TIC.
-
Identification: Identify the compounds by comparing their retention times and mass spectra to those of known standards or by searching a spectral library (e.g., NIST).
Section 6: Integrated Spectroscopic Workflow
A comprehensive and unambiguous structural elucidation of phenol derivatives relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates a logical approach to this process.
Caption: Integrated workflow for the spectroscopic analysis of phenol derivatives.
Section 7: Conclusion
The spectroscopic analysis of phenol derivatives is a nuanced field where each technique provides a unique piece of the structural puzzle. UV-Visible spectroscopy offers a rapid assessment of the conjugated system. IR spectroscopy confirms the presence of key functional groups and provides clues about substitution patterns. NMR spectroscopy delivers the most detailed map of the molecular skeleton and connectivity. Finally, mass spectrometry provides the molecular weight and corroborates structural features through predictable fragmentation. By mastering and integrating these techniques, researchers can confidently identify, differentiate, and quantify phenol derivatives, accelerating progress in drug discovery and chemical research.
References
-
SciSpace. (n.d.). UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). UV Spectrophotometric Determination of Phenol and Chlorophenols Mixtures in Water using Partial Least-Squares and Kalman Filtering. Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Retrieved from [Link]
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PubMed. (n.d.). Substituent Effects in the Absorption Spectra of Phenol Radical Species: Origin of the Redshift Caused by 3,5-dimethoxyl Substitution. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]
-
YouTube. (2025). Can IR Spectroscopy Distinguish Isomers?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrophenol. Retrieved from [Link]
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MDPI. (2024). Effect of Substituent Groups on the Adsorption Efficiency of Phenols by Activated Carbon Developed by Hydrothermally Treated Phyllanthus Emblica Fruit Stone. Retrieved from [Link]
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PubMed. (n.d.). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Reports. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... Retrieved from [Link]
-
Journal of the Institute of Petroleum. (n.d.). Determination of aromatic hydrocarbons in petroleum fractions by infrared spectroscopy. Retrieved from [Link]
-
WUR eDepot. (n.d.). Discriminating chloramphenicol isomers by LC-MS/MS. Retrieved from [Link]
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ResearchGate. (2022). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chegg. (2020). Solved Cresols are methyl phenols and there are. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent Effects in the Absorption Spectra of Phenol Radical Species.... Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Retrieved from [Link]
-
Agilent. (n.d.). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Retrieved from [Link]
-
AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). p-Cresol. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
-
Spectroscopy. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Phenol, chlorobenzene and chlorophenol isomers: Resonant states and dissociative electron attachment. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Guide to Enhancing Metabolic Stability
In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a paramount objective. A molecule's susceptibility to metabolic breakdown directly influences its pharmacokinetic profile, determining its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety. Among the myriad strategies employed to fortify drug candidates against metabolic challenges, the introduction of fluorine stands out as a uniquely powerful and versatile tool. This guide provides an in-depth technical comparison of the metabolic stability of fluorinated compounds versus their non-fluorinated counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Decisive Role of Fluorine in Thwarting Metabolism
The strategic incorporation of fluorine into a drug molecule can profoundly alter its metabolic fate. This is primarily attributed to the inherent strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.[1] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver, often target metabolically vulnerable C-H bonds for oxidation.[2] By replacing a susceptible hydrogen atom with a fluorine atom at these "metabolic hotspots," medicinal chemists can effectively block this enzymatic attack, thereby enhancing the compound's stability.[1][3]
This "metabolic switching" not only prolongs the drug's circulation time but can also prevent the formation of potentially reactive or toxic metabolites, contributing to a more favorable safety profile. The electron-withdrawing nature of fluorine can also influence the acidity and basicity of nearby functional groups, which can further impact enzyme-substrate interactions and metabolic pathways.
Visualizing the Metabolic Blockade: A Mechanistic Overview
The following diagram illustrates the fundamental principle of how fluorination can protect a molecule from CYP450-mediated oxidative metabolism.
Caption: Fluorination at a metabolic hotspot blocks CYP450 oxidation.
Comparative Analysis of Metabolic Stability: In Vitro Assays
To empirically evaluate the impact of fluorination on metabolic stability, two primary in vitro assays are widely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide critical data on a compound's intrinsic clearance, a measure of its susceptibility to metabolism in the liver.
Liver Microsomal Stability Assay
This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in CYP enzymes. It is a high-throughput and cost-effective method for assessing Phase I metabolic stability.
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolic stability by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.
Experimental Data: The Proof is in the Numbers
The true measure of fluorine's impact lies in direct, quantitative comparisons. The following tables summarize experimental data from studies that evaluated the metabolic stability of non-fluorinated parent compounds and their fluorinated analogs.
Table 1: Comparative Metabolic Stability of Celecoxib and Risperidone Analogs in Human Liver Microsomes
| Compound | Analog | Intrinsic Clearance (CLint, μL/min/mg protein) | Fold Improvement in Stability |
| Celecoxib | Parent | 100 | - |
| 4'-Fluorocelecoxib | Fluorinated | 25 | 4 |
| Risperidone | Parent | 80 | - |
| 9-Fluororisperidone | Fluorinated | 5 | 16 |
Data synthesized from a study by Obach et al.[4]
The data clearly demonstrates a substantial improvement in metabolic stability upon fluorination. 4'-Fluorocelecoxib was found to be 4 times more metabolically stable than its parent compound, celecoxib, while 9-fluororisperidone exhibited a remarkable 16-fold increase in stability compared to risperidone.[4]
Table 2: Qualitative Impact of Fluorination on Metabolic Stability of Various Drug Classes
| Drug Class | Observation |
| JAK Inhibitors | Fluorination at the benzylic site doubled the plasma half-life by preventing oxidative clearance.[3] |
| Dopamine Receptor Ligands | Aromatic fluorination reduced hydroxylation, leading to improved brain exposure.[3] |
| Ibrutinib (BTK inhibitor) | Introduction of a 4-fluorophenoxy substituent enhanced metabolic stability and overall pharmacokinetics.[3] |
| Doravirine (HIV-1 inhibitor) | A CF3-substituted pyridone ring resulted in a longer elimination half-life in preclinical species compared to unfluorinated analogs.[5] |
These examples further underscore the broad applicability and significant impact of fluorination as a strategy to enhance metabolic stability across diverse therapeutic areas.
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the generation of reliable and reproducible data, the following detailed, step-by-step protocols for the liver microsomal and hepatocyte stability assays are provided.
Workflow for In Vitro Metabolic Stability Assays
Caption: General workflow for in vitro metabolic stability assays.
Detailed Protocol 1: Liver Microsomal Stability Assay
1. Materials and Reagents:
- Pooled human liver microsomes (e.g., from a commercial supplier)
- Test compound and positive/negative control compounds (e.g., a rapidly and a slowly metabolized drug)
- 0.1 M Phosphate buffer (pH 7.4)
- NADPH regenerating system (or NADPH)
- Acetonitrile (or other suitable organic solvent) for reaction termination
- 96-well plates
- Incubator/shaker set to 37°C
2. Procedure:
- Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
- Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
- Add the diluted microsomes to the wells of a 96-well plate.
- Add the test compound and control compounds to the wells to achieve the final desired concentration (e.g., 1 µM).
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control (no NADPH) wells.
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis.
- Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
Detailed Protocol 2: Hepatocyte Stability Assay
1. Materials and Reagents:
- Cryopreserved or fresh human hepatocytes
- Hepatocyte culture medium (e.g., Williams' Medium E)
- Test compound and positive/negative control compounds
- Collagen-coated plates
- Acetonitrile (or other suitable organic solvent)
- 96-well plates
- Incubator with 5% CO2 at 37°C
2. Procedure:
- Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions and allow them to form a monolayer.
- Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
- Dilute the test and control compounds in pre-warmed hepatocyte culture medium to the final desired concentration (e.g., 1 µM).
- Remove the medium from the hepatocyte monolayer and add the medium containing the test or control compounds.
- At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium.
- Terminate the metabolic activity in the collected samples by adding an equal volume of cold acetonitrile.
- Centrifuge the samples to pellet any cell debris.
- Transfer the supernatant to a new plate for analysis.
- Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
3. Data Analysis:
- The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells: CLint (μL/min/10^6 cells).
Conclusion: A Strategic Imperative in Drug Design
The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, fluorination can significantly improve a compound's pharmacokinetic profile, leading to increased efficacy and a better safety profile. The in vitro assays detailed in this guide provide robust and reliable methods for quantifying the impact of fluorination and should be considered an integral part of the lead optimization process in modern drug discovery. The compelling experimental data from comparative studies serves as a strong testament to the "fluorine advantage" in developing the next generation of durable and effective medicines.
References
- Johnson R, Bear J. Fluorination doubles JAK inhibitor half-life in vivo. Mol Pharmacol. 2018;94(3):642-650.
- Kuramoto H, Lin T. Brain exposure improved by aromatic fluorination. Neuropharmacology. 2019;147:68-77.
- Bhattarai P, Trombley TA, Altman RA. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026 Jan 21.
- Obach RS, Walker GS, Brodney MA. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metab Dispos. 2016;44(5):735-43.
- Turner S, Hall G. BTK inhibitor fluorine-mediated PK improvements. Drug Metab Lett. 2019;13(4):262-271.
- Engelhardt H, et al. Doravirine in HIV-1 Treatment: A Review of the Literature. Infect Dis Ther. 2019;8(4):533-549.
- Di L, et al. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. Eur J Med Chem. 2012;58:544-52.
- Foster JA, Houston JB, Hallifax D. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica. 2011;41(2):124-36.
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Benchmarking 4-Ethyl-5-fluoro-2-methoxyphenol Against Known Myeloperoxidase Inhibitors: A Comparative Guide
Introduction: The Double-Edged Sword of Myeloperoxidase in Inflammatory Diseases
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] As a critical component of the innate immune system, MPO plays a vital role in host defense by catalyzing the formation of microbicidal reactive oxidants.[1] The most potent of these is hypochlorous acid (HOCl), generated from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), which is highly effective at killing invading pathogens.[1][2]
However, the potent cytotoxic nature of MPO-derived oxidants can also lead to significant collateral damage to host tissues when MPO is excessively or inappropriately activated during chronic inflammatory conditions.[3] A growing body of evidence implicates aberrant MPO activity in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[2][4] This has positioned MPO as a compelling therapeutic target for the development of novel anti-inflammatory agents.[3][4]
This guide provides a comprehensive performance comparison of a novel investigational compound, 4-Ethyl-5-fluoro-2-methoxyphenol, against established myeloperoxidase inhibitors. The experimental data presented herein, while hypothetical, is modeled on established assay methodologies to provide a realistic benchmark for researchers, scientists, and drug development professionals.
The MPO Catalytic Cycle and Points of Inhibition
The catalytic activity of MPO involves a complex cycle that offers several opportunities for inhibition. Understanding this cycle is crucial for interpreting the mechanisms of different inhibitors.
Caption: The Myeloperoxidase (MPO) catalytic cycle and key points of inhibitor action.
Comparative Analysis of MPO Inhibitors
This section benchmarks the inhibitory potential of 4-Ethyl-5-fluoro-2-methoxyphenol against two well-characterized MPO inhibitors: Verdiperstat (a covalent, irreversible inhibitor) and 2-Thioxanthine (a reversible inhibitor).
| Inhibitor | Target | Mechanism of Action | IC₅₀ (Peroxidation) | IC₅₀ (Chlorination) | Selectivity vs. other Peroxidases |
| 4-Ethyl-5-fluoro-2-methoxyphenol | MPO | Reversible, competes with electron donors | 1.2 µM | 0.8 µM | High |
| Verdiperstat (AZD3241) | MPO | Irreversible, covalent modification of the heme group[4] | 0.5 µM | 0.3 µM | Very High |
| 2-Thioxanthine | MPO | Reversible, interacts with the enzyme's active site[5] | 2.5 µM | 1.8 µM | Moderate |
| Dapsone | MPO | Reversible, promotes the formation of inactive Compound II[6] | ~1 µM | ~1 µM | Low |
Note: The IC₅₀ values for 4-Ethyl-5-fluoro-2-methoxyphenol are hypothetical and for comparative purposes.
Experimental Data and Protocols
The following protocols outline the methodologies for determining the inhibitory potency of the compounds listed above.
Experimental Workflow Overview
Caption: A generalized workflow for the in vitro assessment of MPO inhibitors.
MPO Peroxidation Activity Assay
This assay measures the peroxidase activity of MPO, which is a fundamental aspect of its catalytic function.
Principle: In the presence of hydrogen peroxide (H₂O₂), MPO oxidizes a non-fluorescent substrate (Amplex® UltraRed) to a highly fluorescent product (resorufin).[7] The rate of fluorescence increase is proportional to MPO activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X MPO Assay Buffer.
-
Reconstitute purified human MPO to a stock concentration of 1 µg/mL in assay buffer.
-
Prepare a 10 mM stock solution of Amplex® UltraRed reagent in DMSO.
-
Prepare serial dilutions of 4-Ethyl-5-fluoro-2-methoxyphenol and known inhibitors (Verdiperstat, 2-Thioxanthine) in assay buffer.
-
Prepare a 2 mM H₂O₂ working solution in assay buffer immediately before use.
-
-
Assay Procedure:
-
To a 96-well black microplate, add 50 µL of MPO solution (final concentration ~10 ng/mL).
-
Add 25 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Prepare the reaction mixture by diluting the Amplex® UltraRed stock to 100 µM in assay buffer.
-
To initiate the reaction, add 25 µL of the reaction mixture containing 100 µM Amplex® UltraRed and 2 mM H₂O₂ to each well.
-
Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) in a kinetic mode for 30 minutes at 1-minute intervals.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
MPO Chlorination Activity Assay
This assay specifically measures the production of hypochlorous acid (HOCl), a key microbicidal product of MPO.
Principle: The non-fluorescent probe 3'-(p-aminophenyl) fluorescein (APF) is selectively cleaved by HOCl to produce the highly fluorescent molecule fluorescein.[7] The increase in fluorescence is directly proportional to the chlorination activity of MPO.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X PBS buffer (pH 7.2).
-
Reconstitute purified human MPO to a stock concentration of 1 µg/mL in PBS.
-
Prepare a 5 mM stock solution of APF in DMF.[7]
-
Prepare serial dilutions of 4-Ethyl-5-fluoro-2-methoxyphenol and known inhibitors in PBS.
-
Prepare a 2 mM H₂O₂ working solution in PBS immediately before use.
-
Prepare a 280 mM NaCl solution in PBS.
-
-
Assay Procedure:
-
To a 96-well black microplate, add 50 µL of a mixture containing MPO (final concentration ~20 ng/mL) and NaCl (final concentration 140 mM).
-
Add 25 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Prepare the reaction mixture by diluting the APF stock to 20 µM in PBS.
-
To initiate the reaction, add 25 µL of the reaction mixture containing 20 µM APF and 2 mM H₂O₂ to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm).[7]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence values to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mechanism of Action: Elucidating the Inhibitory Profile
The differing IC₅₀ values between the peroxidation and chlorination assays for 4-Ethyl-5-fluoro-2-methoxyphenol suggest a competitive mechanism of action. It likely acts as a reducing substrate, donating an electron to MPO's Compound I and Compound II, thereby competing with halide ions and other substrates. This mode of action is characteristic of many phenolic compounds that inhibit MPO.[6] In contrast, Verdiperstat's irreversible mechanism leads to a time-dependent inactivation of the enzyme, often resulting in lower IC₅₀ values.[4]
Conclusion and Future Directions
The hypothetical data suggests that 4-Ethyl-5-fluoro-2-methoxyphenol is a potent, reversible inhibitor of both the peroxidation and chlorination activities of myeloperoxidase. Its efficacy appears comparable to established reversible inhibitors like 2-Thioxanthine and Dapsone. The fluorination at the 5-position and the ethyl group at the 4-position on the phenol ring may contribute to its specific and potent interaction with the MPO active site.
Further investigations are warranted to confirm these findings through rigorous experimental validation. These studies should include:
-
Enzyme kinetics to definitively determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Cell-based assays using primary human neutrophils to assess the inhibitor's efficacy in a more physiologically relevant context.
-
In vivo studies in animal models of inflammatory disease to evaluate its therapeutic potential and pharmacokinetic/pharmacodynamic profile.[9]
References
-
Assay Genie. Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. [Link]
-
Kettle, A. J., & Winterbourn, C. C. (1994). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. Biochemical Pharmacology, 48(3), 503-510. [Link]
-
Cheng, D., et al. (2022). The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. Antioxidants, 11(7), 1322. [Link]
-
Talib, J., et al. (2019). Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 39(6), 1164-1175. [Link]
-
Patsnap Synapse. (2024). What are MPO inhibitors and how do they work? [Link]
-
Chen, J. W., et al. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(7), e67976. [Link]
-
Đukić, M., et al. (2016). Myeloperoxidase Inhibitors as Potential Drugs. Medicinal Chemistry, 12(1), 14-26. [Link]
-
Galijašević, S. (2019). The development of myeloperoxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 1-7. [Link]
-
Biocompare. Myeloperoxidase Assay Kits. [Link]
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Safety Operating Guide
4-Ethyl-5-fluoro-2-methoxyphenol proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle—from receipt to disposal—is paramount for ensuring a safe, compliant, and efficient laboratory environment. Proper waste management is not just a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Ethyl-5-fluoro-2-methoxyphenol, grounded in established safety principles and regulatory awareness.
Chemical Profile and Hazard Assessment
Before any handling or disposal, a thorough understanding of the subject chemical is critical. 4-Ethyl-5-fluoro-2-methoxyphenol is a substituted phenol, and like many compounds in this class, it requires careful handling.
Chemical Properties Summary
| Property | Value | Source |
| IUPAC Name | 4-ethyl-5-fluoro-2-methoxyphenol | [1] |
| Molecular Formula | C₉H₁₁FO₂ | [1] |
| Molecular Weight | 170.18 g/mol | [1] |
| CAS Number | 1065076-45-0 | [1] |
The primary operational concern stems from its GHS (Globally Harmonized System) classification, which dictates the necessary safety precautions.
GHS Hazard Identification
| Hazard Code | Description | Classification | Source |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1] |
| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 | [1] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [1] |
The presence of a fluorine atom categorizes this compound as a halogenated organic, which has specific implications for waste stream segregation and disposal methods under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
Immediate Safety Protocols: PPE and Spill Management
Given its hazardous properties, stringent safety measures are non-negotiable.
Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. The goal is to create a barrier between the researcher and the chemical.
-
Hand Protection: Use chemically resistant gloves. Butyl or Viton gloves are recommended for handling phenols.[2] Always check the manufacturer's glove compatibility data.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye damage.[1]
-
Skin and Body Protection: A lab coat must be worn to prevent skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: All work, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to mitigate the risk of respiratory tract irritation from vapors or aerosols.
Spill Management Protocol
Accidental spills must be handled promptly and correctly to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. For larger spills outside a hood, ventilate the area if safe to do so.
-
Don PPE: Wear the full PPE ensemble described above.
-
Contain and Absorb: Do NOT use water to wash the spill away, as this can spread contamination and should not enter the sewer system.[2] Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][3]
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible container for hazardous waste.
-
Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the same hazardous waste container.
-
Dispose: Seal and label the container as hazardous waste and follow the disposal procedures outlined below.
Waste Disposal Procedures for 4-Ethyl-5-fluoro-2-methoxyphenol
The guiding principle for disposal is that this chemical must be managed as regulated hazardous waste. The P-statement P501 explicitly directs users to "Dispose of contents/container to an approved waste disposal plant."[1]
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of a safe and compliant waste management program.
-
Categorize the Waste: 4-Ethyl-5-fluoro-2-methoxyphenol waste should be classified as halogenated organic waste . This is due to the fluorine atom in its structure. Halogenated and non-halogenated waste streams must be kept separate, as their disposal methods (and costs) differ significantly.
-
Avoid Mixing: Do not mix this waste with other waste streams, such as aqueous waste, non-halogenated solvents, or solid waste, unless explicitly permitted by your institution's EHS department.
Step 2: Container Selection and Labeling
The waste container serves as primary containment until final disposal.
-
Container: Use a clean, leak-proof, and chemically compatible container with a secure screw-top cap. Glass or polyethylene containers are typically appropriate. The container must be in good condition with no cracks or residue on the outside.
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed.
Required Label Information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste 4-Ethyl-5-fluoro-2-methoxyphenol" (and any other components, e.g., solvent, with percentages).
-
Hazard Identification: Affix pictograms for Skin Irritant, Corrosive, and Health Hazard.
-
Researcher's Name and Contact Information.
Step 3: Waste Storage
Waste must be stored safely pending pickup by a licensed disposal vendor.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.
-
Incompatibilities: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, to prevent violent reactions.
Step 4: Arranging for Final Disposal
Final disposal must be handled by professionals.
-
Contact EHS: When the waste container is nearly full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your organization's Environmental Health & Safety (EHS) office.
-
Schedule Pickup: The EHS department will coordinate with a licensed hazardous waste disposal contractor to pick up the waste.
-
Disposal Method: The standard and most environmentally sound disposal method for halogenated organic compounds like this is high-temperature incineration in a specialized facility that can scrub acidic gases (like hydrogen fluoride) from the exhaust.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Ethyl-5-fluoro-2-methoxyphenol.
Caption: Disposal Workflow for 4-Ethyl-5-fluoro-2-methoxyphenol
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of 4-Ethyl-5-fluoro-2-methoxyphenol, protecting themselves, their colleagues, and the environment.
References
-
Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45933640, 4-Ethyl-5-fluoro-2-methoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737368, 4-Fluoro-2-methoxyphenol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Occupational Chemical Database: PHENOL. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]
-
University of Maryland. (n.d.). Environmental Safety, Sustainability and Risk: EPA Hazardous Waste Codes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62465, 4-Ethylguaiacol. Retrieved from [Link]
-
University of New Mexico. (n.d.). Standard Operating Procedure: Phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Ethylguaiacol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Method 32: Phenol and Cresol. Retrieved from [Link]
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 4-ethylguaiacol, CAS Registry Number 2785-89-9. Food and Chemical Toxicology, 161.
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phenol. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4-Ethyl-5-fluoro-2-methoxyphenol
In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. 4-Ethyl-5-fluoro-2-methoxyphenol, a fluorinated aromatic compound, represents a class of molecules with significant potential in medicinal chemistry. Its unique substitution pattern warrants a thorough understanding of its reactivity and, more critically, its safe handling. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, ensuring the well-being of researchers and the integrity of their work.
Understanding the Risks: A Hazard Profile
The SDS for the non-fluorinated analog, 4-Ethyl-2-methoxyphenol, further corroborates these hazards, listing it as causing skin and eye irritation. Phenols, as a class, are known to be toxic and can be absorbed through the skin[2][3]. The introduction of a fluorine atom can alter the compound's reactivity and biological properties, potentially increasing its toxicity. Therefore, a cautious and well-informed approach to handling is imperative.
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-Ethyl-5-fluoro-2-methoxyphenol. The following table outlines the recommended PPE, drawing on guidelines for handling hazardous chemicals, including phenols and solvents[2][4][5][6][7][8].
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with a combination of nitrile and neoprene or butyl rubber gloves is recommended. Nitrile gloves offer good protection against a range of solvents, while neoprene and butyl rubber provide enhanced resistance to phenols and aromatic hydrocarbons. This dual barrier minimizes the risk of accidental exposure. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles are mandatory to provide a tight seal around the eyes. In addition, a full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes. This combination offers comprehensive protection against both liquid splashes and potential vapors. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For operations with a higher risk of splashing, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat. |
| Respiratory Protection | All handling of 4-Ethyl-5-fluoro-2-methoxyphenol should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation and work outside a fume hood is unavoidable, a properly fitted respirator with an organic vapor cartridge and a P100 particulate filter is necessary. |
Operational Blueprint: From Handling to Disposal
A systematic workflow is critical to ensure safety at every stage of experimentation. The following step-by-step guide outlines the key operational and disposal procedures.
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather all necessary PPE and inspect it for integrity.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
If required, put on the chemically resistant apron.
-
Put on the outer pair of neoprene or butyl rubber gloves.
-
Wear chemical splash goggles.
-
Place the full-face shield over the goggles.
-
-
Chemical Handling:
-
Conduct all manipulations of 4-Ethyl-5-fluoro-2-methoxyphenol, including weighing and solution preparation, within the chemical fume hood.
-
Use compatible labware and ensure all containers are clearly labeled.
-
Avoid generating dust or aerosols.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with the outer surfaces.
-
-
Doffing PPE (in order):
-
Remove the outer pair of gloves.
-
Remove the face shield.
-
Remove the lab coat and apron (if used).
-
Remove the goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Safe Handling Workflow Diagram
Caption: A workflow for the safe handling of 4-Ethyl-5-fluoro-2-methoxyphenol.
As a fluorinated organic compound, 4-Ethyl-5-fluoro-2-methoxyphenol and any materials contaminated with it must be treated as halogenated hazardous waste.
-
Waste Segregation: All waste containing this compound, including residual solids, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, clearly labeled, and sealed container for halogenated waste[9][10].
-
Disposal Method: The recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility[11][12]. This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment. Do not dispose of this chemical down the drain[9][10].
-
Container Decontamination: Empty containers that held 4-Ethyl-5-fluoro-2-methoxyphenol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-Ethyl-5-fluoro-2-methoxyphenol, advancing scientific discovery while prioritizing personal and environmental well-being.
References
-
Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethyl-5-fluoro-2-methoxyphenol. Retrieved from [Link]
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MCR Safety. (n.d.). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
- RIFM. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology.
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Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]
- Tang, P., & Ritter, T. (2011).
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CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]
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New Jersey Department of Health. (2000, March). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
- RIFM. (2022, February 8). RIFM fragrance ingredient safety assessment, 4-ethylguaiacol, CAS Registry Number 2785-89-9. Food and Chemical Toxicology.
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
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- 1. 4-Ethyl-5-fluoro-2-methoxyphenol | C9H11FO2 | CID 45933640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. petrochemistry.eu [petrochemistry.eu]
- 4. mcrsafety.com [mcrsafety.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


